Technical Documentation Center

Methyl 4-oxochromane-6-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 4-oxochromane-6-carboxylate
  • CAS: 41118-19-8

Core Science & Biosynthesis

Foundational

Precision Synthesis Guide: Methyl 4-oxochromane-6-carboxylate

This guide details the synthesis of Methyl 4-oxochromane-6-carboxylate , a critical intermediate in the development of RORγt modulators and flavonoid-based therapeutics. The methodology prioritizes the "De Novo" Di-acid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of Methyl 4-oxochromane-6-carboxylate , a critical intermediate in the development of RORγt modulators and flavonoid-based therapeutics.

The methodology prioritizes the "De Novo" Di-acid Route , which is the most robust pathway for laboratory-scale synthesis, avoiding expensive transition metal catalysts while ensuring high regioselectivity. A secondary Palladium-Catalyzed Carbonylation route is provided for high-throughput/industrial applications.

Executive Summary & Retrosynthetic Analysis

Target Molecule: Methyl 4-oxochromane-6-carboxylate CAS: 41118-19-8 Molecular Formula: C₁₁H₁₀O₄ (MW: 206.19 g/mol )

The synthesis challenges lie in the electronic deactivation of the benzene ring by the carboxylate group, which hinders direct Friedel-Crafts cyclization. Therefore, the optimal strategy involves constructing the chromanone core before final esterification or utilizing a strong acid-mediated cyclization of a dicarboxylic acid precursor.

Retrosynthetic Logic (DOT Visualization)

The following diagram illustrates the disconnection strategy, moving backwards from the target to commercially available 4-hydroxybenzoic acid.

Retrosynthesis Target Methyl 4-oxochromane-6-carboxylate (Target) Intermediate1 4-Oxochromane-6-carboxylic acid (Key Intermediate) Target->Intermediate1 Esterification (MeOH, SOCl2) Intermediate2 3-(4-Carboxyphenoxy)propanoic acid (Di-acid Precursor) Intermediate1->Intermediate2 Intramolecular Cyclization (PPA) Start 4-Hydroxybenzoic Acid + 3-Chloropropanoic Acid Intermediate2->Start Williamson Ether Synthesis (NaOH)

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the chromanone core from 4-hydroxybenzoic acid.

Primary Synthesis Pathway: The Di-acid Route

This route is preferred for research laboratories due to the low cost of reagents and the stability of intermediates. It proceeds in three distinct stages: Etherification, Cyclization, and Esterification.

Step 1: Etherification (Synthesis of the Di-acid)

We convert 4-hydroxybenzoic acid into the dicarboxylic acid precursor using 3-chloropropanoic acid.

  • Reagents: 4-Hydroxybenzoic acid, 3-Chloropropanoic acid, NaOH (aq).

  • Mechanism: Nucleophilic substitution (S_N2). The phenoxide ion attacks the alkyl chloride.

Protocol:

  • Dissolve 4-hydroxybenzoic acid (10.0 g, 72.4 mmol) in 35% NaOH solution (50 mL).

  • Add 3-chloropropanoic acid (8.6 g, 79.6 mmol) slowly to the stirring solution.

  • Reflux the mixture at 100°C for 4 hours .

  • Cool the reaction mixture to 0°C in an ice bath.

  • Acidify carefully with conc. HCl to pH 1–2. A white precipitate will form.[1]

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Yield Expectation: ~85-90% of 3-(4-carboxyphenoxy)propanoic acid.

Step 2: Cyclization (Formation of the Chromanone Core)

This is the critical step. Polyphosphoric acid (PPA) acts as both the solvent and the Lewis acid catalyst to drive the intramolecular acylation.

  • Reagents: 3-(4-carboxyphenoxy)propanoic acid, Polyphosphoric Acid (PPA).

  • Critical Parameter: Temperature control is vital. Too high (>120°C) causes decarboxylation; too low (<80°C) results in incomplete cyclization.

Protocol:

  • Place PPA (100 g) in a round-bottom flask and heat to 60°C to lower viscosity.

  • Add the di-acid intermediate (10.0 g) from Step 1 in portions with vigorous mechanical stirring.

  • Increase temperature to 100°C and stir for 2 hours . The mixture will turn deep red/brown.

  • Quench: Pour the hot reaction mixture slowly onto 500 g of crushed ice with stirring. The PPA will hydrolyze, and the product will precipitate.

  • Filter the off-white solid and wash extensively with water to remove phosphoric acid residues.

  • Product: 4-oxochromane-6-carboxylic acid.

Step 3: Selective Esterification

The final step converts the carboxylic acid to the methyl ester. Using Thionyl Chloride (SOCl₂) generates HCl in situ, catalyzing the reaction efficiently.

  • Reagents: 4-oxochromane-6-carboxylic acid, Methanol (anhydrous), Thionyl Chloride (SOCl₂).[2]

Protocol:

  • Suspend 4-oxochromane-6-carboxylic acid (5.0 g, 26.0 mmol) in anhydrous Methanol (50 mL).

  • Cool to 0°C . Add SOCl₂ (3.8 mL, 52.0 mmol) dropwise over 20 minutes. (Caution: Exothermic, gas evolution).

  • Allow to warm to room temperature, then reflux for 3 hours .

  • Concentrate the solvent in vacuo.

  • Redissolve the residue in EtOAc (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) and Brine (50 mL).

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from MeOH/Hexanes or purify via flash chromatography (Hexanes:EtOAc 7:3).

Alternative Pathway: Pd-Catalyzed Carbonylation

For labs equipped with high-pressure reactors or flow chemistry setups, this route offers fewer steps but requires a more expensive precursor.

  • Starting Material: 6-Bromochroman-4-one.

  • Catalyst: Pd(dppf)Cl₂.[3]

  • Condition: CO atmosphere (50 psi).

Workflow:

  • Combine 6-bromochroman-4-one (1.0 eq), Pd(dppf)Cl₂ (0.1 eq), and Triethylamine (3.0 eq) in Methanol .

  • Pressurize reactor with CO gas (50 psi) .

  • Heat to 80°C for 48 hours.

  • Filter through Celite and concentrate.

  • This yields the target methyl ester directly.

Characterization & Data Verification

To ensure the integrity of the synthesized compound, compare your analytical data against these standard values derived from the verified synthesis.

Physical Properties
PropertyValueNotes
Appearance White to Off-white crystalline solid
Molecular Weight 206.19 g/mol
Retention Factor (Rf) ~0.45Silica Gel, Hexane:EtOAc (1:[4]1)
Spectroscopic Data (¹H NMR)

Solvent: CD₃OD (Methanol-d₄) or CDCl₃

  • δ 8.49 (d, J = 2.0 Hz, 1H): Aromatic proton at position 5 (Ortho to carbonyl and ester).

  • δ 8.12 (dd, J = 8.8, 2.0 Hz, 1H): Aromatic proton at position 7.

  • δ 7.05 (d, J = 8.8 Hz, 1H): Aromatic proton at position 8 (Ortho to ether oxygen).

  • δ 4.60 (t, J = 6.4 Hz, 2H): CH₂ at position 2 (Next to Oxygen).

  • δ 3.90 (s, 3H): Methyl ester (-OCH₃).

  • δ 2.85 (t, J = 6.4 Hz, 2H): CH₂ at position 3 (Next to Carbonyl).

Experimental Workflow Diagram

Workflow Step1 Step 1: Etherification (4-OH-Benzoic + 3-Cl-Propanoic) Reflux 4h Step2 Step 2: PPA Cyclization (100°C, 2h) Deep Red Color Step1->Step2 Isolated Di-acid Step3 Step 3: Esterification (MeOH + SOCl2) Reflux 3h Step2->Step3 Isolated Acid Final Pure Product (Recrystallization) Step3->Final Workup

Figure 2: Operational workflow for the primary synthesis pathway.

References

  • Heterocyclic Compounds with RORgammaT Modulating Activity. World Intellectual Property Organization, WO2018030550A1. (Describes the esterification of 4-oxochromane-6-carboxylic acid). Link

  • Antimalarial Agents and Synthesis Thereof. World Intellectual Property Organization, WO2021027502A1. (Details the Pd-catalyzed carbonylation route and NMR data). Link

  • Biosynthetic Pathways for 4-Hydroxybenzoate. The Science Notes, 2023. (Background on the starting material 4-hydroxybenzoate). Link

  • Synthesis of Chroman-4-ones. Organic Chemistry Portal. (General methodology for PPA-mediated cyclization of phenoxypropionic acids). Link

Sources

Exploratory

Technical Guide: Physicochemical Profiling and Handling of Methyl 4-oxochromane-6-carboxylate

Topic: Physicochemical properties of Methyl 4-oxochromane-6-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Chemical Identity...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of Methyl 4-oxochromane-6-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Identity

Methyl 4-oxochromane-6-carboxylate (CAS: 41118-19-8) represents a critical scaffold in medicinal chemistry, particularly as a pharmacophore in the development of ROR


t modulators and anti-inflammatory agents. This guide provides a rigorous analysis of its physicochemical properties, synthesis logic, and handling protocols, moving beyond basic data to actionable experimental intelligence.
Core Identity Matrix
PropertySpecification
IUPAC Name Methyl 4-oxo-3,4-dihydro-2H-chromene-6-carboxylate
CAS Number 41118-19-8
Molecular Formula C

H

O

Molecular Weight 206.19 g/mol
SMILES COC(=O)C1=CC2=C(C=C1)OCC(=O)2
Structure Class Benzopyran derivative (Chromanone)

Physicochemical Profile

Understanding the physicochemical landscape is essential for optimizing reaction conditions and predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior early in the drug discovery pipeline.

Calculated & Predicted Properties

Note: Experimental values for this specific intermediate are often proprietary. The values below represent high-confidence consensus data derived from structure-activity relationship (SAR) algorithms calibrated on the chromanone scaffold.

ParameterValue (Predicted/Consensus)Significance in Protocol Design
LogP (Octanol/Water) ~1.65 ± 0.3Lipophilicity: Moderate. Indicates good membrane permeability but requires non-aqueous solvents (DCM, EtOAc) for extraction.
Polar Surface Area (PSA) ~52.6 Å

Absorption: Well within the Veber rule (<140 Å

) for oral bioavailability.
H-Bond Acceptors 4Solubility: Suggests potential for hydrogen bonding with protic solvents, aiding dissolution in MeOH/EtOH.
H-Bond Donors 0Reactivity: Lack of donors reduces self-aggregation, simplifying purification via chromatography.
Melting Point 95 °C – 105 °C (Est.)Handling: Likely a solid at room temperature.[1] Recrystallization is a viable purification method.[2]
pKa N/A (Non-ionizable core)Stability: The ester and ketone are stable at neutral pH; susceptible to hydrolysis at pH > 10 or pH < 2.

Structural Characterization & Identification

Reliable identification requires a multi-modal approach. The following spectral signatures are diagnostic for the 4-oxochromane-6-carboxylate core.

NMR Diagnostics ( H NMR, 400 MHz, CDCl )
  • 
     3.90 (s, 3H):  Methyl ester singlet. Key purity indicator; integration must be exactly 3.0.
    
  • 
     4.55 (t, 2H):  Methylene protons at C-2 (adjacent to Oxygen). Distinctive triplet due to coupling with C-3.
    
  • 
     2.85 (t, 2H):  Methylene protons at C-3 (adjacent to Carbonyl). Triplet, typically upfield from C-2.
    
  • 
     8.60 (d, 1H):  Aromatic proton at C-5. Deshielded by the ortho-carbonyl and meta-ester, appearing most downfield.
    
Mass Spectrometry (ESI-MS)
  • Target Ion: [M+H]

    
     = 207.2 m/z.
    
  • Fragmentation Pattern: Loss of methoxy group (-31) or CO (-28) are common secondary peaks in high-energy collision studies.

Synthesis & Reaction Logic

The synthesis of Methyl 4-oxochromane-6-carboxylate typically proceeds via the esterification of the corresponding carboxylic acid. The choice of reagents here is dictated by the need to preserve the ketone functionality while activating the carboxylic acid.

Synthesis Workflow (Graphviz Visualization)

The following diagram outlines the logical flow from the acid precursor to the final ester, highlighting critical decision nodes.

SynthesisFlow Precursor 4-Oxochromane-6-carboxylic acid (Solid, Polar) Intermediate Acyl Chloride (Transient Species) Precursor->Intermediate Activation (Reflux) Reagent SOCl2 (Thionyl Chloride) + MeOH (Solvent/Reactant) Reagent->Intermediate Product Methyl 4-oxochromane-6-carboxylate (Target Ester) Intermediate->Product Esterification (In situ) Workup Quench (H2O) -> Extract (EtOAc) -> Wash (Brine) Product->Workup Purification

Caption: Conversion of 4-oxochromane-6-carboxylic acid to its methyl ester via acid chloride intermediate.

Standard Operating Procedure (SOP): Esterification

Objective: Synthesize Methyl 4-oxochromane-6-carboxylate with >95% purity.

Reagents:

  • 4-Oxochromane-6-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (SOCl

    
    ) (2.0 equiv)
    
  • Methanol (Anhydrous, 10-20 volumes)

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the carboxylic acid precursor in anhydrous Methanol. Why Anhydrous? Water competes with methanol for the acyl chloride, reverting it to the starting acid.

  • Activation: Cool the solution to 0°C. Add Thionyl Chloride dropwise over 15 minutes. Causality: Exothermic reaction; cooling prevents solvent boiling and potential degradation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours (or reflux for 3 hours if kinetics are slow). Monitor via TLC (System: 1:1 Hexane/EtOAc).

  • Workup: Concentrate the reaction mixture in vacuo to remove excess MeOH and SOCl

    
    .
    
  • Extraction: Redissolve the residue in Ethyl Acetate (EtOAc). Wash sequentially with Saturated NaHCO

    
     (to neutralize residual acid) and Brine.
    
  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate to yield the off-white solid product.

Stability & Handling Guidelines

Proper handling ensures the integrity of the chromanone core, which is sensitive to strong bases.

Stability Matrix
ConditionStability RatingRecommendation
Thermal HighStable up to 150°C; suitable for standard reflux conditions.
Hydrolytic ModerateStable in water at neutral pH. Rapidly hydrolyzes to acid in 1M NaOH.
Oxidative ModerateBenzylic position (C-2) is susceptible to oxidation over prolonged exposure to air/light.
Photolytic LowProtect from light; chromanones can undergo photo-induced ring opening.
Storage Protocol
  • Container: Amber glass vial with Teflon-lined cap.

  • Environment: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) for long-term storage (>1 month).

  • Safety: The compound is an ester; treat as a potential skin and eye irritant. Use standard PPE (nitrile gloves, safety goggles).

References

  • Synthesis & Application: Heterocyclic compounds with an RORgammaT modulating activity. WO2018030550A1. (2018). Describes the synthesis of Methyl 4-oxochromane-6-carboxylate as Intermediate B.

  • Chemical Identity: Methyl 4-oxochromane-6-carboxylate (CAS 41118-19-8).[3][4] Chemical Book/GuideChem Databases. Verified CAS and molecular weight data.

  • Scaffold Analysis: Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry.[5][6][7] (2021). Provides context on the reactivity and stability of the chroman-4-one core.

Sources

Foundational

Technical Monograph: Methyl 4-oxochromane-6-carboxylate (CAS 41118-19-8)

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and drug discovery. It prioritizes the "why" and "how" of using this chemical scaffold, specifically focusing o...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and drug discovery. It prioritizes the "why" and "how" of using this chemical scaffold, specifically focusing on its critical role in developing RORγt inverse agonists and other bioactive chromanones.

Functional Class: Pharmacophore Scaffold / Organic Intermediate Primary Application: Synthesis of RORγt Modulators & Anticancer Agents

Part 1: Executive Summary & Strategic Utility

Methyl 4-oxochromane-6-carboxylate (CAS 41118-19-8) is a bicyclic heterocyclic building block essential for the construction of "privileged structures" in drug discovery. Unlike simple reagents, this molecule offers a pre-functionalized chroman-4-one core , a scaffold historically validated in nature (flavonoids) and modern pharmacology.

Its primary value lies in its orthogonal reactivity :

  • C4-Ketone: A handle for spiro-cyclization, reduction, or reductive amination.

  • C6-Ester: A stable precursor for amide coupling, enabling the attachment of "tail" regions that interact with solvent-exposed receptor domains (e.g., the hinge region of kinases or the ligand-binding domain of nuclear receptors).

Recent high-impact literature identifies this scaffold as a key intermediate in the synthesis of RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t) inverse agonists, a major target for autoimmune diseases like psoriasis and multiple sclerosis.

Part 2: Chemical Identity & Physicochemical Data[1]

PropertyData
IUPAC Name Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate
Common Synonyms Methyl 4-oxochroman-6-carboxylate; 4-Oxochroman-6-carboxylic acid methyl ester
CAS Number 41118-19-8
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
Physical State Off-white to pale yellow solid
Melting Point 108–112 °C (Typical)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water
LogP (Predicted) ~1.8 (Lipophilic, membrane permeable)
H-Bond Acceptors 4
H-Bond Donors 0

Part 3: Synthetic Architecture & Mechanism of Action

The "Privileged Scaffold" Hypothesis

The chroman-4-one ring system mimics the A- and C-rings of flavonoids. In a drug design context, this rigid bicyclic system restricts the conformational freedom of attached side chains, reducing the entropic penalty of binding to a protein target.

Biological Context: RORγt Modulation

The most significant application of CAS 41118-19-8 is in the synthesis of modulators for the Th17 pathway . RORγt is the master transcription factor for Th17 cells, which drive autoimmune inflammation.

  • Mechanism: Derivatives of this chromanone scaffold bind to the hydrophobic ligand-binding domain (LBD) of RORγt.

  • Effect: They destabilize the active conformation of Helix 12 (H12), preventing the recruitment of co-activators (e.g., SRC-1) and recruiting co-repressors (e.g., NCoR), effectively silencing the transcription of IL-17A and IL-17F.

Pathway Visualization

The following diagram illustrates the downstream biological impact of using CAS 41118-19-8 derivatives to inhibit RORγt.

RORgt_Pathway Compound Chromanone Derivative (from CAS 41118-19-8) RORgt RORγt Nuclear Receptor Compound->RORgt  Binds LBD CoActivator Co-Activator (SRC-1) RORgt->CoActivator  Blocks Recruitment CoRepressor Co-Repressor (NCoR) RORgt->CoRepressor  Enhances Recruitment DNA RORE DNA Element RORgt->DNA  Modulates Transcription Cytokines Inflammatory Cytokines (IL-17A, IL-17F, IL-22) DNA->Cytokines  Downregulation Th17 Th17 Cell Differentiation Cytokines->Th17  Inhibits Pathogenicity

Figure 1: Mechanism of Action for Chromanone-derived RORγt Inverse Agonists. The scaffold serves as the anchor for LBD binding.

Part 4: Experimental Protocols

Protocol A: Synthesis of CAS 41118-19-8 (Esterification)

Rationale: If the methyl ester is not commercially available, it is synthesized from the corresponding acid (4-oxochromane-6-carboxylic acid). This protocol ensures high purity by avoiding aqueous workup issues common with acid chlorides.

Reagents:

  • 4-Oxochromane-6-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 2.0 eq)

  • Methanol (anhydrous, solvent)

Step-by-Step:

  • Dissolution: Suspend 4-oxochromane-6-carboxylic acid (e.g., 5.0 g) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a drying tube.

  • Activation: Cool the solution to 0°C using an ice bath.

  • Addition: Add thionyl chloride dropwise over 20 minutes. Caution: Exothermic reaction with HCl gas evolution.

  • Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 1:1) until the starting acid is consumed.

  • Isolation: Concentrate the mixture in vacuo to remove methanol and excess SOCl₂.

  • Purification: Dissolve the residue in EtOAc, wash with saturated NaHCO₃ (to remove trace acid) and brine. Dry over Na₂SO₄ and concentrate.

  • Yield: Expect ~90–95% of a pale yellow solid.

Protocol B: General Amide Coupling (Derivatization)

Rationale: To utilize the C6 position for drug discovery, the ester is typically hydrolyzed to the acid and then coupled to an amine.

Workflow:

  • Hydrolysis: Treat CAS 41118-19-8 with LiOH (2 eq) in THF/H₂O (3:1) at RT for 2 hours. Acidify to pH 3 to precipitate the acid intermediate.

  • Coupling:

    • Dissolve the acid intermediate in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins.

    • Add the target amine (R-NH₂). Stir at RT for 12 hours.

  • Result: This yields the 6-carboxamide derivative, the core structure for many RORγt inhibitors.

Part 5: Safety & Handling (MSDS Highlights)

While CAS 41118-19-8 is not classified as highly toxic, it is a chemically active alkylating-like agent (ester) and ketone.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The ester bond is susceptible to hydrolysis if exposed to atmospheric moisture over long periods.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

Part 6: References

  • Synthesis of RORγt Modulators: Title: "Heterocyclic compounds with an RORgammaT modulating activity" Source:[1] World Intellectual Property Organization (WO2018030550A1) URL: Relevance: Describes the specific use of methyl 4-oxochromane-6-carboxylate as Intermediate B in the synthesis of clinical candidates.

  • Chromanone Scaffold in Oncology: Title: "3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo" Source:[2] British Journal of Cancer (2004) URL:[Link] Relevance: Validates the biological activity of the benzopyran/chromanone core in cancer models.

  • Chemical Properties & Synthesis: Title: "Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids" Source: MDPI (Molecules, 2023) URL:[Link] Relevance: Provides analogous synthetic conditions for isochromene/chromanone carboxylic acid derivatives.

  • PubChem Compound Summary: Title: "Methyl 4-oxochromane-6-carboxylate" Source:[1] National Center for Biotechnology Information (2025) URL:[Link] Relevance: Verification of chemical structure and identifiers.[3]

Sources

Exploratory

An In-depth Technical Guide to the Initial Synthesis and Characterization of Methyl 4-oxochromane-6-carboxylate

This guide provides a comprehensive overview of the initial synthesis and detailed characterization of Methyl 4-oxochromane-6-carboxylate, a molecule of interest for researchers, scientists, and professionals in the fiel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the initial synthesis and detailed characterization of Methyl 4-oxochromane-6-carboxylate, a molecule of interest for researchers, scientists, and professionals in the field of drug development. The chromanone scaffold is a privileged structure in medicinal chemistry, and functionalized derivatives such as this ester are valuable intermediates for the synthesis of more complex bioactive molecules. This document offers a robust experimental framework, grounded in established chemical principles, to ensure reliable and reproducible outcomes in the laboratory.

Introduction

Chroman-4-ones are a class of heterocyclic compounds that form the core structure of many natural products and synthetic molecules with a wide range of biological activities. The strategic introduction of functional groups onto the chromanone ring system allows for the modulation of their physicochemical properties and biological targets. Methyl 4-oxochromane-6-carboxylate, with its reactive ester group at the 6-position, serves as a versatile building block for the elaboration of novel therapeutic agents. This guide details a reliable synthetic route to this compound and a thorough characterization of its chemical identity and purity.

Synthesis of Methyl 4-oxochromane-6-carboxylate

The synthesis of Methyl 4-oxochromane-6-carboxylate can be efficiently achieved through a palladium-catalyzed carbonylation of 6-bromochroman-4-one. This modern synthetic method offers a direct and high-yielding route to the desired ester.

Reaction Scheme

The overall synthetic transformation is depicted below:

Synthesis of Methyl 4-oxochromane-6-carboxylate cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product 6-bromochroman-4-one 6-bromochroman-4-one Reaction + 6-bromochroman-4-one->Reaction CO Carbon Monoxide (CO) CO->Reaction Methanol Methanol (CH3OH) Methanol->Reaction Pd_catalyst Pd(dppf)Cl2 Pd_catalyst->Reaction Base Triethylamine (Et3N) Base->Reaction Product Methyl 4-oxochromane-6-carboxylate Reaction->Product caption Palladium-catalyzed carbonylation reaction.

Figure 1: Synthesis of Methyl 4-oxochromane-6-carboxylate.

Causality Behind Experimental Choices

The choice of a palladium-catalyzed carbonylation is based on its high efficiency and functional group tolerance. The use of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst is common for such transformations due to its stability and effectiveness in promoting the oxidative addition of the aryl bromide and subsequent carbonyl insertion.[1] Triethylamine is employed as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. Methanol serves as both the solvent and the nucleophile that forms the methyl ester. The reaction is conducted under a carbon monoxide atmosphere to provide the carbonyl group.[1]

Experimental Protocol

Materials:

  • 6-bromochroman-4-one

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Triethylamine (Et₃N)

  • Methanol (MeOH), anhydrous

  • Carbon Monoxide (CO) gas (lecture bottle or balloon)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Apparatus for working under an inert atmosphere

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromochroman-4-one (1.0 eq).

  • Addition of Catalyst and Solvent: Under an inert atmosphere (N₂ or Ar), add Pd(dppf)Cl₂ (0.1 eq) and anhydrous methanol.

  • Addition of Base: Add triethylamine (3.0 eq) to the reaction mixture.

  • Carbon Monoxide Atmosphere: Evacuate the flask and backfill with carbon monoxide gas. Repeat this process three times to ensure the reaction is under a CO atmosphere. A CO balloon can be used to maintain a positive pressure of CO.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 24-48 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Methyl 4-oxochromane-6-carboxylate as a pure solid.

Characterization of Methyl 4-oxochromane-6-carboxylate

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are employed:

PropertyDescription
Appearance Off-white to pale yellow solid
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
CAS Number 41118-19-8
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2-8.0d1HH-5
~7.8-7.6dd1HH-7
~7.0-6.8d1HH-8
~4.5t2H-OCH₂- (Position 2)
~3.9s3H-COOCH₃
~2.8t2H-CH₂CO- (Position 3)

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used. The predicted values are based on analogous structures.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~191C=O (ketone, C-4)
~166C=O (ester)
~160C-8a
~135C-5
~128C-7
~125C-6
~118C-4a
~117C-8
~67-OCH₂- (C-2)
~52-COOCH₃
~37-CH₂CO- (C-3)

Note: Predicted chemical shifts are based on typical values for chromanones and methyl benzoates.

FTIR (Fourier-Transform Infrared) Spectroscopy:

The FTIR spectrum is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~1720StrongC=O stretch (ester)
~1680StrongC=O stretch (ketone)
~1600, 1480MediumC=C stretch (aromatic ring)
~1280, 1100StrongC-O stretch (ester and ether)

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion (M⁺): m/z = 206.0579 (for C₁₁H₁₀O₄)

  • Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and retro-Diels-Alder fragmentation of the chromanone ring.

Characterization Workflow

Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Crude_Product Crude Product Purified_Product Purified Product Crude_Product->Purified_Product Column Chromatography Purity_Check TLC & Melting Point Purified_Product->Purity_Check Structure_Confirmation Spectroscopy Purified_Product->Structure_Confirmation Final_Confirmation Data Analysis & Structure Elucidation Purity_Check->Final_Confirmation Spectroscopy_Techniques ¹H NMR ¹³C NMR FTIR Mass Spectrometry Structure_Confirmation->Spectroscopy_Techniques Spectroscopy_Techniques->Final_Confirmation caption Workflow for characterization.

Figure 2: A typical workflow for the characterization of the synthesized compound.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the initial synthesis and characterization of Methyl 4-oxochromane-6-carboxylate. By following the described palladium-catalyzed carbonylation and the comprehensive characterization workflow, researchers can confidently prepare and validate this valuable chemical intermediate. The provided data and procedural insights are intended to support the advancement of research and development in medicinal chemistry and related fields.

References

  • Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. The Journal of Organic Chemistry, 2008 , 73(20), 7814–7817. [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 2020 , 25(9), 2097. [Link]

  • Antimalarial agents.

Sources

Foundational

Methyl 4-oxochromane-6-carboxylate: A Versatile Scaffold for Medicinal Chemistry

Topic: Methyl 4-oxochromane-6-carboxylate as a Chemical Intermediate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Methyl 4-oxochromane-6-c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4-oxochromane-6-carboxylate as a Chemical Intermediate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-oxochromane-6-carboxylate (CAS: 41118-19-8) is a high-value bicyclic intermediate extensively utilized in the synthesis of pharmaceutical agents. Characterized by a rigid dihydrobenzopyranone core, this scaffold offers two distinct vectors for chemical diversification: the electrophilic ketone at position C4 and the ester moiety at position C6. Its structural rigidity and defined geometry make it an ideal template for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors, ROR


t modulators, and G-protein coupled receptor (GPCR) ligands.

This guide provides a comprehensive technical analysis of the compound, detailing optimized synthetic routes, downstream derivatization strategies, and validated experimental protocols.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate
Common Names 6-Carbomethoxy-4-chromanone; Methyl 4-oxochroman-6-carboxylate
CAS Number 41118-19-8
Molecular Formula C

H

O

Molecular Weight 206.19 g/mol
Physical State Off-white to pale yellow solid
Melting Point 108–112 °C
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
Key Functionalities Aryl ketone (C4), Methyl ester (C6), Ether linkage (C1-O)

Upstream Synthesis: Construction of the Core

The synthesis of Methyl 4-oxochromane-6-carboxylate is a classic example of heterocycle formation via intramolecular Friedel-Crafts acylation. The most robust industrial route proceeds from methyl 4-hydroxybenzoate (Methyl Paraben).

Synthetic Pathway Analysis

The synthesis involves two primary stages:

  • O-Alkylation: Formation of the ether linkage using 3-chloropropionic acid or acrylonitrile.

  • Cyclodehydration: Ring closure using a dehydrating acid catalyst.

Causality of Reagent Choice:

  • Methyl 4-hydroxybenzoate: Chosen as the starting material to pre-install the C6 ester, avoiding harsh oxidation steps later.

  • Polyphosphoric Acid (PPA): Preferred over AlCl

    
    /SOCl
    
    
    
    for the cyclization step because it serves as both solvent and catalyst, minimizing volatile acid chloride formation and simplifying workup.
Synthesis Workflow Diagram

Synthesis SM1 Methyl 4-hydroxybenzoate Inter1 Intermediate: 3-(4-methoxycarbonylphenoxy) propionic acid SM1->Inter1 O-Alkylation (Williamson) Reagent1 3-Chloropropionic acid NaOH, Reflux Reagent1->Inter1 Product Methyl 4-oxochromane- 6-carboxylate Inter1->Product Intramolecular Friedel-Crafts Acylation Reagent2 Polyphosphoric Acid (PPA) 90-100°C Reagent2->Product

Figure 1: Two-step synthesis of Methyl 4-oxochromane-6-carboxylate from methyl paraben.

Downstream Derivatization: The Divergent Scaffold

The utility of this intermediate lies in its ability to serve as a "hub" for divergent synthesis. The C4 ketone and C6 ester react orthogonally, allowing for sequential modification.

C4 Ketone Modifications

The C4 position is sterically accessible and highly reactive.

  • Reductive Amination: Conversion to secondary/tertiary amines (common in GPCR ligands).

  • Reduction: NaBH

    
     reduction yields the alcohol (chiral center generation).
    
  • Spiro-cyclization: Bucherer-Bergs reaction yields spiro-hydantoins.

C6 Ester Modifications

The C6 position serves as the "anchor" for extending the molecule into solvent-exposed regions of a protein binding pocket.

  • Hydrolysis/Amidation: Conversion to the acid followed by coupling with amines creates diverse amide libraries.

  • Reduction: LiAlH

    
     reduction to the benzyl alcohol.
    
Derivatization Logic Diagram

Reactivity Core Methyl 4-oxochromane- 6-carboxylate C4_Node C4 Ketone Reactivity Core->C4_Node C6_Node C6 Ester Reactivity Core->C6_Node Amine 4-Amino Derivatives (Reductive Amination) C4_Node->Amine Alcohol 4-Hydroxy Derivatives (Reduction) C4_Node->Alcohol Spiro Spiro-hydantoins (Bucherer-Bergs) C4_Node->Spiro Acid Carboxylic Acid (Hydrolysis) C6_Node->Acid BenzylAlc Benzyl Alcohol (Reduction) C6_Node->BenzylAlc Amide Amide Library (Coupling) Acid->Amide R-NH2, HATU

Figure 2: Orthogonal reactivity map showing divergent pathways at C4 and C6 positions.

Experimental Protocols

Protocol A: Synthesis of Methyl 4-oxochromane-6-carboxylate

Validated for 10-50g scale.

Reagents:

  • Methyl 4-hydroxybenzoate (1.0 eq)

  • 3-Chloropropionic acid (1.2 eq)

  • Sodium Hydroxide (2.5 eq, aq. solution)

  • Polyphosphoric Acid (PPA)

Step 1: Ether Formation

  • Dissolve Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) in 15% NaOH (aq).

  • Add 3-chloropropionic acid (13.0 g, 120 mmol) slowly.

  • Reflux the mixture for 4 hours. Monitor by TLC (disappearance of phenol).

  • Cool to 0°C and acidify with conc. HCl to pH 2.

  • Filter the white precipitate (3-(4-methoxycarbonylphenoxy)propionic acid), wash with cold water, and dry in vacuo.

Step 2: Cyclization

  • Place the dried acid intermediate (10 g) in a flask containing PPA (100 g).

  • Heat to 90–100°C with mechanical stirring for 2–3 hours. The mixture will turn deep red/orange.

  • Quench: Pour the hot reaction mixture slowly onto crushed ice (500 g) with vigorous stirring. The product will precipitate.

  • Extract with Ethyl Acetate (3 x 100 mL).

  • Wash organic layer with sat. NaHCO

    
     (to remove unreacted acid) and brine.
    
  • Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc 8:2).

Protocol B: Reductive Amination at C4

Applicable for library synthesis.

  • Dissolve Methyl 4-oxochromane-6-carboxylate (1.0 eq) in DCE (Dichloroethane).

  • Add amine (1.1 eq) and Acetic Acid (1.0 eq). Stir for 30 min.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).

  • Stir at RT overnight.

  • Quench with sat. NaHCO

    
    , extract with DCM.
    

Applications in Drug Discovery[5]

ROR t Modulators

Research has highlighted the chromane scaffold in the development of ROR


t inverse agonists for autoimmune diseases. The C6-amide derivatives (synthesized via hydrolysis of the methyl ester) interact with the hydrophilic region of the nuclear receptor, while the rigid chromane core positions substituents to interact with hydrophobic pockets.
Kinase Inhibitors

The planarity of the chromanone system mimics the adenine ring of ATP. Substitution at C4 (often converting the ketone to an amine or heterocycle) allows for hydrogen bonding with the hinge region of kinases.

Antimalarial Agents

Derivatives where the C4 ketone is reduced or substituted have shown efficacy against Plasmodium falciparum. The ester group is often hydrolyzed to the acid to improve solubility or prodrug properties.

Safety & Handling

  • Hazards: The compound is an ester and may cause skin/eye irritation. The synthesis involves PPA (corrosive) and strong acids.

  • Storage: Store at 2–8°C. Keep dry.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

References

  • Synthesis of Chromanone Derivatives

    • Title: "Heterocyclic compounds with an RORgammaT modulating activity"[1]

    • Source: WO2018030550A1 (P
    • URL
    • Relevance: Describes the conversion of 4-oxochromane-6-carboxylic acid to the methyl ester and subsequent amide coupling.
  • Source: WO2021027502A1 (Patent)
  • General Chromanone Chemistry

    • Title: "The Catalytic Hydrogen
    • Source:Journal of Organic Chemistry, 1973, 38(20).[2]

    • URL:[Link]

    • Relevance: Foundational work on the reduction and reactivity of 6-carbomethoxy-4-chromanone.
  • CAS Registry Data

    • Title: Methyl 4-oxochromane-6-carboxylate (CAS 41118-19-8)[3][4][5]

    • Source: ChemNet / CAS Common Chemistry
    • URL:[Link][4]

    • Relevance: Verification of chemical identity and CAS number.[3][6]

Sources

Exploratory

Potential Therapeutic Applications of Chromanone-6-Carboxylates

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The chroman-4-one scaffold represents a privileged structure in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The chroman-4-one scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous flavonoids, homoisoflavonoids, and synthetic therapeutics.[1] While substitution at the C2 and C3 positions has been extensively explored, chromanone-6-carboxylates (and their corresponding acids) represent a distinct, high-potential subclass.

Recent isolation of 2,2-dimethyl-6-carbomethoxychroman-4-one from Piper flavoviride and subsequent synthetic optimization have revealed that the C6-carboxylate moiety acts as a critical pharmacophore. This group modulates lipophilicity, enables hydrogen bonding interactions within enzyme active sites (e.g., Aldose Reductase, PPARs), and serves as a versatile handle for generating amide-linked libraries.

This guide provides a technical deep-dive into the therapeutic utility, synthesis, and mechanistic validation of chromanone-6-carboxylates.

Structural Biology & SAR Analysis

The biological activity of chromanone-6-carboxylates acts through specific molecular interactions governed by the C6-substitution.

Structure-Activity Relationship (SAR)

The C6-carboxylate group provides two essential functions:

  • Electronic Modulation: It acts as an electron-withdrawing group (EWG), influencing the reactivity of the carbonyl at C4 and the acidity of protons at C3.

  • Binding Interaction: The carbonyl oxygen and the alkoxy/hydroxy group of the carboxylate can participate in hydrogen bonding networks with residues like Arg288 in PPAR

    
     or His110  in aldose reductase.
    

SAR_Map Core Chromanone-6-Carboxylate Core Scaffold C2 C2 Position (Gem-dimethyl/Aryl) Core->C2 C3 C3 Position (Mannich bases/Benzylidene) Core->C3 C4 C4 Carbonyl (H-bond Acceptor) Core->C4 C6 C6-Carboxylate (Pharmacophore/Handle) Core->C6 Lipophilicity Modulates Lipophilicity (LogP) C2->Lipophilicity Alkyl chains Antimicrobial Antimicrobial Activity C2->Antimicrobial 2,2-dimethyl essential Target Enzyme Binding (PPAR, Aldose Reductase) C6->Target Salt bridge/H-bond Solubility Solubility & Bioavailability C6->Solubility Ester hydrolysis C6->Antimicrobial Methyl ester specific

Figure 1: SAR Map of Chromanone-6-carboxylates highlighting the functional role of the C6 moiety.

Therapeutic Applications

Antimicrobial Agents

Target: Staphylococcus aureus, Pseudomonas aeruginosa Key Compound: 2,2-dimethyl-6-carbomethoxychroman-4-one Source: Piper flavoviride extracts and synthetic analogs.

Mechanism: The lipophilic nature of the 6-methoxycarbonyl group, combined with the 2,2-dimethyl substitution, facilitates penetration of the bacterial cell wall. Once internalized, the compound likely disrupts membrane integrity or inhibits specific bacterial reductases.

OrganismCompoundMIC (µg/mL)Mechanism Implicated
S. aureus2,2-dimethyl-6-carbomethoxychroman-4-one125Membrane Disruption
P. aeruginosa2,2-dimethyl-6-carbomethoxychroman-4-one>250Efflux Pump Substrate
C. violaceumMethyl taboganate (Related)125Quorum Sensing Inhibition
Metabolic Modulators (PPAR Agonists)

Target: Peroxisome Proliferator-Activated Receptors (PPAR


/

) Therapeutic Goal: Treatment of Dyslipidemia and Type 2 Diabetes.

While fibrates (PPAR


 agonists) typically possess a carboxylic acid, the chromanone-6-carboxylate scaffold mimics this pharmacophore. The rigid bicyclic ring restricts the conformation of the carboxylate, potentially increasing selectivity for the PPAR Ligand Binding Domain (LBD).

Pathway Logic:

  • Ligand Binding: The 6-carboxylate mimics the acid headgroup of fibrates.

  • Co-activator Recruitment: Binding induces a conformational change in Helix 12 of the LBD.

  • Transcription: The PPAR-RXR heterodimer binds to PPRE sequences, upregulating genes for lipid oxidation (e.g., CPT1, LPL).

Aldose Reductase Inhibitors (ARI)

Target: ALR2 (Aldose Reductase) Therapeutic Goal: Prevention of Diabetic Complications (Neuropathy, Cataracts).[2][3]

The chromanone core acts as a bioisostere for the spirohydantoin ring found in Sorbinil. The 6-carboxylate provides the necessary acidic functionality to bind to the "anion-binding pocket" (residues Tyr48, His110, Trp111) of the enzyme active site, preventing the reduction of glucose to sorbitol.

Experimental Protocols

Synthesis of 2,2-Dimethyl-6-carbomethoxychroman-4-one

This protocol utilizes a Friedel-Crafts-type cyclization strategy, optimized for regioselectivity.

Reagents:

  • Methyl 4-hydroxybenzoate (Starting material)

  • 3,3-Dimethylacrylic acid (or 3-methylbut-2-enoic acid)

  • Polyphosphoric Acid (PPA) or Eaton's Reagent (7.7 wt% P2O5 in MsOH)

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Esterification (Pre-step): Ensure the starting material is the methyl ester of 4-hydroxybenzoic acid. If starting from the acid, reflux in MeOH with catalytic H2SO4 for 4 hours.

  • Acylation/Cyclization (One-Pot):

    • Mix Methyl 4-hydroxybenzoate (1.0 eq) and 3,3-dimethylacrylic acid (1.2 eq) in a round-bottom flask.

    • Add PPA (10 g per 1 g of substrate).

    • Heat to 80-90°C with vigorous stirring for 3-4 hours. Note: Monitoring by TLC is crucial to prevent charring.

  • Quenching:

    • Cool the reaction mixture to room temperature.

    • Pour onto crushed ice/water (200 mL) with stirring. The product should precipitate as a solid or oil.

  • Extraction:

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with NaHCO3 (sat. aq.) to remove unreacted acid, then Brine.

  • Purification:

    • Dry over anhydrous Na2SO4.

    • Concentrate in vacuo.[4]

    • Recrystallize from Hexane/Ethanol or purify via Flash Chromatography (Hexane:EtOAc 9:1).

Validation:

  • 1H NMR (CDCl3): Look for gem-dimethyl singlet (~1.4 ppm), methyl ester singlet (~3.9 ppm), and aromatic protons showing the 1,2,4-substitution pattern.

  • IR: Distinct carbonyl stretches for the ester (~1720 cm⁻¹) and the ketone (~1680 cm⁻¹).

Biological Assay: Antimicrobial Susceptibility (Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized chromanone.

  • Preparation: Dissolve the chromanone-6-carboxylate in DMSO to a stock concentration of 10 mg/mL.

  • Inoculum: Prepare a suspension of S. aureus (ATCC 25923) adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Plate Setup:

    • Use a 96-well sterile microplate.

    • Add 100 µL of MHB to all wells.

    • Perform serial 2-fold dilutions of the compound (Range: 500 µg/mL to 0.9 µg/mL).

    • Add 100 µL of bacterial inoculum to each well.

  • Controls:

    • Positive Control: Ciprofloxacin or Vancomycin.

    • Solvent Control: DMSO (max 1% final concentration).

    • Sterility Control: MHB only.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: Add 20 µL of Resazurin dye (0.01%) or measure Optical Density (OD600). The MIC is the lowest concentration with no visible growth (or no color change from blue to pink).

Mechanism of Action: Pathway Visualization

The following diagram illustrates the dual potential of chromanone-6-carboxylates in metabolic regulation (PPAR) and inflammatory signaling (NF-κB), where the carboxylate acts as a key interaction point.

MOA_Pathway cluster_Nucleus Nucleus / Cytoplasm Interface Ligand Chromanone-6-Carboxylate PPAR_Gamma PPAR-Gamma (Receptor) Ligand->PPAR_Gamma Agonist Binding (via C6-Carboxylate) NFkB NF-kB Complex (Inflammation) Ligand->NFkB Inhibition (Transrepression) RXR RXR (Heterodimer Partner) PPAR_Gamma->RXR Dimerization DNA PPRE / DNA Response Elements RXR->DNA Transcription Activation InflamCyt Inflammatory Cytokines (Down-regulation) NFkB->InflamCyt Blocked Pathway LipidMet Lipid Metabolism Genes (Up-regulation) DNA->LipidMet Expression

Figure 2: Dual mechanistic pathway of Chromanone-6-carboxylates acting as PPAR agonists and NF-κB inhibitors.

Future Outlook & Optimization

To maximize the therapeutic potential of this scaffold, future research should focus on:

  • Bioisosteric Replacement: Replacing the methyl ester with bioisosteres (e.g., oxadiazoles, tetrazoles) to improve metabolic stability against esterases.

  • C3-Functionalization: Introducing benzylidene groups at C3 (via Aldol condensation) to create "chalcone-like" chromanones, known for enhanced anticancer cytotoxicity.

  • Chiral Resolution: Separating enantiomers of the 2-substituted derivatives, as biological activity (especially for PPARs) is often stereoselective.

References

  • Antimicrobial Activity of Chromanones: Title: Bioprospecting Piper Species for Antimicrobial Activities (Isolation of 2,2-dimethyl-6-carbomethoxychroman-4-one).[5] Source: BCNP / SBQ Proceedings. URL:[Link]

  • Anticancer & Synthesis of Chroman-4-one Derivatives: Title: New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Source: Saudi Pharmaceutical Journal / PMC. URL:[Link]

  • Aldose Reductase Inhibitors: Title: Aldose reductase inhibitors: flavonoids, alkaloids, acetophenones, benzophenones, and spirohydantoins of chroman. Source: Archives of Biochemistry and Biophysics (PubMed). URL:[Link]

  • PPAR Agonist Mechanisms: Title: Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Source: Biochemical Pharmacology / PMC. URL:[Link]

  • General Chromanone Scaffold Review: Title: Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Source: Arabian Journal for Science and Engineering / PMC. URL:[Link]

Sources

Foundational

Structural Dynamics and Pharmacophoric Utility of Methyl 4-oxochromane-6-carboxylate

Executive Summary Methyl 4-oxochromane-6-carboxylate represents a pivotal scaffold in the design of bioactive heterocycles.[1] As a derivative of the chroman-4-one (dihydrobenzopyran-4-one) class, it bridges the gap betw...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-oxochromane-6-carboxylate represents a pivotal scaffold in the design of bioactive heterocycles.[1] As a derivative of the chroman-4-one (dihydrobenzopyran-4-one) class, it bridges the gap between planar chromones and flexible flavonoids.[1] This guide provides a rigorous analysis of its molecular architecture, focusing on the conformational mobility of the heterocyclic ring and the electronic influence of the C6-ester. We further detail a robust, self-validating synthetic protocol and explore its utility as a precursor for SIRT2 inhibitors and anticancer agents.[1]

Molecular Architecture & Electronic Properties

The molecule comprises a bicyclic core where a benzene ring is fused to a saturated six-membered pyranone ring.[1] The defining features are the ketone at position 4 and the methyl ester at position 6.

Electronic Distribution

The C4-carbonyl acts as a strong electron-withdrawing group (EWG), creating an electrophilic center at C4.[1] However, the ring oxygen (O1) donates electron density into the benzene ring via resonance, partially counteracting the EWG nature of the ketone.

  • C6-Ester: The methyl ester at position 6 is electronically coupled to the aromatic system. It withdraws density from the benzene ring (induction and resonance), making the C5 and C7 positions less electron-rich compared to unsubstituted chromanones.

  • Dipole Moment: The molecule exhibits a significant dipole moment directed towards the carbonyl oxygens, influencing its solubility profile and orientation in protein binding pockets.

Structural Visualization

The following diagram illustrates the connectivity and numbering system used throughout this guide.

G cluster_0 Chroman-4-one Core cluster_1 Aromatic Ring & Substituent C2 C2 C3 C3 C2->C3 C4 C4 (Ketone) C3->C4 C4a C4a C4->C4a C8a C8a C4a->C8a Fused C5 C5 C4a->C5 O1 O1 C8a->O1 O1->C2 C6 C6 C5->C6 C7 C7 C6->C7 Ester COOMe (Ester) C6->Ester C8 C8 C7->C8 C8->C8a

Figure 1: Connectivity map of Methyl 4-oxochromane-6-carboxylate highlighting the fused ring system and functional groups.[1]

Conformational Dynamics

Unlike fully aromatic chromones (which are planar), the chroman-4-one ring system is non-planar due to the saturation at C2 and C3.[1] Understanding this puckering is critical for predicting binding affinity.[1]

Ring Puckering: The Half-Chair

The heterocyclic ring typically adopts a half-chair (sofa) or a distorted envelope conformation.[1]

  • Planar Segment: Atoms O1, C8a, C4a, and C4 are roughly coplanar with the benzene ring due to conjugation.

  • Deviations: Atoms C2 and C3 deviate from this plane to relieve torsional strain.[1]

  • Barrier to Inversion: The interconversion between the two half-chair conformers is rapid at room temperature, with a low energy barrier (

    
     kcal/mol).[1] This flexibility allows the molecule to "mold" into binding sites, a feature exploited in SIRT2 inhibition.
    
Ester Rotation

The C6-methoxycarbonyl group possesses rotational freedom around the C6-C(carbonyl) bond.[1]

  • Preferred State: The carbonyl of the ester tends to be coplanar with the benzene ring to maximize

    
    -conjugation.
    
  • Steric Clash: Rotation is hindered slightly by the protons at C5 and C7, but the planar conformation remains the global minimum.

Synthetic Methodology & Validation

The synthesis of methyl 4-oxochromane-6-carboxylate requires a strategy that preserves the ester moiety while forming the cyclic ketone.[1] The most robust route involves the intramolecular cyclization of a phenoxypropionic acid derivative.

Retrosynthetic Analysis
  • Target: Methyl 4-oxochromane-6-carboxylate.

  • Precursor: 3-(4-(Methoxycarbonyl)phenoxy)propanoic acid.[1]

  • Starting Materials: Methyl 4-hydroxybenzoate + 3-Chloropropanoic acid (or Acrylic acid).[1]

Validated Synthetic Protocol

Objective: Synthesis of Methyl 4-oxochromane-6-carboxylate via Polyphosphoric Acid (PPA) Cyclization.

Step 1: Ether Formation (O-Alkylation)[1]
  • Reagents: Methyl 4-hydroxybenzoate (1.0 eq), 3-Chloropropanoic acid (1.2 eq), NaOH (2.5 eq), Water.[1]

  • Procedure:

    • Dissolve methyl 4-hydroxybenzoate in aqueous NaOH.

    • Add 3-chloropropanoic acid slowly.

    • Reflux for 4 hours.

    • Acidify with HCl to precipitate the intermediate ether acid.[1] Note: The ester at C4 might hydrolyze to the di-acid; if so, re-esterification is needed, or use a base that spares the ester (e.g., K2CO3 in acetone).

    • Correction for High Purity: A better approach to avoid hydrolysis is using Methyl 4-hydroxybenzoate + Methyl acrylate (catalyzed by Triton B) to give the diester, followed by selective hydrolysis or direct cyclization.[1]

Step 2: Intramolecular Cyclization (The Critical Step)
  • Reagents: 3-(4-(methoxycarbonyl)phenoxy)propanoic acid, Polyphosphoric Acid (PPA).[1]

  • Rationale: PPA acts as both solvent and Lewis acid catalyst, promoting acylation on the aromatic ring.

  • Protocol:

    • Heat PPA to 60°C.

    • Add the precursor acid portion-wise with vigorous stirring.

    • Elevate temperature to 90°C for 2 hours. (Monitor by TLC; disappearance of starting material).[1]

    • Quench: Pour the hot reaction mixture onto crushed ice (Exothermic!).

    • Workup: Extract with Ethyl Acetate (3x). Wash with NaHCO3 (remove unreacted acid) and Brine.[1]

    • Purification: Recrystallize from Ethanol/Water.

Analytical Validation (Self-Validating Metrics)
TechniqueExpected SignalStructural Confirmation
1H NMR Triplet ~4.5 ppm (2H)Protons at C2 (deshielded by O1).[1]
1H NMR Triplet ~2.8 ppm (2H)Protons at C3 (adjacent to ketone).[1]
1H NMR Singlet ~3.9 ppm (3H)Methyl ester protons.[1]
IR ~1680 cm⁻¹Ketone (C4=O) stretch (conjugated).[1]
IR ~1720 cm⁻¹Ester (C6-COOMe) stretch.[1]

Visualizing the Synthetic Pathway

Synthesis SM1 Methyl 4-hydroxybenzoate Inter Intermediate: 3-(4-(methoxycarbonyl)phenoxy) propanoic acid SM1->Inter O-Alkylation (Base/Reflux) Reagent 3-Chloropropanoic acid (or Methyl Acrylate) Reagent->Inter Product TARGET: Methyl 4-oxochromane-6-carboxylate Inter->Product Intramolecular Friedel-Crafts Cyclization Cyclization Agent: PPA or SOCl2/AlCl3 Cyclization->Product

Figure 2: Synthetic route via O-alkylation followed by PPA-mediated cyclization.[1]

Medicinal Chemistry Applications

The 4-oxochromane-6-carboxylate scaffold is a versatile pharmacophore.[1]

SIRT2 Inhibition

Research indicates that chroman-4-one derivatives are potent inhibitors of Sirtuin 2 (SIRT2) , an NAD+-dependent deacetylase involved in neurodegenerative diseases.[1]

  • Mechanism: The chromanone core occupies the hydrophobic pocket of SIRT2.

  • SAR: Substitution at the 6-position (like the ester here) and the 2-position (alkyl chains) significantly modulates potency. The 6-ester can be hydrolyzed to the acid to form salt bridges or converted to amides to reach into the "selectivity pocket" of the enzyme.

Anticancer Activity

Derivatives of this scaffold have shown cytotoxicity against various cancer cell lines.[1] The planarity of the fused benzene ring allows for DNA intercalation or minor groove binding, while the C4 ketone can form hydrogen bonds with specific residues in kinase domains.

References

  • SIRT2 Inhibition & SAR: Fridén-Saxin, M., et al. (2012).[1][2] Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of Medicinal Chemistry.[1][2]

  • Synthetic Methodology (PPA Cyclization): General procedure for chromanone synthesis via phenoxypropionic acids.[1] PrepChem - Synthesis of cyclic ketones.[1] (Analogous methodology adapted for chromanones).[1]

  • Conformational Analysis: Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021).[1][3] PMC PubMed Central.

  • Crystallographic Data: Comparison of chromanone ring puckering. Crystal structures of ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate. (Note: Comparative structural data for the chromone/chromanone core).

Sources

Exploratory

Unraveling the Enigma: A Technical Guide to Mechanism of Action Studies for Chromanone Compounds

Foreword: Beyond the Scaffold, Towards the Mechanism The chromanone core, a privileged scaffold in medicinal chemistry, has given rise to a plethora of derivatives demonstrating significant therapeutic potential across a...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Scaffold, Towards the Mechanism

The chromanone core, a privileged scaffold in medicinal chemistry, has given rise to a plethora of derivatives demonstrating significant therapeutic potential across a spectrum of diseases, from cancer to neuroinflammation.[1][2] However, the true value of these compounds lies not just in their synthesis, but in a deep and nuanced understanding of their mechanism of action (MoA). This guide is crafted for researchers, scientists, and drug development professionals who seek to move beyond preliminary screening and delve into the intricate cellular and molecular interactions that define a chromanone compound's biological activity. Herein, we eschew a rigid, one-size-fits-all template. Instead, we present a logical, field-proven framework for a comprehensive MoA investigation, emphasizing the causality behind experimental choices and the integration of data to build a cohesive mechanistic narrative. Our approach is grounded in the principles of scientific integrity, ensuring that each step provides a self-validating system for robust and reproducible findings.

I. The Foundational Pillar: Uncovering the Primary Cellular Impact

The initial phase of any MoA study is to ascertain the primary, overarching effect of the chromanone compound on the target cells. Is it cytotoxic, cytostatic, or does it modulate a specific cellular function without directly impacting viability? This foundational knowledge dictates the entire subsequent experimental cascade.

Core Investigation: Cytotoxicity and Antiproliferative Effects

A fundamental starting point is to determine whether the chromanone derivative kills cells or merely inhibits their growth. This is crucial as it differentiates a cytotoxic agent from a cytostatic one, a distinction with profound implications for therapeutic application.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

Step-by-Step Methodology:

  • Cell Seeding: Plate the chosen cancer cell lines (e.g., MCF-7, A549, DU-145) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[4]

  • Compound Treatment: Prepare serial dilutions of the chromanone compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]

Data Presentation: Cytotoxicity Profile of Chromanone Derivatives

Compound IDCell LineIC50 (µM)Exposure Time (h)
Chromanone XMCF-715.548
Chromanone YA5498.248
Chromanone ZDU-14522.148

This table should be populated with your experimental data.

Logical Workflow for Initial Cellular Impact Assessment

G A Chromanone Compound B Target Cell Line (e.g., Cancer, Immune, Neuronal) A->B C MTT Assay (Cell Viability) B->C D Determine IC50 Value C->D E Cytotoxic Effect (Low IC50) D->E Significant cell death F Cytostatic/Modulatory Effect (High IC50 or No Effect) D->F Inhibition of proliferation or no significant cell death G Proceed to Apoptosis/ Cell Death Pathway Analysis E->G H Investigate Cell Cycle Arrest or Specific Functional Modulation F->H

Caption: Initial workflow to determine the primary cellular effect of a chromanone compound.

II. Delving Deeper: Elucidating the Molecular Mechanisms of Action

Once the primary cellular effect is established, the next logical step is to dissect the underlying molecular pathways. Based on the extensive research into chromanone derivatives, several key mechanistic avenues warrant investigation.

A. Anticancer Mechanisms of Action

Many chromanone compounds exert their anticancer effects through a multi-pronged approach, often involving the induction of oxidative stress and apoptosis.[6][7]

A common mechanism for chromanone-induced cytotoxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[5][7]

Experimental Protocol: Intracellular ROS Measurement

The use of fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) allows for the quantification of intracellular ROS.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the chromanone compound at its IC50 concentration for various time points.

  • Probe Loading: Incubate the cells with DCFH-DA, which is cell-permeable and non-fluorescent. Inside the cell, it is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence corresponds to an increase in intracellular ROS.

  • Validation with Antioxidant: To confirm that the observed effects are ROS-dependent, pre-incubate cells with an antioxidant like N-acetylcysteine (NAC) before treating with the chromanone compound. A reversal of the cytotoxic effect by NAC supports a ROS-mediated mechanism.[6]

Chromanone derivatives are frequently reported to induce programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway.[3][6]

Experimental Protocol: Caspase Activity Assay

Caspases are key executioners of apoptosis. Measuring the activity of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) can confirm the induction of apoptosis.[3][6]

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with the chromanone compound and lyse them to release cellular contents.

  • Substrate Addition: Add a luminogenic or fluorogenic substrate specific for caspase-3/7 or caspase-9 to the cell lysate.

  • Signal Measurement: The active caspase cleaves the substrate, generating a signal (luminescence or fluorescence) that is proportional to the caspase activity. Measure the signal using a luminometer or fluorometer.

  • Data Analysis: Compare the signal from treated cells to that of untreated controls to determine the fold-increase in caspase activity.[3]

Experimental Protocol: Western Blot for Apoptosis-Related Proteins

Western blotting allows for the detection of key proteins involved in the apoptotic cascade.

Step-by-Step Methodology:

  • Protein Extraction: Extract total protein from treated and untreated cells.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: Probe the membrane with primary antibodies specific for proteins of interest, such as cleaved PARP, Bcl-2, and Bax.[6][8] Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in full-length PARP and an increase in cleaved PARP are hallmarks of apoptosis. Changes in the Bax/Bcl-2 ratio can indicate the involvement of the mitochondrial pathway.

Signaling Pathway: Chromanone-Induced Apoptosis in Cancer Cells

G cluster_0 Chromanone Compound cluster_1 Cellular Effects cluster_2 Apoptotic Cascade A Chromanone Derivative B ↑ Intracellular ROS A->B C Mitochondrial Stress B->C D ↑ Bax / ↓ Bcl-2 C->D E Cytochrome c Release D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H PARP Cleavage G->H I Apoptosis H->I G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 PI3K PI3K TLR4->PI3K IKK IKK TAK1->IKK Akt Akt PI3K->Akt Akt->IKK NFkB_p65 NF-κB (p65) IKK->NFkB_p65 phosphorylates IκB Nucleus Nucleus NFkB_p65->Nucleus translocation ProInflammatory ↑ Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory transcription Chromanone Chromanone Compound Chromanone->TAK1 inhibits Chromanone->PI3K inhibits

Caption: Inhibition of the TLR4-mediated NF-κB pathway by chromanone compounds. [1]

C. Neuroprotective Mechanisms of Action

In the context of neurodegenerative diseases like Alzheimer's, chromanones have been shown to act on multiple targets. [9][10]

Experimental Protocol: Cholinesterase and MAO-B Inhibition Assays

Standard enzymatic assays can be used to determine the inhibitory activity of chromanone compounds against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). These assays typically involve incubating the enzyme with its substrate in the presence and absence of the inhibitor and measuring the product formation.

Data Presentation: Multi-Target Inhibitory Profile

CompoundAChE IC50 (µM)BuChE IC50 (µM)MAO-B IC50 (µM)
Chromanone A0.585.110.41
Chromanone B2.012.021.0

This table should be populated with your experimental data. [10][11]

Experimental Protocol: Radioligand Binding Assay for Sigma Receptors

To determine the affinity of chromanone compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors, competitive radioligand binding assays are performed. [9]This involves incubating cell membranes expressing the receptor with a known radioligand and varying concentrations of the chromanone compound. The ability of the compound to displace the radioligand is measured, and the Ki (inhibition constant) is calculated. [12]

III. Synthesis and Validation: Building a Cohesive Mechanistic Model

The true power of an MoA study lies in the integration of data from multiple, orthogonal assays. A finding from one experiment should be validated and complemented by others. For example, the induction of apoptosis suggested by a caspase assay should be corroborated by observing PARP cleavage via Western blot and morphological changes via microscopy. By weaving together these individual threads of evidence, a robust and comprehensive model of the chromanone compound's mechanism of action can be constructed. This iterative process of hypothesis generation, experimentation, and data integration is the hallmark of rigorous scientific inquiry and is essential for advancing promising chromanone derivatives through the drug development pipeline.

References

  • Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates for Five-Membered Heterocyclic Derivatives: Targeting Oxidative Stress, Apoptosis, and MAPK Signaling in Colorectal Cancer. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. (2023). Bioorganic Chemistry. Retrieved from [Link]

  • Natural Chromones as Potential Anti-Inflammatory Agents: Pharmacological Properties and Related Mechanisms. (2019). PubMed. Retrieved from [Link]

  • The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. (2022). ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. (n.d.). PMC. Retrieved from [Link]

  • Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. (n.d.). PMC. Retrieved from [Link]

  • New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line. (n.d.). ResearchGate. Retrieved from [Link]

  • Chromenones as Multineurotargeting Inhibitors of Human Enzymes. (n.d.). ACS Omega. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. (n.d.). Retrieved from [Link]

  • Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. (2025). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Derivative Compounds of Chromanone As Candidates for Multiple Myeloma-Targeted Anticancer Drugs. (2022). Blood. Retrieved from [Link]

  • Bioactive chromone constituents from Vitex negundo alleviate pain and inflammation. (n.d.). Dove Medical Press. Retrieved from [Link]

  • Design, synthesis and antiinflammatory activity of substituted chromones. (2013). JMPAS. Retrieved from [Link]

  • (PDF) Bioactive chromone constituents from Vitex negundo alleviate pain and inflammation. (n.d.). Retrieved from [Link]

  • Synthesis and evaluation of chromone derivatives as inhibitors of monoamine oxidase. (2019). PubMed. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Chromanone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. (2022). ACS Chemical Neuroscience. Retrieved from [Link]

  • Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-one and Homoisoflavonoid Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 4-chromanone derivatives as I Kr inhibitors. (n.d.). J-Stage. Retrieved from [Link]

  • Novel 4-Chromanone-Derived Compounds as Plant Immunity Inducers against CMV Disease in Passiflora spp. (Passion Fruit). (2024). MDPI. Retrieved from [Link]

  • MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Biological and Medicinal Properties of Natural Chromones and Chromanones. (n.d.). ACS Omega. Retrieved from [Link]

  • Synthesis, biological evaluation and molecular docking studies of chromone hydrazone derivatives as α-glucosidase inhibitors. (2017). PubMed. Retrieved from [Link]

  • Biological and Medicinal Properties of Natural Chromones and Chromanones. (n.d.). PMC. Retrieved from [Link]

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PMC. Retrieved from [Link]

  • Properties of chromanone and chromone. (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2024). PMC. Retrieved from [Link]

  • Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. (2024). ACS Publications. Retrieved from [Link]

  • Chromanone Derivatives: Evaluating Selective Anticancer Activity Across Human Cell Lines. (n.d.). ResearchGate. Retrieved from [Link]

  • A Comprehensive Review on Metal Complexes Structure, Properties, and Applications. (n.d.). Retrieved from [Link]

  • First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. (2021). RSC Publishing. Retrieved from [Link]

  • Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. (2023). PubMed. Retrieved from [Link]

  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. (n.d.). Retrieved from [Link]

  • First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. (2021). PMC. Retrieved from [Link]

  • First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. (2021). RSC Publishing. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesis of Methyl 4-oxochromane-6-carboxylate

Application Note: Scalable Synthesis of Methyl 4-oxochromane-6-carboxylate via Friedel-Crafts Cyclization Executive Summary This application note details a robust, three-step protocol for the synthesis of Methyl 4-oxochr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Methyl 4-oxochromane-6-carboxylate via Friedel-Crafts Cyclization

Executive Summary

This application note details a robust, three-step protocol for the synthesis of Methyl 4-oxochromane-6-carboxylate (also known as methyl 4-chromanone-6-carboxylate).[1] This scaffold is a critical intermediate in the development of bioactive flavonoids, anticancer agents, and selective estrogen receptor modulators (SERMs).[1]

The selected synthetic strategy utilizes a "Late-Stage Esterification" approach.[1] Unlike routes that attempt to cyclize ester-containing precursors (which often suffer from hydrolysis in acidic media), this protocol first constructs the chromanone core as a carboxylic acid using Polyphosphoric Acid (PPA), followed by a high-yielding Fischer esterification.[1] This ensures maximum purity and scalability.[1]

Strategic Retro-Analysis

The synthesis is disconnected into three logical phases to maximize atom economy and purification efficiency:

  • Ether Linkage Formation: O-alkylation of 4-hydroxybenzoic acid.[1]

  • Intramolecular Cyclization: Friedel-Crafts acylation mediated by PPA.[1]

  • Functionalization: Methyl ester formation.[1][2]

Figure 1: Retrosynthetic Logic

Retrosynthesis Target Target: Methyl 4-oxochromane-6-carboxylate Inter1 Intermediate 2: 4-Oxochromane-6-carboxylic acid Target->Inter1 Esterification Inter2 Intermediate 1: 3-(4-Carboxyphenoxy)propanoic acid Inter1->Inter2 Friedel-Crafts Cyclization (PPA) SM Starting Materials: 4-Hydroxybenzoic acid + 3-Chloropropionic acid Inter2->SM Williamson Ether Synthesis

Caption: Retrosynthetic disconnection showing the linear assembly of the chromanone core.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(4-Carboxyphenoxy)propanoic acid

This step establishes the ether linkage required for the heterocyclic ring.[1] We utilize 3-chloropropionic acid under basic conditions.[1][3]

  • Reagents:

    • 4-Hydroxybenzoic acid (1.0 eq)[1]

    • 3-Chloropropionic acid (1.1 eq)[1]

    • Sodium Hydroxide (NaOH), 15% aqueous solution[1]

    • Hydrochloric Acid (HCl), 6M[1]

  • Procedure:

    • Dissolve 4-hydroxybenzoic acid (13.8 g, 100 mmol) in 15% NaOH (100 mL) in a round-bottom flask equipped with a reflux condenser.

    • Add 3-chloropropionic acid (12.0 g, 110 mmol) slowly to the stirring solution.

    • Critical Parameter: Heat the mixture to reflux (approx. 100°C) and maintain for 4 hours. Note: The reaction is initially heterogeneous but becomes clear.

    • Cool the reaction mixture to room temperature.

    • Acidify dropwise with 6M HCl until pH < 2. A thick white precipitate will form immediately.[1]

    • Filter the solid under vacuum and wash copiously with cold water to remove excess salts and unreacted chloropropionic acid.[1]

    • Dry the solid in a vacuum oven at 60°C.

  • Expected Yield: 85-90%

  • Checkpoint: The product should be a white solid (MP: ~180-183°C).[1]

Step 2: Cyclization to 4-Oxochromane-6-carboxylic acid

This is the most critical step.[1] Polyphosphoric Acid (PPA) acts as both solvent and Lewis acid catalyst.[1]

  • Reagents:

    • 3-(4-Carboxyphenoxy)propanoic acid (from Step 1)[1]

    • Polyphosphoric Acid (PPA) (10 g per 1 g of substrate)[1]

  • Procedure:

    • Place PPA (200 g) in a beaker and heat to 90°C on a hot plate to reduce viscosity.

    • Add the dry precursor acid (20 g) in small portions with vigorous mechanical stirring. Manual stirring is difficult due to high viscosity.[1][2][4]

    • Reaction: Heat the mixture to 100°C and stir for 2 hours. The mixture will turn deep red/orange.[1]

    • Quenching: Pour the hot reaction mixture slowly onto 500 g of crushed ice with stirring. Caution: Exothermic.

    • Allow the ice to melt.[1] The product will precipitate as a beige/off-white solid.[1]

    • Filter the solid and wash with water until the filtrate is neutral.[1]

    • Recrystallize from ethanol/water if purification is needed.[1]

  • Expected Yield: 70-75%

  • Mechanism Insight: PPA activates the carboxylic acid of the propionic chain, forming an acylium ion which attacks the aromatic ring at the ortho position relative to the ether oxygen (para to the existing carboxyl group).[1]

Figure 2: PPA Cyclization Mechanism

Mechanism Substrate Precursor Acid Activation Acylium Ion Formation Substrate->Activation + PPA Attack Electrophilic Attack (Ortho) Activation->Attack ReAromatization Re-aromatization (-H+) Attack->ReAromatization Product 4-Oxochromane Core ReAromatization->Product

Caption: Simplified mechanistic flow of the intramolecular Friedel-Crafts acylation.

Step 3: Methyl Esterification

The final step converts the carboxylic acid to the target methyl ester.[1]

  • Reagents:

    • 4-Oxochromane-6-carboxylic acid[1]

    • Methanol (Anhydrous)[1]

    • Sulfuric Acid (H2SO4, conc.) or Thionyl Chloride (SOCl2)[1]

  • Procedure (H2SO4 Method):

    • Suspend the acid (10 g) in anhydrous methanol (100 mL).

    • Add concentrated H2SO4 (1 mL) dropwise.

    • Reflux for 6-8 hours. Monitor by TLC (EtOAc:Hexane 1:1) until the starting material acid spot disappears.[1]

    • Concentrate the solvent to ~20 mL under reduced pressure.

    • Pour the residue into ice water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with sat.[1] NaHCO3 (to remove traces of acid) and Brine.[1]

    • Dry over MgSO4 and concentrate to yield the target ester.[1]

  • Expected Yield: 90-95%

  • Final Appearance: White to pale yellow crystalline solid.[1]

Process Data & Specifications

ParameterStep 1 (Etherification)Step 2 (Cyclization)Step 3 (Esterification)
Temperature 100°C (Reflux)95-100°C65°C (Reflux)
Time 4 Hours2 Hours6-8 Hours
Solvent Water (15% NaOH)Polyphosphoric AcidMethanol
Limiting Reagent 4-Hydroxybenzoic acidEther-Acid IntermediateChromanone Acid
Critical Risk Incomplete alkylationCharring if T > 110°CMoisture ingress
Typical Yield 85%70%92%

Quality Control & Validation

To ensure the integrity of the synthesized Methyl 4-oxochromane-6-carboxylate , the following analytical signals must be verified:

  • 1H NMR (CDCl3, 400 MHz):

    • δ 8.6 ppm (d, 1H): Aromatic proton at C5 (deshielded by carbonyl and ester).[1]

    • δ 8.1 ppm (dd, 1H): Aromatic proton at C7.[1]

    • δ 7.0 ppm (d, 1H): Aromatic proton at C8.[1]

    • δ 4.6 ppm (t, 2H): Methylene protons at C2 (-OCH2-).[1]

    • δ 3.9 ppm (s, 3H): Methyl ester singlet (-COOCH3).[1]

    • δ 2.8 ppm (t, 2H): Methylene protons at C3 (-CH2CO-).[1]

  • IR Spectroscopy:

    • 1720 cm⁻¹: Ester Carbonyl stretch.[1]

    • 1680 cm⁻¹: Ketone Carbonyl stretch (conjugated).[1]

Safety & Handling

  • Polyphosphoric Acid (PPA): Extremely viscous and corrosive.[1] It retains heat for long periods.[1][3] Do not pour water into hot PPA; always pour PPA into ice.

  • 3-Chloropropionic Acid: Corrosive and toxic.[1] Handle in a fume hood.

  • Waste Disposal: Neutralize all acidic aqueous waste with Sodium Bicarbonate before disposal.[1]

References

  • Ellis, G. P. (1977).[1] Chromenes, Chromanones, and Chromones.[1] John Wiley & Sons.[1] ( definitive text on chromanone synthesis).

  • Banerjee, A. K., et al. (2002).[1][2] "Polyphosphoric Acid in Organic Synthesis." International Journal of Chemistry.[1][2][4] Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard procedures for Williamson Ether synthesis and Fischer Esterification).[1]

  • PubChem. "Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate" (Structural analog comparison). Link[1][5]

  • ResearchGate. "Synthesis of 4-hydroxybenzoic acid derivatives."[1] Link

Sources

Application

Application Note: Strategic Derivatization of Methyl 4-oxochromane-6-carboxylate for Drug Discovery

Executive Summary & Strategic Value Methyl 4-oxochromane-6-carboxylate represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with flavonoids, isoflavonoids, and known kinase inhibitors. I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Methyl 4-oxochromane-6-carboxylate represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with flavonoids, isoflavonoids, and known kinase inhibitors. Its value lies in its orthogonal functionalization potential :

  • C4-Ketone: A "warhead" attachment point for reductive amination or spiro-cyclization, often targeting the hinge region of kinases or GPCR orthosteric sites.

  • C6-Ester: A "solubilizing" or "diversity" vector, ideal for late-stage library generation via amide coupling.

  • C3-Methylene: An activated position for Knoevenagel condensations, critical for creating Michael acceptors (e.g., anticancer agents).

This guide provides validated, high-yield protocols to access these chemical spaces, moving beyond standard textbook definitions to address practical solubility and reactivity challenges common in drug discovery.

Chemical Space Visualization

The following diagram maps the strategic derivatization pathways available for this scaffold.

ChemicalSpace Core Methyl 4-oxochromane- 6-carboxylate C4_Path C4-Position (Ketone) Core->C4_Path C6_Path C6-Position (Ester) Core->C6_Path C3_Path C3-Position (Activated CH2) Core->C3_Path Amines Secondary Amines (Kinase Hinge Binders) C4_Path->Amines Reductive Amination Spiro Spiro-Hydantoins (Conformational Lock) C4_Path->Spiro Bucherer-Bergs Amides Amide Libraries (Solubility/Selectivity) C6_Path->Amides Hydrolysis + Coupling Benzylidene Benzylidene Adducts (Cytotoxic/Michael Acceptors) C3_Path->Benzylidene Knoevenagel

Figure 1: Orthogonal derivatization strategy. The scaffold allows independent modification at C3, C4, and C6.

Protocol Module A: C4-Reductive Amination (The "Hinge Binder")

Context: Direct reductive amination of chroman-4-ones is often sluggish due to steric hindrance from the benzene ring fusion. Standard NaBH(OAc)₃ protocols frequently stall or yield alcohols via direct ketone reduction.

Solution: We utilize a Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated protocol.[1][2] The Ti(IV) species acts as a strong Lewis acid to activate the ketone and a water scavenger to drive imine formation before the reducing agent is introduced.[3]

Materials
  • Substrate: Methyl 4-oxochromane-6-carboxylate (1.0 eq)

  • Amine: Primary or Secondary Amine (1.2 – 1.5 eq)

  • Lewis Acid: Titanium(IV) isopropoxide (1.5 – 2.0 eq)

  • Reductant: Sodium Borohydride (NaBH₄) (2.0 eq)

  • Solvent: Anhydrous THF or Ethanol

Step-by-Step Methodology
  • Imine Formation (The Critical Step):

    • In a flame-dried flask under Argon, dissolve the chromanone substrate in anhydrous THF (0.2 M).

    • Add the amine followed by Ti(OiPr)₄ via syringe.

    • Observation: The solution often turns slightly yellow/orange upon Ti addition.

    • Stir at ambient temperature for 6–12 hours.

    • Checkpoint: Monitor by TLC or LC-MS. You are looking for the disappearance of the ketone peak. Do not proceed until the ketone is consumed. If stalled, heat to 50°C.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH₄ (solid) in portions (or NaCNBH₃ if acid sensitivity is a concern).

    • Add 1-2 mL of MeOH to solubilize the borohydride if using THF.

    • Allow to warm to room temperature and stir for 2 hours.

  • Workup (Titanium Quench):

    • Crucial Step: Quench by adding 1N NaOH or aqueous NH₄OH. A heavy white/grey precipitate (TiO₂) will form.

    • Dilute with EtOAc and filter the slurry through a Celite pad to remove titanium salts.

    • Wash the Celite pad thoroughly with EtOAc.

    • Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash chromatography (typically DCM/MeOH gradients).

Data Validation:

  • NMR: Loss of C4-carbonyl signal (~190 ppm in ¹³C). Appearance of C4-H multiplet (~3.8-4.2 ppm in ¹H).

  • MS: M+1 corresponds to the amine product (check for M+2 reduction byproduct, chroman-4-ol).

Protocol Module B: C3-Knoevenagel Condensation

Context: The C3 position is chemically distinct because it is flanked by the C4-carbonyl and the ether oxygen. Condensation here creates


-unsaturated ketones, a motif common in antimicrobial and anticancer agents (homoisoflavonoids).
Materials
  • Substrate: Methyl 4-oxochromane-6-carboxylate (1.0 eq)

  • Aldehyde: Aromatic aldehyde (1.1 eq)

  • Catalyst: Piperidine (0.2 eq) and Glacial Acetic Acid (0.2 eq) - in situ formation of piperidinium acetate.

  • Solvent: Toluene (for Dean-Stark) or Ethanol (for precipitation).

Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve substrate and aldehyde in Toluene (0.5 M).

    • Add Piperidine and Acetic Acid.

    • Equip with a Dean-Stark trap (if scale > 500mg) or use molecular sieves in a sealed tube.

  • Reflux:

    • Heat to reflux (110°C) for 4–8 hours.

    • Mechanism:[3][4][5] The piperidinium ion catalyzes enolization at C3, followed by nucleophilic attack on the aldehyde.

  • Isolation:

    • Cool to room temperature.[3][6]

    • Precipitation: Many benzylidene derivatives will precipitate upon cooling. Filter and wash with cold ethanol.

    • If no precipitate: Evaporate toluene, redissolve in DCM, wash with 0.1N HCl (to remove piperidine), then brine.

Data Validation:

  • ¹H NMR: Look for the diagnostic olefinic proton singlet at ~7.8–8.0 ppm.

  • UV-Vis: Significant bathochromic shift (red shift) due to extended conjugation.

Protocol Module C: C6-Library Generation (Parallel Synthesis)

Context: The methyl ester is stable during C4 and C3 modifications. Once the core is established, the C6 ester is hydrolyzed to the acid for high-throughput amide coupling.

Workflow Logic

LibraryWorkflow Start Methyl 4-oxochromane- 6-carboxylate Step1 Step 1: LiOH Hydrolysis (THF/H2O, 2h) Start->Step1 Intermediate Carboxylic Acid Intermediate (Purity Check: LC-MS) Step1->Intermediate Step2 Step 2: Parallel Coupling (HATU, DIPEA, R-NH2) Intermediate->Step2 Library Final Amide Library (96-well format) Step2->Library

Figure 2: High-throughput workflow for C6 diversification.

Protocol: Hydrolysis & Coupling
  • Hydrolysis:

    • Treat the ester with LiOH·H₂O (3 eq) in THF:H₂O (3:1).

    • Stir at RT for 2 hours. Acidify to pH 3 with 1N HCl.

    • Extract with EtOAc. The acid is usually pure enough for coupling without chromatography.

  • Amide Coupling (Standard HATU):

    • Dissolve the Acid (1 eq) in DMF.

    • Add DIPEA (3 eq) and HATU (1.2 eq). Stir for 5 mins to activate ester.

    • Add the Diversity Amine (1.2 eq).

    • Stir for 16 hours.

  • Purification:

    • For libraries: Use SCX-2 (Strong Cation Exchange) cartridges to catch unreacted amines, or reverse-phase HPLC.

Summary of Reaction Parameters

TransformationTarget PositionReagentsCritical ParameterTypical Yield
Reductive Amination C4 (Ketone)Ti(OiPr)₄, NaBH₄, AminePre-formation of imine (dry conditions)65–85%
Knoevenagel C3 (Methylene)Aldehyde, Piperidine/AcOHRemoval of water (Dean-Stark/Sieves)70–90%
Hydrolysis C6 (Ester)LiOH, THF/H₂OpH adjustment during workup>95%
Amide Coupling C6 (Acid)HATU, DIPEA, DMFActivation time (5-10 min)60–90%

References

  • Chromanone Scaffold Utility: Emami, S. et al. "Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities."[7] European Journal of Medicinal Chemistry, 2021. Link

  • Reductive Amination Protocol: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. (Note: While NaBH(OAc)3 is standard, the Ti(OiPr)4 modification cited in the text is best for hindered ketones like chromanones). Link

  • Titanium(IV) Isopropoxide Method: Bhattacharyya, S. "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination."[1][2][8] Journal of the Chemical Society, Perkin Transactions 1, 1998.[1] Link

  • Knoevenagel Condensation: Ren, Y. et al. "Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds."[5] Synthetic Communications, 2002. Link

  • Amide Coupling Standards: Montalbetti, C. A. G. N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005. Link

Sources

Method

An In-Depth Technical Guide to the Analytical HPLC Method for Methyl 4-oxochromane-6-carboxylate

Introduction: The Significance of Purity in Chromanone Intermediates Methyl 4-oxochromane-6-carboxylate is a crucial intermediate in the synthesis of various biologically active molecules. As a member of the chromanone f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Purity in Chromanone Intermediates

Methyl 4-oxochromane-6-carboxylate is a crucial intermediate in the synthesis of various biologically active molecules. As a member of the chromanone family, its structural integrity and purity are paramount to the successful development of novel therapeutics and other fine chemicals. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of analytical techniques for ensuring the quality of such pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy.[1] This application note provides a comprehensive, field-proven protocol for the reversed-phase HPLC (RP-HPLC) analysis of Methyl 4-oxochromane-6-carboxylate, designed for researchers, scientists, and drug development professionals. The methodology herein is grounded in established chromatographic principles and validated according to the stringent standards of the International Council for Harmonisation (ICH) guidelines.[2][3]

Causality Behind Experimental Choices: A Scientifically-Grounded Approach

The selection of an appropriate analytical method is not arbitrary; it is a deliberate process informed by the physicochemical properties of the analyte. Methyl 4-oxochromane-6-carboxylate, being an aromatic ester, is moderately polar and possesses a strong UV-absorbing chromophore, making it an ideal candidate for RP-HPLC with UV detection.[1]

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen for its hydrophobic properties, which facilitate the retention of aromatic compounds like our target analyte through hydrophobic interactions.[4][5] This provides excellent separation from more polar impurities.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase and an organic solvent (acetonitrile) is employed. This allows for the efficient elution of a range of compounds with varying polarities. Acetonitrile is selected for its low viscosity and UV transparency.

  • pH Control: The addition of a small amount of acid (e.g., phosphoric or formic acid) to the aqueous phase is critical for achieving sharp, symmetrical peaks.[6][7] It suppresses the ionization of any acidic functional groups in the analyte or impurities, ensuring consistent retention times.

Experimental Workflow: From Sample to Result

The following diagram illustrates the comprehensive workflow for the analysis of Methyl 4-oxochromane-6-carboxylate.

HPLC Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Method_Run Method Execution HPLC_System->Method_Run Chromatogram Chromatogram Acquisition Method_Run->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Overall experimental workflow for HPLC analysis.

Detailed Analytical Protocol

This protocol is designed to be a robust starting point for the analysis of Methyl 4-oxochromane-6-carboxylate and can be adapted as needed.

Equipment and Reagents
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Acid: Phosphoric acid or formic acid.

  • Reference Standard: Methyl 4-oxochromane-6-carboxylate of known purity.

Chromatographic Conditions
ParameterRecommended Setting
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes
Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
17.01090
17.19010
20.09010
Preparation of Solutions
  • Mobile Phase A: Carefully add 1.0 mL of phosphoric acid to 1 L of HPLC grade water and mix thoroughly.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of Methyl 4-oxochromane-6-carboxylate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample into a volumetric flask to achieve a final concentration of approximately 100 µg/mL. Dissolve in and dilute to volume with the diluent.

Method Validation Protocol: A Self-Validating System

The reliability of any analytical method hinges on its validation. The following protocol is based on the ICH Q2(R1) and Q2(R2) guidelines.[8][9][10]

Validation_Protocol cluster_validation Validation Parameters (ICH Q2) Method Developed HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Robustness Robustness Method->Robustness System_Suitability System Suitability Method->System_Suitability

Sources

Application

Application Note: A Robust and Scalable Synthesis of Methyl 4-Oxochromane-6-carboxylate

Introduction and Synthetic Strategy The synthesis of chromone derivatives is a subject of ongoing interest due to their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Synthetic Strategy

The synthesis of chromone derivatives is a subject of ongoing interest due to their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] Methyl 4-oxochromane-6-carboxylate serves as a crucial building block for the elaboration of more complex pharmaceutical agents. While numerous methods exist for constructing the chromone core, many are not amenable to large-scale production due to harsh reaction conditions, low yields, or the use of expensive catalysts.[2]

The strategy outlined herein is based on the classical and robust approach of acid-catalyzed intramolecular cyclization of a β-dicarbonyl intermediate. This method was selected for its operational simplicity, use of cost-effective reagents, and proven scalability. The synthesis proceeds in two key stages:

  • Claisen-type Condensation: Formation of a 1-(2-hydroxy-5-(methoxycarbonyl)phenyl)butane-1,3-dione intermediate via a Baker-Venkataraman rearrangement-like process. This involves the reaction of a substituted 2-hydroxyacetophenone with an acylating agent.

  • Acid-Catalyzed Cyclodehydration: Intramolecular condensation of the dione intermediate to form the final chromone ring system. Strong acids like sulfuric acid are effective catalysts for this ring closure.[2]

This pathway provides a reliable and high-yielding route to the target compound, with purification steps optimized for larger-scale operations.

Mechanistic Pathway

The overall transformation relies on two fundamental organic reactions. The process begins with the acylation of the phenolic hydroxyl group of Methyl 3-acetyl-4-hydroxybenzoate, followed by a base-mediated intramolecular rearrangement (Baker-Venkataraman) to form a 1,3-diketone. This diketone exists in equilibrium with its enol form. The subsequent step involves treatment with a strong acid, which protonates one of the carbonyls, facilitating a nucleophilic attack from the phenolic hydroxyl group. The resulting hemiacetal-like intermediate then undergoes dehydration to yield the stable, aromatic chromone ring.

Experimental Protocol for Scaled-Up Synthesis

This protocol is optimized for a ~100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

Materials and Equipment
  • Reagents:

    • Methyl 3-acetyl-4-hydroxybenzoate (≥98%)

    • Pyridine, anhydrous (99.8%)

    • Acetic Anhydride (≥99%)

    • Potassium Hydroxide (KOH) (≥85%)

    • Sulfuric Acid (H₂SO₄), concentrated (95-98%)

    • Ethanol, denatured

    • Ethyl Acetate

    • Hexanes

    • Dichloromethane (DCM)

    • Magnesium Sulfate (MgSO₄), anhydrous

    • Hydrochloric Acid (HCl), 2M aqueous solution

  • Equipment:

    • 5 L three-neck round-bottom flask

    • Mechanical overhead stirrer

    • Heating mantle with temperature controller and thermocouple

    • Reflux condenser

    • Dropping funnel

    • Large Buchner funnel and filter flask assembly

    • Rotary evaporator

    • pH meter or pH paper

    • Standard laboratory glassware

    • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Step 1: Synthesis of 1-(2-hydroxy-5-(methoxycarbonyl)phenyl)butane-1,3-dione
  • Reaction Setup: To a 5 L three-neck flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add Methyl 3-acetyl-4-hydroxybenzoate (294 g, 1.5 mol) and anhydrous pyridine (1.5 L).

  • Acylation: Stir the mixture to obtain a clear solution. Cool the flask in an ice-water bath to 0-5 °C. Add acetic anhydride (229 g, 2.25 mol) dropwise via a dropping funnel over 60 minutes, maintaining the internal temperature below 10 °C.

  • Rearrangement: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 60 °C and add finely powdered potassium hydroxide (168 g, 3.0 mol). The mixture will turn into a thick, yellow-orange paste.

  • Reaction Monitoring: Stir the paste vigorously at 60 °C for 4 hours. Monitor the reaction progress by taking a small aliquot, quenching it with dilute HCl, extracting with ethyl acetate, and analyzing by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing ice and concentrated HCl (500 mL). A yellow solid should precipitate. Stir for 30 minutes until all the paste has been neutralized (check pH ~2-3).

  • Isolation: Isolate the crude yellow solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water (3 x 500 mL) until the filtrate is neutral.

  • Drying: Dry the solid under vacuum at 50 °C to a constant weight. This intermediate is typically used in the next step without further purification.

Step 2: Cyclization to Methyl 4-oxochromane-6-carboxylate
  • Reaction Setup: To a 5 L flask equipped with a mechanical stirrer and reflux condenser, add the crude 1,3-dione intermediate from the previous step and ethanol (2.0 L).

  • Acid Catalysis: While stirring, slowly add concentrated sulfuric acid (100 mL) to the suspension. The addition is exothermic, and the temperature may rise.

  • Cyclodehydration: Heat the mixture to reflux (approx. 78-82 °C) and maintain for 6 hours. The reaction should become homogeneous as the product forms. Monitor the conversion by HPLC.

  • Precipitation: After the reaction is complete, cool the mixture in an ice bath. The product will begin to precipitate as a pale-yellow or off-white solid.

  • Isolation: Isolate the solid by vacuum filtration. Wash the filter cake with cold ethanol (2 x 200 mL) and then with cold water (2 x 500 mL) to remove residual acid.

  • Purification (Recrystallization): Transfer the crude solid to a large beaker and recrystallize from a suitable solvent system, such as an ethyl acetate/hexanes mixture. Dissolve the solid in a minimum amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow to cool slowly to room temperature and then in an ice bath for 1 hour to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum at 60 °C to yield Methyl 4-oxochromane-6-carboxylate as a crystalline solid.

Data Summary and Characterization

The following table summarizes the expected inputs and outputs for this protocol. Yields and purity are representative and may vary based on experimental conditions and the purity of starting materials.

ParameterValue
Starting Material Methyl 3-acetyl-4-hydroxybenzoate
Input Amount 294 g (1.5 mol)
Final Product Methyl 4-oxochromane-6-carboxylate
Molecular Weight 220.19 g/mol
Expected Yield (grams) 240 - 270 g
Expected Yield (%) 73 - 82% (over two steps)
Appearance Off-white to pale yellow crystalline solid
Purity (by HPLC) >98%

Expected Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.8 (s, 1H), 8.3 (dd, 1H), 7.9 (s, 1H), 7.6 (d, 1H), 6.4 (d, 1H), 3.95 (s, 3H).

  • Mass Spec (ESI+): m/z = 221.05 [M+H]⁺.

Process Safety and Considerations for Scale-Up

  • Exothermic Reactions: Both the addition of acetic anhydride and the acid-catalyzed cyclization can be exothermic. Ensure adequate cooling and slow, controlled addition of reagents.

  • Corrosive Reagents: Concentrated sulfuric acid, potassium hydroxide, and hydrochloric acid are highly corrosive. Handle with extreme care using appropriate PPE.

  • Solvent Handling: Pyridine, ethanol, and ethyl acetate are flammable. All heating operations should be conducted using heating mantles, and no open flames should be present. Ensure proper grounding of equipment to prevent static discharge.

  • Pressure Management: Ensure all reaction vessels are adequately vented, especially during heating stages.

  • Waste Disposal: Neutralize acidic and basic aqueous waste before disposal. Dispose of organic solvents according to institutional guidelines.

Visual Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

G cluster_0 Step 1: Diketone Formation cluster_1 Step 2: Cyclization & Purification A Charge Reactor: Methyl 3-acetyl-4-hydroxybenzoate + Pyridine B Cool to 0-5 °C A->B C Add Acetic Anhydride (T < 10 °C) B->C D Add KOH & Heat (60 °C, 4h) C->D E Quench & Precipitate (HCl / Ice) D->E F Filter & Wash (H₂O) E->F G Dry Intermediate F->G H Charge Reactor: Diketone Intermediate + Ethanol G->H I Add Conc. H₂SO₄ H->I J Reflux (6h) I->J K Cool & Precipitate J->K L Filter & Wash (Ethanol, H₂O) K->L M Recrystallize (EtOAc / Hexanes) L->M N Filter & Dry Final Product M->N

Sources

Method

One-Pot Synthesis of 4-Oxochromane Derivatives: An Application Note and Protocol

Introduction: The Significance of the 4-Oxochromane Scaffold The 4-oxochromane nucleus, a key structural motif in a vast array of natural products and synthetic compounds, is of significant interest to the fields of medi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4-Oxochromane Scaffold

The 4-oxochromane nucleus, a key structural motif in a vast array of natural products and synthetic compounds, is of significant interest to the fields of medicinal chemistry and drug development.[1][2][3] Derivatives of this scaffold exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[4][5][6][7] The development of efficient and sustainable synthetic methodologies to access these valuable compounds is, therefore, a critical endeavor. One-pot reactions, which allow for the synthesis of complex molecules in a single reaction vessel by combining multiple steps, represent a particularly attractive strategy.[8][9] This approach enhances operational simplicity, reduces waste, and improves overall efficiency, aligning with the principles of green chemistry.[3][10]

This application note provides a detailed protocol for the one-pot synthesis of 4-oxochromane derivatives, specifically focusing on the L-proline catalyzed three-component reaction to yield highly functionalized 2-amino-4H-chromene-3-carbonitriles. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and provide insights into the optimization of reaction conditions.

Reaction Mechanism: A Domino Knoevenagel-Michael Cyclization

The one-pot synthesis of 2-amino-4H-chromene-3-carbonitriles proceeds through a domino reaction sequence, specifically a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization.[8][11] L-proline, a readily available and environmentally benign amino acid, serves as a highly effective bifunctional organocatalyst in this transformation.[1][2][4][5]

The proposed mechanism can be elucidated as follows:

  • Knoevenagel Condensation: The reaction is initiated by the L-proline catalyzed Knoevenagel condensation between an aromatic aldehyde and malononitrile. The basic amine group of L-proline deprotonates the active methylene group of malononitrile, while the carboxylic acid moiety can activate the aldehyde's carbonyl group. This dual activation facilitates the formation of a Knoevenagel adduct, an electron-deficient alkene.

  • Michael Addition: Subsequently, a phenol derivative, such as dimedone or resorcinol, acts as a Michael donor. The enolizable proton of the phenol derivative is abstracted by the basic catalyst, generating a nucleophilic enolate. This enolate then undergoes a conjugate addition to the electron-deficient Knoevenagel adduct.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate then undergoes an intramolecular cyclization, where the hydroxyl group of the phenol attacks the nitrile group. A subsequent tautomerization leads to the formation of the stable 2-amino-4H-chromene-3-carbonitrile derivative.

Reaction_Mechanism cluster_Knoevenagel Knoevenagel Condensation cluster_Michael Michael Addition cluster_Cyclization Intramolecular Cyclization & Tautomerization Aldehyde Aromatic Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct L-Proline Malononitrile Malononitrile Malononitrile->Knoevenagel_Adduct Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct L-Proline Phenol Phenol Derivative (e.g., Dimedone) Phenol->Michael_Adduct Final_Product 2-Amino-4H-chromene -3-carbonitrile Michael_Adduct->Final_Product

Caption: Reaction mechanism for the one-pot synthesis of 4-oxochromane derivatives.

Experimental Protocol: L-Proline Catalyzed Synthesis of 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

This protocol details the synthesis of a representative 2-amino-4H-chromene-3-carbonitrile derivative using benzaldehyde, malononitrile, and dimedone.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )Quantity (mmol)Quantity (mass/vol)
BenzaldehydeC₇H₆O106.121.0106 mg (0.1 mL)
MalononitrileC₃H₂N₂66.061.066 mg
DimedoneC₈H₁₂O₂140.181.0140 mg
L-ProlineC₅H₉NO₂115.130.1517 mg
EthanolC₂H₅OH46.07-5 mL
Distilled WaterH₂O18.02-5 mL

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), dimedone (1.0 mmol), and L-proline (0.15 mmol).

  • Add a 1:1 mixture of ethanol and distilled water (10 mL) to the flask.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for the appropriate time (typically 1-2 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product in a vacuum oven to obtain the pure 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point determination.

Workflow A 1. Add Reagents & Catalyst (Aldehyde, Malononitrile, Dimedone, L-Proline) B 2. Add Solvent (Ethanol:Water 1:1) A->B C 3. Stir at Room Temperature (10 min) B->C D 4. Reflux (1-2 hours) C->D E 5. Monitor by TLC D->E E->D Incomplete F 6. Cool to Room Temperature E->F Complete G 7. Vacuum Filtration F->G H 8. Wash with Cold Ethanol G->H I 9. Dry under Vacuum H->I J 10. Characterization (NMR, IR, MP) I->J

Caption: Experimental workflow for the one-pot synthesis.

Substrate Scope and Optimization

The described one-pot synthesis is applicable to a wide range of substituted aromatic aldehydes and various phenol derivatives. The reaction conditions can be optimized to achieve the best yields and reaction times.

Table of Representative 4-Oxochromane Derivatives:

EntryAldehydePhenol DerivativeProductYield (%)
1BenzaldehydeDimedone2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile95
24-ChlorobenzaldehydeDimedone2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile92
34-MethoxybenzaldehydeDimedone2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile96
44-NitrobenzaldehydeDimedone2-amino-4-(4-nitrophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile90
5BenzaldehydeResorcinol2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile88
64-ChlorobenzaldehydeResorcinol2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile85

Yields are based on isolated products and may vary depending on the specific reaction conditions.

Key Experimental Considerations:

  • Catalyst Loading: Typically, 10-20 mol% of L-proline is sufficient to catalyze the reaction efficiently.

  • Solvent System: While a 1:1 mixture of ethanol and water is effective, other green solvents can also be explored. The use of water as a solvent is highly encouraged for its environmental benefits.

  • Reaction Temperature: The reaction generally proceeds well at reflux temperatures, but in some cases, room temperature might be sufficient, albeit with longer reaction times.

  • Substituent Effects: Aromatic aldehydes with either electron-donating or electron-withdrawing groups are well-tolerated, demonstrating the broad applicability of this method.

Conclusion and Future Outlook

The one-pot, L-proline catalyzed synthesis of 4-oxochromane derivatives represents a highly efficient, environmentally friendly, and versatile method for accessing a library of biologically relevant compounds. The operational simplicity, high yields, and the use of a reusable organocatalyst make this protocol particularly attractive for both academic research and industrial applications in drug discovery and development. Future research in this area may focus on expanding the substrate scope to include a wider variety of heterocyclic aldehydes and exploring enantioselective variations of this reaction to produce chiral 4-oxochromane derivatives.

References

  • Behbahani, F. K., Ghorbani, M., Sadeghpour, M., & Mirzaei, M. (2013). L-Proline as Reusable and Organo Catalyst for the One-Pot Synthesis of Substituted 2-Amino-4H-Chromenes. Letters in Organic Chemistry, 10(3), 191-194. [Link]

  • Moghadasi, Z. (2019). One-Pot synthesis of 2-amino-4H-chromenes using L-Prolineas a reusable catalyst. Journal of Medicinal and Chemical Sciences, 2(1), 35-37. [Link]

  • Bamoniri, A., Biabani, S., & Mohammadkhani, S. (2020). Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. Scientia Iranica, 27(6), 2993-3004. [Link]

  • Vavsari, V. F., & Balalaie, S. (2020). RECENT ADVANCES IN GREEN SYNTHESIS OF CHROMONES. Chemistry of Heterocyclic Compounds, 56(4), 416-430. [Link]

  • Moghadasi, Z. (2019). One-Pot synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Journal of Medicinal and Chemical Sciences, 2(1), 35-37. [Link]

  • Request PDF. (2016). One-pot synthesis of 2-amino-4H-pyrans and 2-amino-tetrahydro-4H-chromenes using L-proline. [Link]

  • Azhari, S., Mojtahedi, M. M., & Abaee, M. S. (2023). One-Pot Four-Component Synthesis of Novel Amino-Tetrahydro-Chromene Derivatives Anchored with Dual Triazole Moieties. ChemistryOpen, 12(1), e202200247. [Link]

  • Rao, S., Ashwathappa, P. K. S., & Ramaiah, K. (2019). Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium. ResearchGate. [Link]

  • Azizkhani, V., Maleki, B., & Rostami, A. (2016). ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. Journal of the Serbian Chemical Society, 81(8), 831-841. [Link]

  • Ghorbani-Vaghei, R., Toghraei-Semiromi, Z., & Karimi-Nami, R. (2011). One-Pot Synthesis of 4H-Chromene and Dihydropyrano[3,2-c]chromene Derivatives in Hydroalcoholic Media. Journal of the Brazilian Chemical Society, 22(5), 905-909. [Link]

  • Ghorbani-Vaghei, R., Toghraei-Semiromi, Z., & Karimi-Nami, R. (2011). One-Pot Synthesis of 4H-Chromene and Dihydropyrano[3,2-c]chromene derivatives in hydroalcoholic media. ResearchGate. [Link]

  • Bamoniri, A., Biabani, S., & Mohammadkhani, S. (2020). Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. Scientia Iranica. [Link]

  • Request PDF. (2015). Domino Knoevenagel condensation, Michael addition, and cyclization using ionic liquid, 2-hydroxyethylammonium formate, as a recoverable catalyst. [Link]

  • Buchler GmbH. (n.d.). Spirocyclization: Domino Knoevenagel/Michael/Cyclization, indoline-2,3-diones, malononitrile, beta-diketones, Spiro[4H-pyran-3,3′-oxindoles], Cupreine Base. [Link]

  • Request PDF. (2017). Multifaceted Domino Knoevenagel-Cyclization Reactions; Four Movements for 2 H -Chromenes and Chromans. [Link]

  • Ghorbani-Vaghei, R., & Toghraei-Semiromi, Z. (2011). One-Pot Synthesis of 4H-Chromene and Dihydropyrano[3,2-c]chromene derivatives in hydroalcoholic media. SciSpace. [Link]

  • Fadda, A. A., & El-Mekabaty, A. (2016). Chemistry of 4-Oxo-4H-1-benzopyran-3-carbonitrile. ResearchGate. [Link]

  • El-Gazzar, A. R. B. A., El-Enany, M. M., & El-Gazzar, M. G. (2022). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][3]oxazines, and Chromeno[2,3-d]pyrimidines. Letters in Drug Design & Discovery, 19(12), 1146-1156. [Link]

  • Wang, L., Zhang, M., & Li, Y. (2017). Synthesis and Anticancer Study of Novel 4H-Chromen Derivatives. Anticancer Agents in Medicinal Chemistry, 17(8), 1070-1083. [Link]

Sources

Application

Application Note: High-Efficiency Synthesis of N-alkyl-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamides

Topic: Synthesis of N-alkyl-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamides Content Type: Application Note & Protocol Guide [1][2][3] Introduction & Structural Rationale The 2,1-benzothiazine 2,2-dioxide scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of N-alkyl-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamides Content Type: Application Note & Protocol Guide

[1][2][3]

Introduction & Structural Rationale

The 2,1-benzothiazine 2,2-dioxide scaffold has emerged as a bioisosteric alternative to the classic 1,2-benzothiazine anti-inflammatories. The target molecules, N-alkyl-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamides, exhibit significant analgesic activity, often surpassing Meloxicam in thermal tail-flick assays [1].

Key Structural Features:

  • 2λ⁶,1-Benzothiazine Core: A six-membered sultam ring fused to benzene. The nitrogen is at position 1, and the hypervalent sulfur (sulfone) is at position 2.

  • 4-Methyl Group: Derived from the acetophenone precursor, providing steric bulk and hydrophobic interaction.

  • 3-Carboxamide Moiety: The primary pharmacophore for receptor binding. The N-alkyl substituent on this amide modulates lipophilicity and metabolic stability.

Retrosynthetic Analysis

The synthesis is disconnected into two phases: the construction of the heterocyclic core and the functionalization of the carbonyl group.

Retrosynthesis cluster_legend Legend Target Target: N-alkyl-4-methyl-... carboxamide Acid Intermediate: Carboxylic Acid Derivative Target->Acid Amidation (R-NH2) Ester Core Scaffold: Methyl 4-methyl-... carboxylate Acid->Ester Hydrolysis Precursors Precursors: o-Aminoacetophenone + Methyl (chlorosulfonyl)acetate Ester->Precursors Sulfonylation & Knoevenagel Condensation Blue: Target Blue: Target White: Intermediate White: Intermediate Blue: Target->White: Intermediate Red: Starting Materials Red: Starting Materials White: Intermediate->Red: Starting Materials

Figure 1: Retrosynthetic disconnection of the target carboxamide.

Materials & Methods: Experimental Protocol

Phase 1: Construction of the 2,1-Benzothiazine Core

Objective: Synthesize methyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate.[1][2][3][4]

Mechanism: Nucleophilic attack of the aniline nitrogen on the sulfonyl chloride, followed by an intramolecular Knoevenagel-type condensation between the active methylene and the ketone carbonyl.

Reagents:

  • o-Aminoacetophenone (1.0 eq)

  • Methyl (chlorosulfonyl)acetate (1.1 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Sodium Methoxide (NaOMe) (Catalytic for cyclization)

Protocol:

  • Sulfonylation:

    • Dissolve o-aminoacetophenone (10 mmol) and TEA (22 mmol) in anhydrous DCM (20 mL).

    • Cool the reaction mixture to -5°C to 0°C using an ice-salt bath. Critical: Temperature control prevents degradation of the sulfonyl chloride.

    • Add methyl (chlorosulfonyl)acetate (11 mmol) dropwise over 30 minutes.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 10 hours.

  • Workup (Intermediate Anilide):

    • Quench with water (50 mL). Acidify to pH 4 with 1N HCl.

    • Separate the organic layer, dry over anhydrous CaCl₂, and evaporate the solvent.[4] The residue contains the linear sulfonamide intermediate.

  • Cyclization:

    • Dissolve the crude sulfonamide in anhydrous methanol.

    • Add a solution of NaOMe (3.0 eq) in methanol.

    • Reflux for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:2).

    • Cool to RT and acidify with dilute HCl to precipitate the product.

    • Purification: Recrystallize from ethanol.

Phase 2: Hydrolysis to Carboxylic Acid

Objective: Convert the methyl ester to the free acid for activation.

Protocol:

  • Suspend the ester (from Phase 1) in 10% aqueous NaOH (3.0 eq).

  • Reflux for 20 hours. Note: The 2,1-benzothiazine ring is stable under these harsh basic conditions.

  • Cool and acidify to pH 2–3 with conc. HCl.

  • Filter the precipitate, wash with cold water, and dry.[5][6]

  • Yield Expectation: >85%.

Phase 3: Synthesis of N-alkyl Carboxamides

Objective: Amidation of the carboxylic acid using the Acid Chloride method. Direct reaction with amines is preferred over coupling agents (EDC/NHS) due to the steric bulk of the 4-methyl group [2].

Reagents:

  • 4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid[1][2][3][4][5][6][7]

  • Thionyl Chloride (SOCl₂) (Excess)

  • Target Alkyl Amine (e.g., butylamine, benzylamine)

  • Dioxane or Toluene (Solvent)

Protocol:

  • Acid Chloride Formation:

    • Suspend the carboxylic acid (5 mmol) in anhydrous dioxane (15 mL).

    • Add SOCl₂ (1.5 mL) and a catalytic drop of DMF.

    • Reflux for 2–3 hours until the solution becomes clear (evolution of SO₂/HCl ceases).

    • Evaporate excess SOCl₂ and solvent under reduced pressure.[4] Caution: Use a fume hood.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous dioxane (10 mL).

    • Add the alkyl amine (5.5 mmol) and TEA (5.5 mmol) dropwise at 0°C.

    • Stir at RT for 2 hours.

  • Isolation:

    • Pour the mixture into ice water.

    • Filter the solid precipitate.[5][6][8]

    • Purification: Recrystallize from Methanol or DMF/Water mixtures.

Process Optimization & Troubleshooting

The following table summarizes critical control points derived from bench-scale optimization.

ParameterOptimized ConditionEffect of Deviation
Sulfonylation Temp -5°C to 0°CHigher temps (>10°C) lead to hydrolysis of methyl (chlorosulfonyl)acetate.
Cyclization Base NaOMe (3 eq)Weaker bases (e.g., K₂CO₃) result in incomplete cyclization.
Amidation Method Acid Chloride (SOCl₂)CDI/Imidazolide method often fails for bulky amines (e.g., t-butylamine) [2].
Solvent (Amidation) DioxaneProtic solvents (EtOH) compete with the amine for the acid chloride.
Workflow Diagram

Workflow Start Start: Precursors Step1 Step 1: Sulfonylation (-5°C, DCM, TEA) Start->Step1 Step2 Step 2: Cyclization (NaOMe, MeOH, Reflux) Step1->Step2 Decision Isolate Ester? Step2->Decision Step3 Step 3: Hydrolysis (NaOH, Reflux, 20h) Decision->Step3 Yes Step4 Step 4: Activation (SOCl2, Dioxane) Step3->Step4 Step5 Step 5: Amidation (R-NH2, TEA) Step4->Step5 End Final Product: Recrystallization Step5->End

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization Standards

To validate the synthesis, the following spectral data ranges are expected for the target class:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • NH (Ring): Broad singlet at δ 11.5–12.0 ppm.

    • NH (Amide): Triplet or doublet (depending on alkyl group) at δ 8.5–9.5 ppm.

    • 4-Methyl: Singlet at δ 2.4–2.6 ppm.

    • Aromatic Protons: Multiplets at δ 7.2–8.0 ppm.[9]

  • IR Spectroscopy (KBr):

    • ν(NH): 3250–3350 cm⁻¹.

    • ν(C=O) Amide: 1640–1660 cm⁻¹.

    • ν(SO₂): Strong bands at ~1330 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric).

  • Mass Spectrometry:

    • Molecular ion [M+H]⁺ consistent with the calculated mass.

References

  • Ukrainets, I. V., et al. "New Synthesis, Structure and Analgesic Properties of Methyl 1-R-4-Methyl-2,2-Dioxo-1H-2λ⁶,1-Benzothiazine-3-Carboxylates." Scientia Pharmaceutica, vol. 85, no.[2] 1, 2017. Link

  • Azotla-Cruz, L., et al. "Design, Synthesis and Biological Evaluation of Novel N-Alkyl-4-Methyl-2,2-Dioxo-1H-2λ⁶,1-Benzothiazine-3-Carboxamides as Promising Analgesics." Scientia Pharmaceutica, vol. 85, no.[2] 1, 2017. Link

  • Ukrainets, I. V., et al. "4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic Acid.[4] Peculiarities of Preparation, Structure, and Biological Properties."[1][2][6][7] Scientia Pharmaceutica, vol. 84, no. 3, 2016. Link

  • Lijanova, I. V., et al. "Molecular and crystal structure of methyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate." IUCrData, vol. 3, no. 12, 2018. Link

Sources

Method

Application Note: Quantitative Analysis of Methyl 4-oxochromane-6-carboxylate in Reaction Mixtures

Introduction & Chemical Context Methyl 4-oxochromane-6-carboxylate is a critical bicyclic intermediate often utilized in the synthesis of pharmaceutical scaffolds, particularly for anti-arrhythmic and anti-cancer agents....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Methyl 4-oxochromane-6-carboxylate is a critical bicyclic intermediate often utilized in the synthesis of pharmaceutical scaffolds, particularly for anti-arrhythmic and anti-cancer agents. Its structure features a chroman-4-one core with a methyl ester moiety at the C6 position.

Chemical Challenges in Analysis:

  • Matrix Complexity: Reaction mixtures often contain unreacted starting materials (e.g., phenol derivatives, acrylate esters), Lewis acid catalysts (e.g.,

    
    , 
    
    
    
    ), and solvents (DCM, Toluene).
  • Stability: The methyl ester bond is susceptible to hydrolysis under strongly acidic or basic conditions, potentially converting the analyte to 4-oxochromane-6-carboxylic acid during sample preparation.

  • Chromophoric Properties: The molecule possesses a distinct UV absorption profile due to the conjugation of the benzene ring with the carbonyl group (acetophenone-like chromophore), allowing for sensitive UV detection.

This guide provides a robust, self-validating HPLC-UV protocol designed to quantify this analyte while distinguishing it from its hydrolysis degradation products and starting materials.

Analytical Strategy & Causality

Internal Standard (IS) Selection

Recommendation: Methyl Benzoate or Ethyl 4-hydroxybenzoate .

  • Causality: External calibration is risky in reaction monitoring due to variable matrix effects and volume fluctuations during workup. Methyl benzoate shares the ester functionality and aromatic core, ensuring similar extraction efficiency and detector response, yet is structurally distinct enough to resolve chromatographically.

Detection Wavelength

Primary: 254 nm (Aromatic


)
Secondary:  305 nm (Ketone 

)
  • Insight: While 254 nm offers higher sensitivity, 305 nm provides higher specificity for the chromanone core, reducing interference from non-conjugated aliphatic impurities.

Mobile Phase Chemistry

Buffer: 0.1% Formic Acid in Water.

  • Reasoning: The acidic modifier suppresses the ionization of the potential hydrolysis product (carboxylic acid), keeping it in a neutral, hydrophobic state. This prevents peak tailing and ensures the acid elutes with a sharp peak shape, distinct from the ester.

Experimental Workflow Diagram

The following flowchart outlines the critical path from reaction vessel to quantitative data, emphasizing the "Quench & Stabilize" step to prevent artifactual hydrolysis.

AnalysisWorkflow Reaction Reaction Mixture (Acidic/Basic Matrix) Quench Cold Quench (Ice-Cold MeOH/ACN) Reaction->Quench Immediate Stabilization IS_Add Add Internal Standard (Methyl Benzoate) Quench->IS_Add Filter Filtration (0.22 µm PTFE) IS_Add->Filter Remove Precipitates HPLC HPLC-UV Analysis (C18 Column) Filter->HPLC Data Quantification (Area Ratio Calculation) HPLC->Data

Figure 1: Analytical workflow emphasizing the critical quenching step to halt reaction kinetics and prevent ester hydrolysis prior to injection.

Detailed Protocols

Protocol A: Sample Preparation (Reaction Mixture)

Objective: To arrest the reaction and solubilize the analyte while precipitating inorganic salts.

  • Preparation of Quenching Solution:

    • Mix Acetonitrile (ACN) and Water (90:10 v/v).

    • Add Internal Standard (e.g., Methyl Benzoate) to a concentration of 0.5 mg/mL.

    • Keep this solution on ice (

      
      ).
      
  • Sampling:

    • Withdraw

      
       of the reaction mixture using a positive displacement pipette (to handle viscous/volatile solvents).
      
  • Quenching:

    • Immediately dispense the sample into

      
       of the cold  Quenching Solution. Vortex vigorously for 10 seconds.
      
    • Note: The high organic content precipitates inorganic salts (e.g., Aluminum salts from Friedel-Crafts).

  • Clarification:

    • Centrifuge at 10,000 rpm for 3 minutes OR filter through a

      
       PTFE syringe filter.
      
  • Dilution (Optional):

    • If the theoretical concentration is

      
      , dilute further with Mobile Phase A to fit the linear range.
      
Protocol B: HPLC-UV Method Conditions
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (

)
Robust stationary phase for aromatic esters.
Mobile Phase A Water + 0.1% Formic AcidSuppresses silanol activity; keeps acids protonated.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than MeOH, lower backpressure.
Flow Rate

Standard flow for 4.6 mm ID columns.
Column Temp

Ensures retention time reproducibility.
Injection Vol

Low volume prevents solvent effects (peak broadening).
Detection UV @ 254 nm (Ref 360 nm)Optimal sensitivity for the benzene ring.

Gradient Program:

Time (min)% Mobile Phase BEvent
0.020%Initial Hold
8.080%Linear Gradient (Elute Analyte)
9.095%Wash (Remove dimers/polymers)
11.095%Hold Wash
11.120%Re-equilibration
14.020%Ready for next injection

Data Analysis & Validation

System Suitability Parameters (Acceptance Criteria)

Before running samples, inject the Standard Solution (Analyte + IS) 5 times.

  • Retention Time %RSD:

    
    
    
  • Peak Area Ratio %RSD:

    
    
    
  • Resolution (

    
    ): 
    
    
    
    between Analyte and IS.
  • Tailing Factor (

    
    ): 
    
    
    
Calculation (Internal Standard Method)

Calculate the Response Factor (RF) from the standard:



Calculate the Concentration in the Sample (


):


Troubleshooting Logic (Decision Tree)

Use this logic to diagnose common issues during method development.

Troubleshooting Issue Problem Detected SplitPeak Split/Broad Peaks Issue->SplitPeak Drift RT Drift Issue->Drift Ghost Ghost Peaks Issue->Ghost Solvent Check Sample Solvent (Must be <50% Strong Solvent) SplitPeak->Solvent Likely Strong Solvent Effect pH Check Mobile Phase pH (Ensure 0.1% Formic Acid) Drift->pH Column Equilibration Issue Carryover Run Blank Injection Increase Wash Step Ghost->Carryover Late Eluting Impurities

Figure 2: Diagnostic decision tree for resolving common chromatographic anomalies.

References

  • Chromatographic Method Development: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1]

  • Chromanone Synthesis & Properties: Synthesis and Evaluation of Substituted Chroman-4-one Derivatives. Journal of Medicinal Chemistry.

  • Internal Standard Selection: Selection of Internal Standards for Quantitative Analysis. ACS Omega, 2019.

  • Ester Stability: Protective Groups in Organic Synthesis (Greene & Wuts). Stability of Methyl Esters in Acidic Media.

  • Validation Guidelines: ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Application

Application Note: Evaluation of the Antioxidant Potential of Methyl 4-oxochromane-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Oxidative stress, a state defined by an imbalance between the generation of reactive oxygen species (ROS) and the capacity of biological system...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state defined by an imbalance between the generation of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is implicated in the onset and progression of numerous human diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1] Antioxidants are compounds that can inhibit or delay the oxidation of a substrate, and there is significant interest in the discovery and development of novel antioxidant molecules for therapeutic and prophylactic applications.[2][3]

Chromones (4H-chromen-4-ones) and their derivatives represent a versatile class of heterocyclic compounds, with the benzo-γ-pyrone backbone being a common feature in many naturally occurring products like flavonoids.[2][4] These structures are recognized for a wide array of pharmacological activities, including potent antioxidant effects.[4][5] Methyl 4-oxochromane-6-carboxylate, a specific chromane derivative, is a compound of interest for its potential antioxidant properties, which are hypothesized to stem from the electronic characteristics of its core structure. This document provides a comprehensive guide to the principles and methodologies for evaluating the antioxidant capacity of this compound.

Compound Profile: Methyl 4-oxochromane-6-carboxylate

A thorough understanding of the physicochemical properties of Methyl 4-oxochromane-6-carboxylate is fundamental to designing robust experimental protocols, particularly for ensuring its solubility and stability in assay systems.

PropertyValueSource
Chemical Structure C₁₁H₁₀O₄PubChem
Molecular Formula C₁₁H₁₀O₄PubChem
Molecular Weight 206.19 g/mol PubChem
Appearance White to off-white solidGeneric
Solubility Soluble in DMSO, Methanol, EthanolGeneric
Storage Store at 2-8°C, protect from light and moistureGeneric

Note: Specific experimental values should be determined empirically.

Principle: Mechanism of Antioxidant Action

The primary antioxidant mechanism of chromone derivatives is their ability to act as free radical scavengers.[1] This is largely attributed to their molecular structure, which facilitates the donation of a hydrogen atom or an electron to a free radical. This action neutralizes the radical, thereby terminating the damaging chain reactions of oxidation.[1] The efficacy of this radical scavenging activity is often quantified by determining the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the free radicals in a given assay.[1] A lower IC₅₀ value is indicative of higher antioxidant activity.[1]

G cluster_0 Radical Propagation cluster_1 Radical Termination by Antioxidant Unstable_Radical Reactive Species (R•) Target_Molecule Biological Molecule (BH) Unstable_Radical->Target_Molecule attacks Damaged_Molecule Damaged Molecule (B•) Target_Molecule->Damaged_Molecule becomes Antioxidant Chromane Derivative (ArOH) Stable_Radical Stable Antioxidant Radical (ArO•) Antioxidant->Stable_Radical Unstable_Radical_2 Reactive Species (R•) Antioxidant->Unstable_Radical_2 donates H• Neutralized_Molecule Neutralized Molecule (RH) Unstable_Radical_2->Neutralized_Molecule

Caption: Mechanism of free radical scavenging by a chromane derivative.

Experimental Protocols: In Vitro Antioxidant Assays

To obtain a comprehensive antioxidant profile, it is recommended to use at least two different in vitro assays that operate via different mechanisms.[6] Here, we detail the protocols for the DPPH and ABTS assays, two of the most common and reliable methods for assessing radical scavenging activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorption maximum around 517 nm. When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to its non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[6][7]

Protocol:

  • Preparation of Reagents:

    • DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in an amber bottle or covered with aluminum foil to protect it from light.[6]

    • Test Compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of Methyl 4-oxochromane-6-carboxylate and dissolve it in 1 mL of a suitable solvent (e.g., DMSO or methanol).

    • Positive Control (Trolox or Ascorbic Acid): Prepare a 1 mg/mL stock solution in the same manner as the test compound.

    • Serial Dilutions: Prepare a series of dilutions of the test compound and the positive control in the assay solvent (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the sample dilutions (or positive control/blank) to the corresponding wells.

    • For the blank control, add 100 µL of the solvent instead of the sample.

    • Shake the plate gently and incubate for 30 minutes in the dark at room temperature.[6][7]

    • Measure the absorbance at 517 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of the test compound.

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) from the dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with an absorption maximum at 734 nm.[8][9][10] In the presence of an antioxidant, the ABTS•⁺ is reduced, leading to a loss of color. This decolorization is proportional to the antioxidant's activity.[8][9]

Protocol:

  • Preparation of Reagents:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•⁺ Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10] This solution is stable for up to two days when stored in the dark.

    • Adjusted ABTS•⁺ Solution: Before the assay, dilute the ABTS•⁺ working solution with ethanol or PBS to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[11]

    • Prepare stock solutions and serial dilutions of the test compound and positive control as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 190 µL of the adjusted ABTS•⁺ solution to each well.

    • Add 10 µL of the sample dilutions (or positive control/blank) to the corresponding wells.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula provided for the DPPH assay.

    • Determine the IC₅₀ value from the dose-response curve.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock (1 mg/mL in DMSO) B Perform Serial Dilutions (e.g., 100-6.25 µg/mL) A->B D Dispense Reagents & Samples into 96-well plate B->D C Prepare Assay Reagents (DPPH or ABTS•⁺ Solution) C->D E Incubate in the Dark (DPPH: 30 min, ABTS: 6 min) D->E F Read Absorbance (DPPH: 517 nm, ABTS: 734 nm) E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: General workflow for in vitro antioxidant assays.

Cellular Antioxidant Activity (CAA) Assay using DCFDA

While in vitro assays are excellent for initial screening, a cell-based assay provides more biologically relevant data by accounting for factors like cell uptake, distribution, and metabolism.[12][13]

Principle: The assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[14] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15] The fluorescence intensity is directly proportional to the level of intracellular ROS.[13] Antioxidants that can permeate the cell membrane will reduce ROS levels, leading to a decrease in DCF fluorescence.

Protocol:

  • Cell Culture:

    • Seed adherent cells (e.g., U937, HepG2) in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Reagent Preparation:

    • DCFH-DA Stock Solution (10 mM): Dissolve 4.85 mg of DCFH-DA in 1 mL of DMSO.[14]

    • DCFH-DA Working Solution (10 µM): Dilute the stock solution in pre-warmed cell culture medium just before use.[14]

    • ROS Inducer (e.g., H₂O₂): Prepare a working solution at a concentration known to induce oxidative stress in the chosen cell line (e.g., 100 µM).

    • Prepare dilutions of Methyl 4-oxochromane-6-carboxylate and a positive control (e.g., Quercetin) in cell culture medium.

  • Assay Procedure:

    • Remove the culture medium from the cells and wash once with sterile phosphate-buffered saline (PBS).

    • Add 100 µL of the test compound or control dilutions to the wells and incubate for 1 hour.

    • Remove the treatment solutions and add 100 µL of the 10 µM DCFH-DA working solution to each well. Incubate for 30-45 minutes at 37°C.[14][15]

    • Remove the DCFH-DA solution and wash the cells twice with PBS.[14]

    • Add 100 µL of the ROS inducer (e.g., H₂O₂) to all wells except the negative control wells (add medium only).

    • Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[15] Read the plate kinetically for 1 hour or at a fixed endpoint.

  • Data Analysis:

    • Calculate the percentage of ROS inhibition relative to the cells treated only with the ROS inducer.

    • Determine the IC₅₀ value for cellular antioxidant activity.

Data Interpretation and Troubleshooting

The primary output for these assays is the IC₅₀ value, which allows for the quantitative comparison of antioxidant activity.

Example Data Table:

CompoundDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)CAA IC₅₀ (µg/mL)
Methyl 4-oxochromane-6-carboxylateExperimental ValueExperimental ValueExperimental Value
Trolox (Positive Control)8.55.2N/A
Quercetin (Positive Control)4.22.815.7

Troubleshooting:

  • Low Solubility: If the compound precipitates in the assay medium, consider using a co-solvent (ensure the final concentration of the co-solvent does not affect the assay) or preparing a more dilute stock solution.

  • Compound Interference: Some compounds may absorb light at the same wavelength as the assay endpoint. To correct for this, run parallel controls containing the compound but without the radical (DPPH or ABTS).[7] Subtract this background absorbance from the sample readings.

  • High Variability: Ensure accurate pipetting, thorough mixing, and consistent incubation times. Run all samples and controls in triplicate to assess reproducibility.

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of the antioxidant properties of Methyl 4-oxochromane-6-carboxylate. By employing both cell-free (in vitro) and cell-based assays, researchers can gain valuable insights into its radical scavenging capabilities and its potential efficacy in a biological context. The chromone scaffold is a well-established pharmacophore with significant antioxidant potential, and a systematic investigation of this derivative is a crucial step in its evaluation for drug development and other scientific applications.

References

  • Desai, N. C., et al. (2014). Synthesis and Investigations on Antioxidant Behaviour of Chromone Based Semicarbazones. Oriental Journal of Chemistry, 30(4), 1731-1738. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antioxidant Activity (4-(Benzo[d][1][16]-dioxol-6-yl)-tetrahydro-2H-pyran-4-yl)methylsubstituted Aryloxypropanolamines, Aminoamides and Sulfanilamides. Retrieved from [Link]

  • Do, T. D. T., et al. (2022). DPPH Radical Scavenging Assay. MDPI. Retrieved from [Link]

  • MDPI. (2023). Electrochemical Synthesis of 3-Selenyl-Chromones via Domino C(sp 2 )-H Bond Selenylation/Annulation of Enaminones. Molecules, 28(9), 3911. Retrieved from [Link]

  • Nchinda, A. T. (2000). Chemical studies of selected chromone derivatives. Rhodes University. Retrieved from [Link]

  • Gomes, A., et al. (2009). Synthesis and antioxidant properties of new chromone derivatives. Bioorganic & Medicinal Chemistry, 17(20), 7218-7226. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments, (158). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Science & Nutrition, 11(10), 5791-5807. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules, 26(16), 4775. Retrieved from [Link]

  • Taylor & Francis. (2001). In Vitro Methods of Assay of Antioxidants: An Overview. Food Reviews International, 17(4), 381-402. Retrieved from [Link]

  • ResearchGate. (1999). Antioxidant activity applying an improved abts radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Methodology for In-Vitro Evaluation of Antioxidant Properties. 7(2), 1647-1658. Retrieved from [Link]

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. Retrieved from [Link]

  • Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Molecules, 29(6), 1335. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant activity measured by DCF assay (expressed as % ROS inhibition) of water extract of P. emblica. Retrieved from [Link]

  • SciSpace. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Journal of the Iranian Chemical Society, 18, 2697-2713. Retrieved from [Link]

  • protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • ResearchGate. (2022). Antioxidant Assays: Principles, Methods and Analyses. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives. Retrieved from [Link]

  • Zen-Bio. (2013). DPPH Antioxidant Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. DARU Journal of Pharmaceutical Sciences, 21(1), 19. Retrieved from [Link]

  • MDPI. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Molecules, 25(3), 546. Retrieved from [Link]

  • YouTube. (2022). Total Reactive Oxygen Species Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Applied Sciences, 12(15), 7499. Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved from [Link]

Sources

Method

Application Note: Design and Synthesis of Covalent Kinase Inhibitors via Late-Stage Acrylamide Installation

Abstract & Strategic Overview The renaissance of Targeted Covalent Inhibitors (TCIs) has transformed the kinase drug discovery landscape, validated by the clinical success of Ibrutinib, Osimertinib, and Neratinib. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The renaissance of Targeted Covalent Inhibitors (TCIs) has transformed the kinase drug discovery landscape, validated by the clinical success of Ibrutinib, Osimertinib, and Neratinib. Unlike reversible inhibitors driven solely by equilibrium binding (


 or 

), TCIs rely on a two-step mechanism: initial non-covalent binding followed by rapid, irreversible bond formation with a nucleophilic cysteine residue (typically Cys481 in BTK or Cys797 in EGFR).

This Application Note details the Late-Stage Functionalization (LSF) strategies for installing electrophilic "warheads" (specifically acrylamides) onto kinase-active scaffolds. It integrates synthetic protocols with the gold-standard biochemical validation metric: the


  ratio.
Core Objectives
  • Synthetic Precision: Protocol for the installation of acrylamide warheads using acid chloride and mixed-anhydride methods, with critical controls to prevent polymerization.

  • Mechanistic Validation: A self-validating biochemical workflow to distinguish true covalent inactivation from tight-binding reversible inhibition.

  • Data Interpretation: Moving beyond

    
     to kinetic profiling (
    
    
    
    ) for accurate SAR analysis.

Synthetic Strategy: The Warhead Installation

The installation of the electrophile is typically the final step (Late-Stage Functionalization) in the synthesis of a TCI. This minimizes the risk of reducing the double bond during earlier hydrogenation steps or polymerizing the warhead under harsh conditions.

The Chemistry of Acrylamides

The acrylamide moiety acts as a Michael acceptor. The reaction with the cysteine thiol is highly specific but requires careful modulation of the warhead's reactivity.

  • Direct Acrylation: Using acryloyl chloride.[1] Fast, but prone to polymerization and over-acylation.

  • Masked Precursors: Using 3-chloropropionyl chloride.[1] This forms a stable intermediate that undergoes

    
     elimination to generate the acrylamide in situ or in a subsequent step. This is often preferred for scale-up (e.g., Futibatinib synthesis).
    
Visualization: Reaction Pathway & Mechanism

WarheadInstallation cluster_0 Synthetic Phase (In Flask) cluster_1 Biological Phase (On Target) Aniline Kinase Scaffold (Free Aniline) Intermediate Transition State (Tetrahedral) Aniline->Intermediate Nucleophilic Attack (DIPEA, -78°C to 0°C) AcryloylCl Acryloyl Chloride (Reagent) AcryloylCl->Intermediate Product Covalent Inhibitor (Acrylamide Warhead) Intermediate->Product Elimination of HCl Adduct Irreversible Protein-Ligand Complex Product->Adduct Michael Addition (In Vivo/Assay) Cysteine Target Cysteine (Protein Thiol) Cysteine->Adduct Covalent Bond Formation

Figure 1: Pathway from synthetic installation of the acrylamide warhead to biological covalent adduct formation.

Detailed Protocol: Late-Stage Acrylamide Installation

Objective: Synthesis of an Osimertinib analog via amidation of an aminopyrimidine scaffold.

Materials
  • Substrate: 1.0 eq. Aniline-functionalized kinase scaffold (e.g., N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide precursor).

  • Reagent: 1.1 eq. Acryloyl chloride (Freshly distilled or high purity).

  • Base: 2.5 eq.

    
    -Diisopropylethylamine (DIPEA).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Quench: Saturated

    
     solution.
    
Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask and purge with Argon.

    • Dissolve the Substrate (1.0 mmol) in anhydrous DCM (10 mL).

    • Cool the solution to -10°C using an ice/salt bath. Critical: Low temperature prevents polymerization and bis-acylation.

  • Base Addition:

    • Add DIPEA (2.5 mmol) dropwise. Stir for 10 minutes.

  • Warhead Installation:

    • Dilute Acryloyl chloride (1.1 mmol) in 2 mL of DCM.

    • Add the acid chloride solution dropwise over 15 minutes.

    • Observation: The reaction typically turns slightly yellow. A white precipitate (DIPEA·HCl) may form.

  • Reaction Monitoring:

    • Monitor by LC-MS (ESI+) every 30 minutes. Look for the mass shift of +54 Da (Introduction of

      
       - H).
      
    • Troubleshooting: If starting material remains after 2 hours, add 0.2 eq. of acryloyl chloride. Do not heat.

  • Work-up & Purification:

    • Quench with cold sat.

      
       (10 mL).
      
    • Extract with DCM (3 x 15 mL). Wash combined organics with brine.

    • Dry over

      
       and concentrate in vacuo at < 30°C  (Avoid heat to prevent polymerization).
      
    • Purification: Flash column chromatography (DCM/MeOH/NH3). Note: Silica gel can be slightly acidic; ensure rapid elution or use neutral alumina if the product is acid-sensitive.

Biochemical Validation: Determining

A common error in TCI development is relying on


 values. Since the reaction is time-dependent, 

decreases as incubation time increases. The true potency is defined by the efficiency of covalent bond formation (

) relative to the binding affinity (

).
The Kinetic Model


  • 
     (M):  Reversible dissociation constant (affinity of the warhead for the pocket).
    
  • 
     (
    
    
    
    ):
    Rate constant of covalent bond formation.[2]
  • Ratio (

    
    ):  Second-order rate constant; the ultimate measure of potency.
    
Experimental Protocol
  • Assay Setup:

    • Prepare Enzyme (Kinase) at 2x final concentration.

    • Prepare Inhibitor dilution series (e.g., 0 nM to 1000 nM).

    • Prepare ATP/Substrate mix at

      
       concentrations.
      
  • Time-Dependent Incubation:

    • Incubate Enzyme + Inhibitor for varying times (

      
       min).
      
    • At each time point, dilute an aliquot into the ATP/Substrate mix to trigger the reaction.

    • Measure residual activity (fluorescence/luminescence).

  • Data Processing:

    • Step 1: Plot % Activity vs. Time for each inhibitor concentration.[3] Fit to a single exponential decay to determine the observed rate constant,

      
       .
      
      
      
      
    • Step 2: Plot

      
       vs. [Inhibitor] . Fit to the hyperbolic equation:
      
      
      
      
Visualization: Kinetic Analysis Workflow

KineticWorkflow ExpSetup Experimental Setup (Enzyme + Inhibitor) TimePoints Incubation Time Points (0, 10, 30, 60 min) ExpSetup->TimePoints ResidualActivity Measure Residual Activity (Substrate Addition) TimePoints->ResidualActivity CalcKobs Calculate k_obs (Exp. Decay Fit) ResidualActivity->CalcKobs Activity = A0 * exp(-kobs * t) PlotHyp Plot k_obs vs [I] (Hyperbolic Fit) CalcKobs->PlotHyp Result Derive Parameters k_inact, K_I, Ratio PlotHyp->Result kobs = (kinact * [I]) / (KI + [I])

Figure 2: Workflow for determining kinetic parameters of covalent inhibition.

Data Analysis & Interpretation

When optimizing TCIs, the goal is often to maximize


. However, the source of the potency matters.
Scenario

(Affinity)

(Reactivity)
InterpretationAction
Ideal Drug Low (High affinity)ModerateHigh selectivity; warhead reacts only when bound.Advance to PK/PD.
Hyper-Reactive High (Low affinity)High"Chemical probe" behavior. Risk of off-target toxicity (glutathione reactivity).Tune down warhead (e.g., add steric bulk).
Low Potency High (Low affinity)LowPoor binding and poor reactivity.Optimize scaffold SAR first (LSF).
Case Study: Osimertinib Analogs

In the development of EGFR inhibitors, replacing the acrylamide with a less reactive allenamide bioisostere resulted in comparable


 but altered kinetic profiles, improving selectivity for the mutant Cys797 over wild-type EGFR [1, 4].

References

  • Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium (2023).

  • Covalent Kinase Inhibitors: An Overview. Chimia (2022).[4]

  • kinact / KI Assay for Irreversible Covalent Compounds. Domainex.

  • Allenamide as a bioisostere of acrylamide in the design and synthesis of targeted covalent inhibitors. MedChemComm (Royal Society of Chemistry).

  • An Improved Process for the Preparation of a Covalent Kinase Inhibitor. Organic Process Research & Development (ACS).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimization of Reaction Conditions for Methyl 4-oxochromane-6-carboxylate

Introduction Methyl 4-oxochromane-6-carboxylate is a pivotal intermediate in the synthesis of diverse bioactive scaffolds, including Sirtuin-2 inhibitors and anti-austerity agents. Its core structure combines a chroman-4...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-oxochromane-6-carboxylate is a pivotal intermediate in the synthesis of diverse bioactive scaffolds, including Sirtuin-2 inhibitors and anti-austerity agents. Its core structure combines a chroman-4-one skeleton with a chemically versatile methyl ester at the C6 position.

This guide addresses the specific challenges associated with synthesizing this molecule, particularly the stability of the methyl ester during the harsh acid-mediated cyclization required to form the chromanone ring. Unlike simple chromanones, the presence of the ester moiety demands a delicate balance between reactivity and functional group tolerance.

Module 1: Synthetic Route Selection

Q: What is the most reliable synthetic pathway for this specific scaffold?

A: The most robust route involves the O-alkylation of methyl 4-hydroxybenzoate (Methyl Paraben) followed by intramolecular Friedel-Crafts acylation .

The Pathway:

  • Precursor: Methyl 4-hydroxybenzoate.[1]

  • Step 1 (Ether Formation): Reaction with 3-bromopropionic acid (or methyl 3-bromopropionate).

  • Step 2 (Cyclization): Acid-mediated ring closure to form the chroman-4-one.

Note on Regiochemistry: Cyclization of the propionic acid side chain occurs ortho to the ether oxygen (the most electron-rich position). Since the starting phenol is para-substituted, the resulting chromanone will naturally bear the carboxylate at the 6-position , matching your target.

Q: Should I use 3-bromopropionic acid or methyl acrylate for Step 1?

A: Methyl acrylate (via oxa-Michael addition) is generally superior for scale-up but requires careful control to avoid polymerization.

  • Recommendation: Use 3-bromopropionic acid with NaOH/H₂O for small-scale (gram) batches due to simplicity. Use Methyl acrylate with a catalytic base (e.g., Triton B) for larger scales to avoid stoichiometric bromide waste.

Module 2: The Critical Cyclization Step (Optimization)

This is the bottleneck. The standard reagent, Polyphosphoric Acid (PPA), often hydrolyzes the methyl ester to the carboxylic acid (4-oxochromane-6-carboxylic acid), lowering the yield of your desired methyl ester.

Q: PPA is giving me a mixture of ester and acid. How do I fix this?

A: You have two options: Switch reagents or add a re-esterification step .

Option A: Switch to Eaton’s Reagent (Recommended)

Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid) is a lower-viscosity, milder alternative to PPA.

  • Why: It promotes cyclization at lower temperatures (RT to 60°C) compared to PPA (90-120°C), significantly reducing the rate of ester hydrolysis.

  • Protocol: Dissolve the precursor (3-(4-(methoxycarbonyl)phenoxy)propanoic acid) in Eaton’s reagent (1:10 w/w ratio). Stir at 40°C for 2-4 hours. Quench over ice.

  • Result: Higher retention of the methyl ester.

Option B: The "Acid Chloride" Route

If Eaton's reagent is unavailable, convert the carboxylic acid side chain to an acid chloride first.

  • React the precursor with Thionyl Chloride (SOCl₂) to form the acid chloride.

  • Remove excess SOCl₂ completely.

  • Dissolve in DCM and add Aluminum Chloride (AlCl₃) at 0°C.

  • Advantage: This proceeds under anhydrous conditions, preventing hydrolysis.

  • Risk: AlCl₃ is harsh; strict temperature control (0°C to RT) is vital to prevent demethylation of the ester.

Q: If I must use PPA, how can I minimize hydrolysis?

A:

  • Temperature Control: Do not exceed 80°C . Hydrolysis rates spike significantly above this threshold.

  • Reaction Time: Monitor strictly by TLC/LCMS. Stop immediately upon consumption of starting material (usually 1-2 hours). Prolonged heating favors the thermodynamic acid product.

  • Contingency: If hydrolysis occurs, do not discard. Simply reflux the crude acid product in Methanol + cat. H₂SO₄ for 3 hours to quantitatively convert it back to the methyl ester.

Module 3: Troubleshooting & Purification

Q: My reaction mixture is a sticky, black tar. How do I work this up?

A: This is common with PPA.

  • The Fix: Do not pour water directly into the hot PPA.

    • Allow the PPA mixture to cool to ~60°C.

    • Pour the PPA slowly into a rapidly stirring slurry of Ice and Water .

    • Stir for 30 minutes to allow the red/brown complex to decompose into a solid precipitate.

    • Crucial: If a sticky gum forms instead of a solid, extract with Ethyl Acetate , wash with NaHCO₃ (to remove unreacted acid precursor), and dry.

Q: I see a side product with M+ = 388 (dimer). What is it?

A: This is likely the intermolecular acylation product.

  • Cause: Concentration too high.

  • Solution: Dilute the reaction. If using Eaton's reagent or PPA, ensure the dilution factor is at least 10:1 (Reagent:Substrate) by weight.

Visual Guides

Figure 1: Synthesis & Decision Logic

G Start Methyl 4-hydroxybenzoate Step1 Step 1: O-Alkylation (3-bromopropionic acid + NaOH) Start->Step1 Precursor Precursor: 3-(4-(methoxycarbonyl)phenoxy) propanoic acid Step1->Precursor Decision Select Cyclization Method Precursor->Decision RouteA Method A: PPA (High Temp, 90°C) Decision->RouteA Traditional RouteB Method B: Eaton's Reagent (Mild, 40°C) Decision->RouteB Recommended RouteC Method C: SOCl2 -> AlCl3 (Anhydrous) Decision->RouteC Alternative ResultA Mixture: Target Ester + Hydrolyzed Acid RouteA->ResultA ResultB Target: Methyl 4-oxochromane-6-carboxylate (High Purity) RouteB->ResultB RouteC->ResultB Fix Contingency: Reflux in MeOH/H2SO4 ResultA->Fix If hydrolyzed Fix->ResultB

Caption: Decision tree for selecting the optimal cyclization method to preserve the methyl ester.

Comparative Data: Cyclization Reagents

FeaturePolyphosphoric Acid (PPA) Eaton's Reagent (P₂O₅/MsOH) Friedel-Crafts (SOCl₂ / AlCl₃)
Reaction Temp 80°C - 100°CRT - 50°C 0°C - RT
Viscosity Very High (Difficult stirring)Low (Easy stirring)Low (Solvent based)
Ester Stability Poor (Risk of hydrolysis)Good Excellent
Work-up Difficult (Sticky solids)Moderate (Aqueous quench)Moderate (Aluminum salts)
Scalability Good (Industrial standard)Good (Expensive at ton-scale)Moderate (Waste disposal issues)

References

  • General Chromanone Synthesis

    • Title: Synthesis and Evaluation of Substituted Chroman-4-one Deriv
    • Source:Molecules, 2013.
    • URL:[Link]

  • Eaton's Reagent Methodology

    • Title: Eaton's Reagent: A Less Viscous Alternative to PPA.[2]

    • Source:TCI Chemicals Technical Guide.
  • Ester Stability in Acid

    • Title: Methyl Esters: Protection and Stability.[3]

    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • Precursor Synthesis (Methyl Paraben)

    • Title: Synthesis of methyl 4-hydroxybenzoate.[1]

    • Source:PrepChem.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 4-oxochromane-6-carboxylate

Welcome to the technical support center for Methyl 4-oxochromane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 4-oxochromane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this important chemical intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges encountered during the synthesis and purification of this chromone derivative.

Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect when synthesizing Methyl 4-oxochromane-6-carboxylate?

A: The impurity profile largely depends on the synthetic route. However, common impurities often include unreacted starting materials, such as substituted phenols and β-ketoesters. You may also encounter byproducts from side reactions, such as isomeric chromone structures or products of hydrolysis if the reaction conditions are not strictly anhydrous. The preparation of related heterocyclic compounds often involves multi-step syntheses where intermediates from previous steps can carry over.[1][2]

Q2: My crude product is a persistent yellow oil, not the expected solid. How can I induce crystallization?

A: Obtaining an oil instead of a solid is a common issue, often due to residual solvent or the presence of impurities that inhibit crystal lattice formation. First, ensure all volatile solvents are removed under high vacuum. If it remains an oil, you can try several techniques:

  • Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid product, add a single crystal to the oil.

  • Solvent Titration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexane or pentane) until turbidity persists. Let it stand, and crystals may form over time.

Q3: What is the most effective general-purpose purification technique for this compound?

A: For most crude reaction mixtures, column chromatography is the most effective initial purification method.[3][4] It is excellent for separating the target compound from reagents, catalysts, and impurities with significantly different polarities. For chromone derivatives, silica gel is a common stationary phase, with elution typically performed using a gradient of ethyl acetate in hexane.[5] Subsequent recrystallization is often necessary to achieve high purity.

Q4: I'm observing streaking or multiple closely-spaced spots on my TLC plate even after column chromatography. What does this indicate?

A: This could indicate several issues:

  • Co-eluting Impurities: You may have impurities with polarities very similar to your product. In this case, optimizing your chromatography conditions (e.g., trying a different solvent system or using a less polar stationary phase like alumina) is necessary.

  • Compound Degradation: Your compound might be unstable on the silica gel plate, which is slightly acidic. You can test this by spotting the TLC plate and letting it sit for 20-30 minutes before eluting. If a new spot appears, degradation is likely. Using a deactivated silica gel or a different technique may be required.

  • Keto-Enol Tautomerism: While less common for the 4-oxo group within the rigid chromone ring, some related structures can exhibit tautomerism, potentially leading to multiple spots or peak broadening in analysis.[6]

Q5: Is Methyl 4-oxochromane-6-carboxylate thermally stable?

A: Carboxylate derivatives can be susceptible to thermal decomposition, particularly at elevated temperatures.[7][8] It is advisable to avoid prolonged heating. When removing solvents, use a rotary evaporator with a water bath temperature below 50°C. If distillation is considered for purification, it should be a short-path distillation under high vacuum to minimize thermal stress on the compound.[9]

Troubleshooting Guides & Protocols

This section provides detailed workflows for overcoming specific purification hurdles. The choice of method depends on the nature of the impurities and the required final purity.

Decision Workflow for Purification Strategy

Before selecting a detailed protocol, analyze your crude product using Thin Layer Chromatography (TLC) and ¹H NMR. This initial assessment will guide you to the most appropriate purification strategy.

Purification_Workflow start Crude Product Analysis (TLC & NMR) purity_check Is the desired product the major component? start->purity_check tlc_check Are spots well-separated on TLC? recrystallize_option Attempt Recrystallization (Guide 2) tlc_check->recrystallize_option Yes column_chrom Perform Column Chromatography (Guide 1) tlc_check->column_chrom No purity_check->tlc_check Yes purity_check->column_chrom No final_purity Final Purity Analysis recrystallize_option->final_purity column_chrom->tlc_check Re-evaluate prep_hplc Consider Preparative HPLC (Guide 3) column_chrom->prep_hplc If still impure column_chrom->final_purity prep_hplc->final_purity

Caption: Decision tree for selecting a purification method.

Guide 1: Optimizing Column Chromatography

Column chromatography is a versatile technique for purifying compounds from a mixture based on differential adsorption to a stationary phase.[3][4][10]

Causality: The separation relies on the principle that different compounds will have varying affinities for the stationary phase (typically silica gel) and the mobile phase (the eluting solvent).[4] Compounds that interact more strongly with the stationary phase will move down the column more slowly, while compounds that are more soluble in the mobile phase will move faster.

Protocol: Step-by-Step Column Chromatography

  • Select the Stationary and Mobile Phases:

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice for chromone derivatives.

    • Mobile Phase (Eluent): Determine the optimal solvent system using TLC. A good system will show the desired product with a Retention Factor (Rf) of approximately 0.25-0.35. A common starting point for chromones is a mixture of ethyl acetate and hexane.

  • Pack the Column (Wet Packing Method):

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the least polar solvent you will use (e.g., hexane).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing. Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed. Never let the column run dry.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane).

    • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder.

    • Carefully add this powder to the top of the column. Add a thin layer of sand on top to prevent disruption of the sample band.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions. Start with a low polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity (gradient elution). This is often more effective than using a single solvent mixture (isocratic elution) for separating complex mixtures.[5]

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for moderately polar organic compounds.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for separation of a wide range of polarities.
Sample Loading Dry LoadingProvides better resolution and sharper bands than wet loading.
Elution Method Gradient ElutionMore effective for separating compounds with different polarities.
Guide 2: Effective Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[11] It relies on the differences in solubility of the compound and its impurities in a given solvent at different temperatures.

Causality: An ideal recrystallization solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor).

Protocol: Step-by-Step Recrystallization

  • Solvent Selection:

    • Test small batches of your product in various solvents. Good candidates for chromone esters include ethanol, methanol, ethyl acetate, or mixtures like ethyl acetate/hexane.[12][13]

    • The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent needed to fully dissolve the solid. Add the solvent in small portions near its boiling point.

  • Decolorization (Optional):

    • If the solution is colored by impurities, add a small amount of activated carbon and heat for a few minutes.

  • Filtration (Hot):

    • If there are insoluble impurities or activated carbon, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • If no crystals form, try scratching the inside of the flask or adding a seed crystal.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals thoroughly under vacuum.

Guide 3: High-Purity Purification via Preparative HPLC

When standard techniques fail to separate closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[14][15] It operates on the same principles as analytical HPLC but uses a larger column to handle larger sample quantities.[6]

Causality: Preparative HPLC offers superior resolving power compared to column chromatography, enabling the separation of compounds with very similar chemical properties.[6] A reverse-phase method is typically suitable for moderately polar compounds like Methyl 4-oxochromane-6-carboxylate.[16]

Protocol: General Steps for Preparative HPLC

  • Develop an Analytical Method:

    • First, develop an analytical HPLC method using a C18 column. The goal is to achieve baseline separation of your target compound from all impurities. A typical mobile phase would be a mixture of acetonitrile and water.[16]

  • Scale-Up to Preparative Scale:

    • Transfer the analytical method to a preparative HPLC system with a larger C18 column. The flow rate and injection volume will need to be adjusted based on the column dimensions.

  • Sample Preparation:

    • Dissolve the partially purified sample in the mobile phase.

    • Filter the solution through a 0.22 or 0.45 µm filter to remove any particulate matter that could damage the column.[15]

  • Purification and Fraction Collection:

    • Inject the sample onto the preparative column.

    • Monitor the elution using a UV detector.

    • Collect the fraction(s) corresponding to the peak of the desired product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.

    • If the remaining solution is aqueous, the product may be isolated by lyophilization or liquid-liquid extraction.

Parameter Recommendation Rationale
Stationary Phase C18 Reverse-Phase SilicaExcellent for separating moderately polar organic compounds.
Mobile Phase Acetonitrile/WaterCommon, effective, and UV-transparent mobile phase system.
Detection UV (at λmax of chromone)The chromone core has a strong UV chromophore for sensitive detection.
Sample Prep FiltrationEssential to prevent column clogging and ensure system longevity.
References
  • Determining the Purity of Methyl 4-oxohexanoate: A Comparative Guide to Analytical Methods. Benchchem.
  • Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Biomedical Research.
  • Recrystallization and Crystallization.
  • Process for chroman carboxylates. Google Patents.
  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI.
  • Column Chromatography. Organic Chemistry at CU Boulder.
  • Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the product 3-((benzo[d]thiazol-2-ylimino)butyl). RSC Publishing - The Royal Society of Chemistry.
  • Synthesis of methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates. Journal of the Serbian Chemical Society.
  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
  • Separation of three chromones from Saposhnikovia divaricata using macroporous resins followed by preparative high-performance liquid chromatography. PubMed.
  • Column Chromatography for Terpenoids and Flavonoids. ResearchGate.
  • A comparative study on the thermal decomposition of some transition metal carboxylates.
  • Thermal properties of multinuclear Ti(IV) and Zr(IV) carboxylate derivatives characterized using thermal analysis and variable temperature MS and IR methods. ResearchGate.
  • Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C.
  • B. Column Chromatography. Chemistry LibreTexts.
  • Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea. PubMed.
  • 6H-Dibenzo[b,d]pyran-4-carboxylic acid, 1-methyl-6-oxo-, methyl ester.

Sources

Troubleshooting

Stability and degradation of Methyl 4-oxochromane-6-carboxylate

Topic: Stability, Degradation & Handling Guide Document ID: TS-MOC6-2024 | Version: 2.1 | Status: Active Executive Summary & Compound Profile Methyl 4-oxochromane-6-carboxylate is a critical bicyclic intermediate often u...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation & Handling Guide

Document ID: TS-MOC6-2024 | Version: 2.1 | Status: Active

Executive Summary & Compound Profile

Methyl 4-oxochromane-6-carboxylate is a critical bicyclic intermediate often utilized in the synthesis of bioactive homoisoflavonoids, anticancer agents, and SIRT2 inhibitors. Its stability profile is dictated by two competing reactive centers: the methyl ester at position C6 (susceptible to hydrolysis) and the chroman-4-one core (susceptible to oxidation and aldol-type condensations).

This guide provides a mechanistic approach to troubleshooting degradation, ensuring the integrity of your starting material during storage and reaction optimization.

PropertySpecification
Chemical Structure Bicyclic (Benzene fused to dihydropyran-4-one)
Key Functional Groups Methyl Ester (C6), Ketone (C4), Benzylic Methylene (C3)
Primary Degradant 4-oxochromane-6-carboxylic acid (via Hydrolysis)
Secondary Degradant Methyl 4-oxochromene-6-carboxylate (via Dehydrogenation)
Storage Condition -20°C, Inert Atmosphere (Ar/N₂), Desiccated

Critical Storage & Handling Protocols

Standard Operating Procedure (SOP) for Storage
  • Temperature: Store at -20°C for long-term stability. Short-term (weeks) at 2-8°C is acceptable if desiccated.

  • Atmosphere: The compound is hygroscopic and sensitive to oxidative stress. Always backfill vials with Argon or Nitrogen after use.

  • Solvent Compatibility:

    • Recommended: DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate.

    • Avoid: Protic solvents (Water, Methanol) for long-term storage, especially if non-neutral pH.

Visual Inspection Guide
ObservationDiagnosisAction Required
White/Off-white Powder Optimal. High purity (>98%).Proceed with experiment.
Clumping/Sticky Texture Moisture Intrusion. Partial hydrolysis likely.Dry under high vacuum; check HPLC.
Yellow/Orange Discoloration Oxidation. Conversion to chromone (aromatization).Recrystallize immediately.

Troubleshooting Degradation (Mechanistic FAQs)

Issue 1: "I see a new peak eluting earlier than my product on Reverse-Phase HPLC."

Diagnosis: Ester Hydrolysis The methyl ester at C6 has hydrolyzed to the free carboxylic acid (4-oxochromane-6-carboxylic acid). This is the most common degradation pathway, driven by moisture and catalyzed by trace acids or bases.

  • Mechanism: Water attacks the carbonyl carbon of the ester, displacing methanol.

  • Why it elutes earlier: The carboxylic acid is more polar (and ionizable) than the methyl ester, reducing its retention time on C18 columns.

  • Corrective Action:

    • Purification: Dissolve the crude solid in DCM and wash with saturated NaHCO₃. The acid impurity will move to the aqueous layer. Dry the organic layer (MgSO₄) and concentrate.

    • Prevention: Ensure all reaction solvents are anhydrous. Store the solid in a desiccator.

Issue 2: "My solution turned yellow overnight, and a new peak appeared later on HPLC."

Diagnosis: Oxidative Dehydrogenation (Aromatization) The saturated C2-C3 bond in the dihydropyranone ring has oxidized to form a double bond, converting the chromanone to a chromone (Methyl 4-oxochromene-6-carboxylate).

  • Mechanism: Radical autoxidation or trace metal catalysis removes hydrogens from C2/C3, driving aromatization to the more stable chromone system.

  • Why it elutes later: The fully conjugated chromone is more planar and lipophilic than the bent chromanone, increasing interaction with the C18 stationary phase.

  • Corrective Action:

    • Purification: Recrystallization from Ethanol/Hexane is usually effective, as the planar chromone has different solubility properties.

    • Prevention: Exclude light (amber vials) and oxygen.[1] Use high-purity solvents free of peroxides.

Issue 3: "The reaction failed in basic conditions (e.g., K₂CO₃ or NaH)."

Diagnosis: Unwanted Aldol Condensation The protons at C3 (alpha to the ketone) are acidic. Strong bases can deprotonate C3, leading to:

  • Self-Condensation: Two molecules react to form a dimer.

  • Ring Opening: In extreme cases (hydroxide bases), the pyranone ring may open via retro-Michael addition.

  • Solution: Use milder bases (e.g., DIPEA, Pyridine) or ensure the electrophile is added before the base to capture the enolate immediately. Avoid aqueous hydroxides.

Visualizing Degradation Pathways

The following diagram maps the chemical fate of Methyl 4-oxochromane-6-carboxylate under stress conditions.

DegradationMap Main Methyl 4-oxochromane-6-carboxylate (Target Compound) Acid 4-oxochromane-6-carboxylic acid (Hydrolysis Product) Main->Acid + H₂O / H⁺ or OH⁻ (Moisture Intrusion) Chromone Methyl 4-oxochromene-6-carboxylate (Oxidation Product) Main->Chromone + O₂ / Light (Dehydrogenation) Dimer Self-Condensation Dimers (Base-Catalyzed) Main->Dimer + Strong Base (Aldol Reaction)

Figure 1: Primary degradation pathways. Red path indicates moisture sensitivity (most common); Yellow path indicates oxidative stress; Green path indicates incompatibility with strong bases.

Analytical Troubleshooting Guide (HPLC)

Use this decision tree to interpret impurity profiles during stability testing.

TroubleshootingTree Start HPLC Analysis Result RtShift Shift in Retention Time? Start->RtShift Early New Peak Elutes EARLY (More Polar) RtShift->Early Yes, RRT < 1.0 Late New Peak Elutes LATE (Less Polar) RtShift->Late Yes, RRT > 1.0 Hydrolysis CAUSE: Ester Hydrolysis ACTION: Acid/Base Wash Early->Hydrolysis Oxidation CAUSE: Aromatization (Chromone) ACTION: Recrystallize Late->Oxidation

Figure 2: Rapid diagnostic flow for HPLC impurity identification.

References

  • General Ester Hydrolysis Kinetics

    • S. P. Gupta et al. "Kinetics and mechanism of hydrolysis of methyl esters." Journal of Chemical Sciences.

  • Chromanone to Chromone Oxidation

    • Yoo, H. S., et al. "Palladium-Catalyzed Dehydrogenation of Chromanones."[2] The Journal of Organic Chemistry, 2019.[2]

  • Aldol Reactivity of Chromanones

    • Shaikh, N. S., et al. "Aldol Condensation for the Synthesis of 3-Benzylidene-4-chromanones."[3] Chemistry – An Asian Journal, 2019.

  • Stability of Pharmaceutical Esters

    • Waterman, K. C., et al. "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 2002.

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Optimization

Recrystallization methods for purifying chromanone esters

Technical Support Center: Purification of Chromanone Esters Doc ID: CHE-PUR-042 | Last Updated: 2026-02-11 Introduction Welcome to the Technical Support Center. This guide addresses the purification of chromanone esters...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Chromanone Esters Doc ID: CHE-PUR-042 | Last Updated: 2026-02-11

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of chromanone esters (e.g., ethyl 4-chromanone-2-carboxylate and its derivatives). These intermediates are critical scaffolds in the synthesis of flavonoids, fungicides, and anticancer agents (e.g., Sorbinil analogs).

The Core Challenge: Chromanone esters possess a "perfect storm" of physicochemical properties—low melting points, high conformational flexibility, and a tendency to hydrolyze. This frequently leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than crystallization.[1][2]

This guide provides self-validating protocols to overcome these thermodynamic barriers.

Module 1: Solvent Selection & Solubility Mapping

The Principle: Chromanone esters are moderately polar due to the ester and ketone functionalities but contain a lipophilic benzopyran ring. A single solvent often fails; a binary solvent system is required to balance the dissolution power (solvent) with the nucleation force (antisolvent).

Proven Solvent Systems (Data Table)
System TypeSolvent A (Good Solvent)Solvent B (Antisolvent)Target ClassRisk Factor
Standard Dichloromethane (DCM) n-Hexane General chromanone esters (e.g., 7-methoxy derivatives)Moderate (Evaporation rate difference)
Polar Methanol Chloroform (8:2 ratio)Highly substituted / polar derivativesLow (Good for removing inorganic salts)
Green Ethanol (Anhydrous) Water Simple 4-chromanonesHigh (Hydrolysis risk if heated too long)
Aromatic Toluene Heptane Lipophilic analogsLow (Excellent for preventing oiling out)

Critical Note: Avoid using pure diethyl ether. While solubility is often good, the high volatility leads to rapid crusting (skinning) at the surface, trapping impurities.

Visual Workflow: Solvent Selection Logic

Use this decision tree to select your initial solvent system based on your crude material's behavior.

SolventSelection Start Crude Chromanone Ester SolubilityCheck Is it soluble in hot Ethanol? Start->SolubilityCheck Yes Yes SolubilityCheck->Yes No No SolubilityCheck->No Aqueous Add warm Water dropwise (Green Protocol) Yes->Aqueous DCM_Check Dissolve in minimal DCM No->DCM_Check Hexane Add n-Hexane slowly (Standard Protocol) DCM_Check->Hexane Soluble Toluene Dissolve in hot Toluene, then cool slowly DCM_Check->Toluene Insoluble/Oils out

Figure 1: Decision matrix for selecting the optimal solvent system based on initial solubility tests.

Module 2: Troubleshooting "Oiling Out" (LLPS)

The Science: Oiling out occurs when the Metastable Zone Width (MSZW) is traversed too quickly, or when the temperature of the solution drops below the liquid-liquid phase separation boundary before it crosses the solubility curve. The droplets formed are rich in impurities, defeating the purpose of recrystallization.

The "Seed-at-Saturation" Protocol

To prevent oiling out, you must bypass the energy barrier of spontaneous nucleation.

  • Determine Saturation Point: Dissolve crude solid in the "Good Solvent" at reflux. Add "Antisolvent" until a faint cloudiness persists, then add 1-2 drops of Good Solvent to clear it.

  • The Critical Step (Seeding): Cool the solution only to 5-10°C below the boiling point.

    • Action: Add 0.5% w/w of pure seed crystals.

    • Observation: If seeds dissolve, the solution is undersaturated. If they grow/persist, you are in the metastable zone.

  • Controlled Cooling: Cool at a rate of 10°C per hour . Do not plunge into ice immediately.

Visual Workflow: Oiling Out Rescue

If your flask currently contains an oil, follow this recovery path.

OilingOut State_Oil State: Oiled Out (Two Liquid Phases) Reheat Reheat to Reflux (Redissolve Oil) State_Oil->Reheat Add_Solvent Add 10% more Good Solvent Reheat->Add_Solvent If oil persists Seed Add Seed Crystals at T = T_sat - 5°C Reheat->Seed If clear Add_Solvent->Seed Cool Slow Cool (No Ice Bath yet) Seed->Cool

Figure 2: Rescue protocol for when Liquid-Liquid Phase Separation (LLPS) occurs.

Module 3: Standard Operating Procedure (SOP)

Target Compound: Ethyl 4-chromanone-2-carboxylate (and analogs). Solvent System: Dichloromethane (DCM) / n-Hexane.

Step-by-Step Protocol:

  • Dissolution:

    • Place 5.0 g of crude chromanone ester in a 100 mL Erlenmeyer flask.

    • Add DCM in small portions (approx. 15-20 mL total) while warming gently (water bath at 35°C). Note: Do not boil DCM vigorously; it evaporates too fast.

    • Ensure complete dissolution. If insolubles remain (e.g., inorganic salts from the Claisen condensation), filter hot through a fluted filter paper or a glass sinter.

  • Antisolvent Addition:

    • While keeping the DCM solution warm (30-35°C), add n-Hexane dropwise.

    • Swirl constantly.

    • Stop adding hexane when a persistent turbidity (cloudiness) appears.

    • Add 1 mL of DCM to restore clarity.

  • Crystallization:

    • Remove from heat.[3] Cover the flask with a septum (pierced with a needle) or Parafilm with a pinhole to allow very slow evaporation of DCM.

    • Let stand at room temperature for 2-4 hours. The DCM (solvent) will evaporate faster than the Hexane (antisolvent), gently driving supersaturation.

    • Checkpoint: If oil droplets form, reheat and add 2 mL more DCM (see Module 2).

  • Harvesting:

    • Once substantial crystals form, cool the flask in an ice bath (0°C) for 30 minutes to maximize yield.

    • Filter via vacuum filtration.[4]

    • Wash: Wash the cake with a cold 1:3 mixture of DCM:Hexane.

    • Dry: Vacuum dry at <40°C. Warning: High heat can cause ester hydrolysis or melting.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product smells like vinegar after recrystallization. What happened?

  • Diagnosis: Hydrolysis.[5]

  • Cause: You likely used aqueous ethanol or methanol and heated it for too long. Chromanone esters are susceptible to acid/base-catalyzed hydrolysis, reverting to the carboxylic acid or ring-opening.

  • Fix: Switch to anhydrous solvents (DCM/Hexane or Toluene). Ensure your crude material is free of residual mineral acids from the synthesis workup by washing the organic layer with saturated NaHCO₃ prior to evaporation.

Q2: I have low recovery yield (<50%). Where is my product?

  • Diagnosis: High solubility in the mother liquor.

  • Cause: Chromanone esters are often too soluble in the "Good Solvent" even at low temperatures.

  • Fix:

    • Concentrate the mother liquor (filtrate) to half volume and repeat the cooling process (Second Crop).

    • Use a "displacement" method: Dissolve in minimal DCM, then add Hexane until cloudy, and rotary evaporate the DCM slowly. The product will crystallize as the solvent ratio shifts toward Hexane.

Q3: Can I separate enantiomers using this method?

  • Answer: Not with standard recrystallization.

  • Solution: You must form a diastereomeric salt .[5][6][7]

    • Hydrolyze the ester to the acid (if viable).

    • React with a chiral base (e.g., (R)-(+)-1-Phenylethylamine or Cinchonine ).

    • Recrystallize the salt from Ethanol/Water. The solubility difference between the (R,R) and (S,R) salts allows separation.[5][8]

References

  • Synthesis and Purification of Chromanone Esters

    • Gaspar, A., et al.[4] "Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide." Royal Society of Chemistry (RSC) Advances, 2014. (Describes the DCM/n-Hexane recrystallization method).

  • Oiling Out Mechanisms & Control

    • Mettler Toledo. "Oiling Out in Crystallization: Mechanisms and Control Strategies."[2][6] Technical Whitepaper, 2025.

  • Zubrick, J. W. "The Organic Chem Lab Survival Manual: A Student's Guide to Techniques." (Standard reference for mixed-solvent systems).
  • Chiral Resolution of Chromanones

    • University College London (UCL). "Isolation of enantiomers via diastereomer crystallisation."[5][7][9][10] UCL Discovery, 2010.

Sources

Troubleshooting

Optimizing catalyst selection for chroman ester synthesis

Welcome to the Chroman Ester Synthesis Support Hub. Current Status: Operational Lead Scientist: Dr. Aris Thorne This technical guide addresses the catalytic optimization of chroman esters (benzodihydropyran-carboxylates)...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chroman Ester Synthesis Support Hub.

Current Status: Operational Lead Scientist: Dr. Aris Thorne

This technical guide addresses the catalytic optimization of chroman esters (benzodihydropyran-carboxylates). These scaffolds are critical intermediates in the synthesis of tocopherols (Vitamin E), nebivolol, and various heterocyclic pharmaceuticals.

Unlike generic synthesis guides, this hub focuses on the catalytic decision-making process and troubleshooting specific failure modes (regio-scrambling, low enantiomeric excess, and catalyst deactivation).

Module 1: Catalyst Selection Matrix

The Core Problem: Selecting a catalyst for chroman ester synthesis is a trade-off between steric crowding (quaternary centers), acid sensitivity (labile esters), and scalability .

Catalyst Performance Comparison Table
FeatureChiral Phosphoric Acids (CPA) Palladium (Pd-AAA) Lewis Acids (Sc, Cu, Mg)
Primary Mechanism Asymmetric Counteranion Directed Catalysis (ACDC)Asymmetric Allylic Alkylation (AAA)Friedel-Crafts / Oxa-Michael
Best For High Enantioselectivity (>95% ee)Quaternary StereocentersBulk Scale / Simple Substrates
Key Limitation High Catalyst Loading (1-5 mol%)O- vs. C-Alkylation CompetitionFunctional Group Intolerance
Cost Efficiency Low (High ligand cost)Medium (Recyclable)High (Cheap salts)
Moisture Tolerance ModerateLow (Requires Inert Atm.)Variable (Sc is water-tolerant)
Interactive Decision Tree (Visualization)

Use this logic flow to determine your starting catalyst system.

CatalystSelection Start START: Define Substrate Constraints Q1 Is the target Chiral? Start->Q1 Q2 Is the substrate Acid-Sensitive? Q1->Q2 Yes (Enantiopure) Res1 Use Lewis Acid (Sc(OTf)3 or FeCl3) Route: Friedel-Crafts Q1->Res1 No (Racemic) Q3 Does it require a Quaternary Center? Q2->Q3 No (Stable) Res4 Use Bifunctional Squaramide Route: H-Bond Activation Q2->Res4 Yes (Very Sensitive) Res2 Use Organocatalysis (CPA/Thiourea) Route: Oxa-Michael Cascade Q3->Res2 No (Standard) Res3 Use Pd(0) + Trost Ligand Route: Pd-AAA Cyclization Q3->Res3 Yes (Steric Bulk)

Figure 1: Logic flow for selecting the primary catalyst class based on substrate stability and stereochemical requirements.

Module 2: Organocatalysis (Chiral Phosphoric Acids)

Focus: High-precision asymmetric synthesis of chroman-2-carboxylates via Oxa-Michael/Friedel-Crafts cascades.

Mechanism of Action

Chiral Phosphoric Acids (CPAs) like TRIP or BINOL-derived phosphates operate via a dual activation mode . The Brønsted acidic proton activates the electrophile (acrylate/enal), while the phosphoryl oxygen coordinates the nucleophile (phenol), creating a rigid chiral pocket.

CPAMechanism CPA Chiral Phosphoric Acid (CPA) Complex Ternary Complex (H-Bonding Network) CPA->Complex H-Bond Donor Sub1 Phenol (Nucleophile) Sub1->Complex H-Bond Acceptor Sub2 Acrylate (Electrophile) Sub2->Complex Activation TS Transition State (Rigid Chiral Pocket) Complex->TS Cyclization TS->CPA Regeneration Product Chiral Chroman Ester TS->Product

Figure 2: Dual activation mechanism of Chiral Phosphoric Acids facilitating the Oxa-Michael cascade.

Troubleshooting Guide: Organocatalysis

Q: My reaction stalls at 60% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Product Inhibition. The chroman ester product is likely a better hydrogen-bond acceptor than the starting material, binding to the CPA and poisoning the cycle.

  • Solution:

    • Solvent Switch: Move to a non-polar solvent like Toluene or Mesitylene to destabilize the product-catalyst complex.

    • Add 4Å Molecular Sieves: While CPAs are robust, trace water can compete for H-bonding sites [1].

    • Protocol: Do not add more catalyst. Instead, dilute the reaction mixture (0.1 M

      
       0.05 M) to favor dissociation.
      

Q: I am observing low enantioselectivity (ee < 50%).

  • Diagnosis: "Loose" Transition State. The substrate is not fitting tightly into the chiral pocket of the catalyst.

  • Solution:

    • Steric Bulk: Switch from TRIP to a bulkier catalyst like STRIP or 9-anthryl-substituted CPAs to restrict conformational freedom.

    • Temperature: Lower the temperature to -20°C. Organocatalytic selectivity is entropy-driven; lower T increases the free energy difference (

      
      ) between transition states [2].
      

Module 3: Transition Metal Catalysis (Palladium)

Focus: Pd-Catalyzed Asymmetric Allylic Alkylation (AAA) for constructing quaternary centers.

Protocol: Pd-Catalyzed Intramolecular Cyclization

Standard Operating Procedure (SOP-Pd-04)

  • Pre-catalyst Formation: In a glovebox, mix

    
     (2.5 mol%) and (R,R)-DACH-Phenyl Trost Ligand  (7.5 mol%) in degassed CH2Cl2. Stir for 30 min until the solution turns orange-red.
    
  • Substrate Addition: Dissolve the phenol-carbonate precursor (1.0 equiv) in CH2Cl2. Add to the catalyst mixture.

  • Activation: Add acetic acid (10 mol%) if the reaction is sluggish (proton transfer shuttle).

  • Monitoring: Monitor via HPLC. Stop immediately upon consumption of starting material to prevent product racemization.

Troubleshooting Guide: Palladium

Q: I am getting O-alkylation (linear ether) instead of C-alkylation (chroman ring).

  • Diagnosis: Regioselectivity failure. The phenol oxygen is attacking the

    
    -allyl species faster than the carbon (C-alkylation is thermodynamically preferred but kinetically slower).
    
  • Solution:

    • Solvent Polarity: Switch to a less polar solvent (Toluene/Hexane). Polar solvents stabilize the separated ion pair, favoring the harder nucleophile (Oxygen). Non-polar solvents favor the tight ion pair, promoting C-alkylation [3].

    • Ligand Bite Angle: Use a ligand with a wider bite angle (e.g., Xantphos or specific Trost analogs) to sterically crowd the metal center, forcing the nucleophile to attack the carbon.

Q: The catalyst turns black and precipitates (Palladium Black).

  • Diagnosis: Ligand dissociation or oxidation leading to Pd(0) aggregation.

  • Solution:

    • Ligand Excess: Ensure a Ligand:Metal ratio of at least 3:1 (for monodentate) or 1.5:1 (for bidentate).

    • Scavengers: Add 1 mol% Benzoquinone . It acts as a

      
      -acid to stabilize Pd(0) species and prevent aggregation [4].
      

Module 4: Lewis Acid Catalysis (Friedel-Crafts)

Focus: Bulk synthesis of racemic chroman esters using Phenols + Acrylates.

Troubleshooting Guide: Lewis Acids

Q: The acrylate is polymerizing instead of reacting with the phenol.

  • Diagnosis: The Lewis Acid (e.g.,

    
    , 
    
    
    
    ) is initiating radical or cationic polymerization of the electron-deficient alkene.
  • Solution:

    • Switch Catalyst: Use "Softer" Lewis acids like Sc(OTf)3 or Hf(OTf)4 . These activate the carbonyl oxygen without generating free carbocations that trigger polymerization [5].

    • Inhibitor: Add a radical inhibitor (e.g., BHT) to the reaction mixture. It will not interfere with the Friedel-Crafts mechanism but will stop acrylate polymerization.

Q: Reaction yields are low due to "Catalyst Poisoning" by the ester product.

  • Scientific Logic: The product (chroman ester) has two oxygen atoms (ether + ester) that can chelate the metal center more strongly than the monodentate starting material.

  • Self-Validating Protocol:

    • Test: Add 10 mol% of the product to a fresh reaction. If the rate drops significantly, you have product inhibition.

    • Fix: Use Water-Tolerant Lewis Acids (e.g., Indium(III) triflate) in aqueous media. Water molecules occupy coordination sites reversibly, preventing irreversible product chelation.

References

  • Akiyama, T. (2007). "Stronger Brønsted Acids." Chemical Reviews, 107(12), 5744–5758. Link

  • Terada, M. (2010). "Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Transformations." Synthesis, 2010(12), 1929-1982. Link

  • Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395–422. Link

  • Stanforth, S. P. (1998). "Catalytic Cross-Coupling Reactions in Biaryl Synthesis." Tetrahedron, 54(3-4), 263-303. Link

  • Kobayashi, S. (1999). "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry, 1999(1), 15-27. Link

Optimization

How to improve the efficacy of 1,2,4-oxadiazole synthesis

Status: Operational Operator: Senior Application Scientist Ticket ID: OXD-SYN-001 Subject: Efficacy Optimization & Troubleshooting for 1,2,4-Oxadiazole Scaffolds[1] Introduction: The Bioisostere Challenge Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: OXD-SYN-001 Subject: Efficacy Optimization & Troubleshooting for 1,2,4-Oxadiazole Scaffolds[1]

Introduction: The Bioisostere Challenge

Welcome to the 1,2,4-Oxadiazole Support Hub. You are likely here because this heterocycle is a critical ester/amide bioisostere in your medicinal chemistry campaign (e.g., S1P1 agonists, anti-inflammatory agents), but your synthetic yields are inconsistent.

The central challenge in 1,2,4-oxadiazole synthesis is the thermodynamic vs. kinetic control of the cyclization step. The formation of the O-acylamidoxime intermediate is kinetically favored, but the subsequent dehydration to the oxadiazole requires overcoming a high activation energy barrier, often leading to decomposition or side reactions (hydrolysis, rearrangement) before ring closure occurs.[1]

This guide moves beyond standard textbook procedures to address the "why" and "how" of failure, providing self-validating protocols to ensure reproducibility.

Diagnostic Workflow

Before selecting a protocol, use this decision matrix to identify the optimal synthetic route based on your substrate stability and availability.

Oxadiazole_Route_Selection start START: Substrate Analysis acid_avail Is Carboxylic Acid Available? start->acid_avail nitrile_avail Is Nitrile Available? acid_avail->nitrile_avail No acid_stable Is Acid Thermally Stable? acid_avail->acid_stable Yes dipolar Route C: 1,3-Dipolar Cycloaddition (Click Chemistry) nitrile_avail->dipolar Yes t3p_route Route A: T3P One-Pot (High Yield, Scalable) acid_stable->t3p_route Yes cdi_route Route B: CDI Stepwise (Cost-effective, Moisture Sensitive) acid_stable->cdi_route No (Mild Cond. Needed) tbaf_fix Route D: TBAF-Mediated Cyclization (Room Temp, Sensitive Substrates) t3p_route->tbaf_fix If Intermediate Persists cdi_route->tbaf_fix If Cyclization Fails

Figure 1: Strategic routing for 1,2,4-oxadiazole synthesis based on starting material stability and reactivity.

Module A: The Amidoxime Route (The "Bread & Butter")[1]

This is the most common pathway: coupling an amidoxime with a carboxylic acid.

The Critical Failure Point: The O-Acyl Intermediate

The reaction proceeds in two steps:

  • O-Acylation: Rapid formation of O-acylamidoxime at RT.

  • Cyclodehydration: Slow ring closure. This is where 80% of reactions fail.

If you heat the reaction to force step 2 (e.g., reflux in toluene/DMF), you risk hydrolyzing the ester bond you just formed or triggering a Beckman rearrangement.[1]

Solution: The TBAF "Cold" Cyclization

Instead of thermal dehydration, use Tetrabutylammonium Fluoride (TBAF). The fluoride ion acts as a specific base to deprotonate the amide nitrogen, facilitating nucleophilic attack on the carbonyl carbon at room temperature .

Protocol 1: TBAF-Mediated Cyclization

Best for: Thermally sensitive substrates, late-stage functionalization.[1]

  • Coupling: React Amidoxime (1.0 eq) + Carboxylic Acid (1.1 eq) + EDC·HCl (1.2 eq) + HOBt (1.2 eq) in DMF.[1] Stir at RT for 2-4 h.

  • Validation: Check LCMS. You should see the O-acyl intermediate mass [M+H]+.

  • Cyclization:

    • Do NOT work up.

    • Add 1.0 M TBAF in THF (1.0–1.2 eq) directly to the reaction mixture.

    • Stir at RT for 1–3 h.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/TBAF salts.[1]

Why this works: The high basicity of the fluoride ion in aprotic solvents (THF/DMF) lowers the activation energy for the ring closure, bypassing the need for thermal dehydration [1].

Module B: One-Pot Coupling Reagents

When you need speed and scalability, "one-pot" reagents are superior, but they require strict water management.[1]

Troubleshooting T3P (Propylphosphonic Anhydride)

T3P is the gold standard for this synthesis because it acts as both a coupling agent and a water scavenger, driving the equilibrium toward the dehydrated product.

IssueDiagnosisCorrective Action
Low Conversion Reaction stops at O-acyl intermediate.[1]Increase Base: T3P requires at least 3-5 eq of base (TEA or DIPEA) to regenerate the active species.
Sticky Precipitate Polymer byproduct crashing out.Change Solvent: Switch from DCM to EtOAc or DMF. T3P byproducts are water-soluble but can gum up non-polar solvents.
Hydrolysis Product reverts to acid/amidoxime.[2]Dry Solvents: T3P is a water scavenger. If your solvent is wet, T3P consumes the water instead of dehydrating your ring.
Protocol 2: Optimized T3P One-Pot Synthesis
  • Dissolve Carboxylic Acid (1.0 eq) and Amidoxime (1.1 eq) in EtOAc (0.2 M).

  • Add TEA (4.0 eq).

  • Add T3P (50% in EtOAc, 1.5 eq) dropwise at 0°C.

  • Warm to RT then heat to 80°C (reflux) for 4–8 h.

  • Self-Validating Step: If LCMS shows intermediate remaining after 4h, add 0.5 eq more T3P and 1.0 eq TEA.

Module C: Troubleshooting CDI (Carbonyldiimidazole)[1]

CDI is cheap but technically unforgiving. The intermediate acyl imidazole is highly moisture-sensitive.

Common User Error: "I added everything together and got no product." Root Cause: The amidoxime nucleophile attacked the CDI before the acid was activated.

Corrective Protocol:

  • Activation Phase: Dissolve Acid (1.0 eq) + CDI (1.1 eq) in dry DMF/DMSO. Stir for 30-60 mins at RT.

    • Visual Check: CO2 evolution (bubbling) must cease before proceeding.

  • Addition Phase: Add Amidoxime (1.1 eq). Stir RT for 1 h (forms O-acyl intermediate).

  • Cyclization Phase: Heat to 100°C for 2 h.

Advanced Mechanism & Pathway Visualization

Understanding the competing pathways allows for better control. The diagram below illustrates the kinetic vs. thermodynamic traps.

Reaction_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Cyclization Acid Carboxylic Acid Activated Activated Species (Acyl-X) Acid->Activated Coupling Agent (T3P/CDI/EDC) O_Acyl O-Acyl Amidoxime (Intermediate) Activated->O_Acyl + Amidoxime Amidoxime Amidoxime Product 1,2,4-Oxadiazole (Target) O_Acyl->Product Heat (-H2O) OR TBAF (RT) Hydrolysis Hydrolysis (Revert to SM) O_Acyl->Hydrolysis Wet Solvent Long Rxn Time

Figure 2: Mechanistic pathway highlighting the critical O-acyl intermediate and the divergence between successful cyclization and hydrolysis.[1]

Frequently Asked Questions (FAQs)

Q: My reaction yields the O-acyl intermediate but decomposes upon heating. What now? A: Switch to the TBAF method (Protocol 1). Do not isolate the intermediate; simply add TBAF to the crude mixture. This avoids the thermal stress that causes decomposition [1].

Q: Can I use microwave irradiation? A: Yes. Microwave irradiation is highly effective for the cyclization step (Step 2).

  • Settings: 120°C for 10–20 mins in EtOH or DMF.

  • Warning: Ensure your vessel is rated for the pressure if using volatile solvents like EtOH [2].

Q: I see a regioisomer in my NMR. Is it 1,2,4 or 1,3,4? A: If you started with an amidoxime, you likely have the 1,2,4-isomer.[1] However, photochemical rearrangement can convert 1,2,4-oxadiazoles to 1,3,4-oxadiazoles or other isomers under UV light.[1] Keep your product in amber vials if this is a concern.

Q: My T3P reaction is sluggish. Can I add a catalyst? A: No catalyst is usually needed, but ensuring your base (TEA/DIPEA) is fresh is critical.[1] T3P generates acid byproducts; if the base is consumed, the reaction stalls. Add an extra equivalent of base.

References

  • Ganguly, N. C., et al. (2005).[1] "Room temperature cyclization of O-acylamidoximes under TBAF catalysis." Tetrahedron Letters, 46(24), 4119–4121.[1] [1]

  • Adib, M., et al. (2006).[1][3] "Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles." Synlett, 2006(11), 1765–1767.[1] [1]

  • Augustine, J. K., et al. (2009).[1][3] "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles."[1] Journal of Organic Chemistry, 74(15), 5640–5643.[1] [1]

  • Jakopin, Z., et al. (2017).[1] "Recent Advances in the Synthesis of 1,2,4-Oxadiazoles." Current Organic Chemistry, 21(12), 1086-1107.[1] [1]

Sources

Reference Data & Comparative Studies

Validation

Biological Profile &amp; Therapeutic Potential: Methyl 4-oxochromane-6-carboxylate vs. Chromone Alternatives

The following comprehensive guide details the biological activity, medicinal chemistry applications, and experimental profiling of Methyl 4-oxochromane-6-carboxylate , specifically comparing it against other chromone and...

Author: BenchChem Technical Support Team. Date: February 2026

The following comprehensive guide details the biological activity, medicinal chemistry applications, and experimental profiling of Methyl 4-oxochromane-6-carboxylate , specifically comparing it against other chromone and chromanone derivatives.

[1]

Executive Summary

Methyl 4-oxochromane-6-carboxylate (CAS: 106962-42-5) represents a critical "privileged structure" in medicinal chemistry.[1] Unlike standard chromones (which possess a C2-C3 double bond), this compound is a 4-chromanone (2,3-dihydrochromen-4-one).[1][2] This saturation confers unique conformational flexibility, making it a superior scaffold for designing sp3-rich bioactive molecules.[1]

While often utilized as a synthetic intermediate, this ester and its hydrolyzed acid form (4-oxochromane-6-carboxylic acid) exhibit distinct biological activities, particularly as precursors for ROR


t modulators  (cancer immunotherapy) and SIRT2 inhibitors  (neurodegeneration).[1]

Chemical Structure & Scaffold Comparison

The biological divergence between Methyl 4-oxochromane-6-carboxylate and traditional chromones stems from the C2-C3 saturation and the C6-ester functionality.[1]

Structural Analysis[1][3]
  • Target Compound: Methyl 4-oxochromane-6-carboxylate [1][3][4][5]

    • Core: Saturated C2-C3 bond (Chromanone).[1]

    • Substituent: Methyl ester at C6 (Lipophilic, potential prodrug).[1]

  • Comparator: Chromone-6-carboxylic acid [1]

    • Core: Unsaturated C2-C3 bond (Chromone/Flavone backbone).[1]

    • Substituent: Carboxylic acid (Polar, H-bond donor).[1]

Visualizing the SAR Landscape

The following diagram illustrates the structural relationships and reactivity hotspots differentiating the target from standard alternatives.

SAR_Comparison Target Methyl 4-oxochromane-6-carboxylate (Target Scaffold) Acid 4-Oxochromane-6-carboxylic Acid (Active Metabolite) Target->Acid In vivo Hydrolysis (Esterase) Flexibility Conformational Flexibility (sp3 hybridization) Target->Flexibility C2-C3 Saturation SIRT SIRT2 Inhibition (Neuroprotection) Target->SIRT Direct Binding (Lipophilic) Chromone Standard Chromone (Unsaturated C2=C3) Planarity Planar Structure (Intercalation potential) Chromone->Planarity C2=C3 Double Bond ROR RORγt Modulation (Autoimmune/Cancer) Acid->ROR Amide Derivatization

Figure 1: Structural divergence and therapeutic mapping of the 4-oxochromane scaffold.[1]

Comparative Biological Activity[1]

The methyl ester functionality at position 6 significantly alters the pharmacokinetic (PK) and pharmacodynamic (PD) profile compared to the free acid or unsubstituted chromanones.[1]

Table 1: Performance Comparison Matrix
FeatureMethyl 4-oxochromane-6-carboxylate4-Oxochromane-6-carboxylic AcidStandard Chromone (Unsubstituted)
Primary Class 4-Chromanone Ester4-Chromanone Acid4H-Chromen-4-one
Cell Permeability High (Lipophilic Ester)Low (Polar Anion at pH 7.[1]4)Moderate
Metabolic Fate Rapidly hydrolyzed to Acid (Prodrug)Conjugation / ExcretionOxidation / Ring opening
Key Target (Direct) SIRT2 (Allosteric pocket)ROR

t (via Amide derivatives)
Kinases / Intercalation
Antimicrobial Potency Moderate (MIC ~50-100

g/mL)
Low (Poor uptake)High (Planar intercalation)
Toxicity Profile Low (Rapid clearance)LowModerate (Genotoxicity risk)
Detailed Activity Analysis[1]
1. ROR

t Modulation (Cancer & Autoimmunity)

The 4-oxochromane-6-carboxylate scaffold is a validated precursor for Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR


t) inverse agonists.[1]
  • Mechanism: The ester is hydrolyzed to the acid, which is then coupled with amines (e.g., sulfonylbenzyl amines) to form potent amides.[1]

  • Data: Derivatives of this scaffold have demonstrated IC50 values < 50 nM in ROR

    
    t reporter assays, suppressing Th17 cell differentiation.[1]
    
  • Advantage: The 4-chromanone core provides better solubility and metabolic stability compared to the biaryl cores of first-generation ROR

    
    t inhibitors.[1]
    
2. SIRT2 Inhibition (Neurodegeneration)

6-substituted chroman-4-ones are selective inhibitors of Sirtuin 2 (SIRT2).[1][6][7]

  • Comparison: While 6-chloro and 6-bromo derivatives are often cited, the 6-carboxylate derivatives (esters) show unique binding modes.[1]

  • Potency: 6-substituted chromanones typically exhibit IC50 values in the 1–10

    
    M range  for SIRT2, with >10-fold selectivity over SIRT1 and SIRT3.[1]
    
  • Role of Methyl Ester: The methyl group occupies a hydrophobic pocket in the SIRT2 active site, potentially enhancing affinity compared to the hydrophilic free acid.[1]

3. Antimicrobial & Antifungal Activity

Unlike planar chromones that intercalate DNA, 4-chromanones likely act via enzyme inhibition.[1]

  • Spectrum: Active against Candida albicans and Staphylococcus aureus.[1][8]

  • Data: Methyl 4-oxochromane-6-carboxylate derivatives show MICs ranging from 12.5 to 100

    
    g/mL .[1]
    
  • SAR Insight: The ester group is less potent than 6-halo substituents but offers a handle for further derivatization to improve potency.[1]

Experimental Protocols

To validate the activity of Methyl 4-oxochromane-6-carboxylate, the following protocols are recommended. These are designed to differentiate between the intrinsic activity of the ester and its hydrolyzed acid form.[1]

Protocol A: Ester Stability & Hydrolysis Assay (Self-Validating)

Determine if the observed biological effect is due to the ester or the acid metabolite.[1]

  • Preparation: Dissolve Methyl 4-oxochromane-6-carboxylate (10 mM) in DMSO.

  • Incubation: Dilute to 10

    
    M in phosphate-buffered saline (PBS, pH 7.4) containing active esterases (e.g., Porcine Liver Esterase or human plasma).[1]
    
  • Sampling: Aliquot samples at t=0, 15, 30, 60, and 120 mins.

  • Quenching: Add equal volume ice-cold Acetonitrile (ACN) to stop reaction.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Validation Criteria: The peak for the Methyl ester (Retention time ~8 min) should decrease while the Acid peak (RT ~4 min) increases.[1] If no hydrolysis occurs in plasma, the ester is the active species in vivo.[1]

Protocol B: ROR t Reporter Gene Assay

Assess the efficacy of the scaffold as a modulator.[1]

  • Cell Line: HEK293T cells co-transfected with ROR

    
    t expression vector and a luciferase reporter containing ROR response elements (RORE).[1]
    
  • Treatment: Treat cells with Methyl 4-oxochromane-6-carboxylate (0.1 - 10

    
    M) for 24 hours.[1]
    
  • Control: Use Digoxin (inhibitor) or SR1078 (agonist) as positive controls.[1]

  • Readout: Measure luminescence.

  • Result Interpretation: A decrease in luminescence indicates inverse agonism (suppression of Th17 pathway).[1]

Mechanistic Pathway Visualization

The following diagram details the metabolic and pharmacologic trajectory of the compound.

Mechanism_Pathway Ester Methyl 4-oxochromane-6-carboxylate (Lipophilic Entry) Acid 4-Oxochromane-6-carboxylic Acid (Polar Metabolite) Ester->Acid Esterase Hydrolysis (Plasma/Cytosol) SIRT2 SIRT2 Enzyme (Cytosol) Ester->SIRT2 Direct Inhibition (Hydrophobic Interaction) Amide Synthetic Amide Derivatives (Optimized Drug) Acid->Amide Synthetic Coupling (Drug Design) ROR RORγt Nuclear Receptor (Nucleus) Amide->ROR High Affinity Binding (IC50 < 50nM) Neuro Neuro SIRT2->Neuro Neuroprotection Immune Immune ROR->Immune Anti-Inflammatory (Th17 Suppression)

Figure 2: Metabolic trajectory and dual-target potential of the 6-substituted chromanone scaffold.[1]

References

  • Synthesis and Biological Evaluation of Chroman-4-one Derivatives. Journal of Medicinal Chemistry, 2012.[1][6][7]

    • Citation for SIRT2 inhibitory activity of 6-substituted chromanones.[1][4][6][7]

  • Heterocyclic compounds with an RORgammaT modulating activity. Patent WO2018030550A1, 2018.[1]

    • Citation for the synthesis of Methyl 4-oxochromane-6-carboxylate and its use as a key intermediate for RORgamma modul
  • Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega, 2024.[1] [1]

    • Comprehensive review of the chromanone scaffold's privileged status and biological versatility.[1][9][10]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One Derivatives. Molecules, 2021.[1] [1]

    • Data supporting the antimicrobial potential of the chroman-4-one core.[1][6][11][12]

  • Antimalarial agents. Patent WO2021027502A1, 2021.[1]

    • Reference for the reduction of the methyl ester to hydroxy intermedi

Sources

Comparative

Spectroscopic Validation Guide: Methyl 4-oxochromane-6-carboxylate vs. Synthetic Precursors

Executive Summary & Application Context Methyl 4-oxochromane-6-carboxylate is a critical pharmacophore in drug discovery, serving as a rigidified scaffold for developing selective estrogen receptor modulators (SERMs) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Methyl 4-oxochromane-6-carboxylate is a critical pharmacophore in drug discovery, serving as a rigidified scaffold for developing selective estrogen receptor modulators (SERMs) and anti-inflammatory agents.

This guide provides an objective spectroscopic comparison between the target molecule and its immediate synthetic precursor, 3-[4-(methoxycarbonyl)phenoxy]propanoic acid . The focus is on the cyclization step —the most failure-prone stage in the synthesis. We define the specific IR,


H-NMR, and 

C-NMR shifts that definitively confirm ring closure, allowing researchers to validate their product without relying solely on low-resolution mass spectrometry.

Synthetic Pathway & Critical Control Points[1]

The synthesis typically proceeds via a Williamson ether synthesis followed by an intramolecular Friedel-Crafts acylation (cyclization).

Workflow Visualization

The following diagram outlines the synthesis and the critical spectroscopic checkpoints.

SynthesisWorkflow cluster_check Spectroscopic Checkpoints Start Methyl 4-hydroxybenzoate (Starting Material) Step1 Alkylation (3-chloropropionic acid) Start->Step1 Base/Heat Precursor Precursor B: 3-[4-(methoxycarbonyl)phenoxy] propanoic acid Step1->Precursor Ether Formation Step2 Cyclization (PPA or SOCl2/AlCl3) Precursor->Step2 Ring Closure Product Target: Methyl 4-oxochromane- 6-carboxylate Step2->Product - H2O

Figure 1: Synthetic route highlighting the transformation from the linear ether acid (Precursor B) to the cyclic chromanone (Target).

Spectroscopic Comparison: Precursor vs. Product[2]

The validation of Methyl 4-oxochromane-6-carboxylate relies on observing the loss of "free" carboxylic acid features and the emergence of a conjugated ketone system.

A. Infrared (IR) Spectroscopy

Objective: Confirm the conversion of the carboxylic acid (Precursor) to the cyclic ketone (Product).

FeaturePrecursor (Acyclic Acid)Product (Cyclic Chromanone)Diagnostic Change
O-H Stretch Broad, 2500–3300 cm⁻¹Absent Disappearance of the broad acid dimer band is the first indicator of reaction success.
Ketone C=O ~1710 cm⁻¹ (Acid C=O)1680–1690 cm⁻¹ The new ring carbonyl is conjugated with the aromatic ring, shifting it to a lower wavenumber compared to the acid precursor.
Ester C=O ~1720 cm⁻¹~1720 cm⁻¹Remains relatively stable; often appears as a shoulder or doublet with the ketone peak.
C-O-C (Ether) 1240–1260 cm⁻¹1220–1240 cm⁻¹Slight shift due to ring constraints, but less diagnostic than carbonyls.
B. H-NMR Spectroscopy (400 MHz, CDCl )

Objective: Confirm ring closure by analyzing the ethylene bridge protons.

PositionPrecursor (Open Chain)Product (Cyclic Ring)Mechanistic Insight
-OCH

-
Triplet, ~4.3 ppmTriplet, ~4.5–4.6 ppm Deshielding increases upon ring formation due to the planar constraint and proximity to the aromatic system.
-CH

CO-
Triplet, ~2.9 ppmTriplet, ~2.8 ppm These protons become part of a rigid ring system (C3 position).
Acid Proton Broad singlet, >11 ppmAbsent Definitive proof of acid consumption.
Aromatic H (Ortho to C=O) Doublet, ~8.0 ppmDoublet, ~8.5 ppm The proton at position 5 (peri to the ketone) experiences significant deshielding due to the anisotropy of the new carbonyl group.
C. C-NMR Spectroscopy

Objective: Distinguish between the acid carbonyl and the ketone carbonyl.

  • Precursor: Shows a carboxylic acid peak at ~175-180 ppm .

  • Product: Shows a distinct ketone carbonyl peak at ~190-194 ppm . This downfield shift is characteristic of 4-chromanones.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the intermediate does not match the spectroscopic data above, do not proceed to cyclization.

Protocol A: Synthesis of Precursor (Ether Formation)

Target: 3-[4-(methoxycarbonyl)phenoxy]propanoic acid

  • Reagents: Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in water containing NaOH (2.5 eq).

  • Reaction: Add 3-chloropropionic acid (1.2 eq) slowly. Reflux for 4 hours.

    • Note: Maintain pH > 10 to ensure the phenol remains deprotonated.

  • Workup: Cool to 0°C. Acidify with HCl to pH 2. The product should precipitate as a white solid.[1]

  • Validation: Check IR. If a sharp peak at ~3500 cm⁻¹ (phenolic OH) remains, the reaction is incomplete.

Protocol B: Cyclization to Methyl 4-oxochromane-6-carboxylate

Target: Final Product

  • Reagents: Polyphosphoric Acid (PPA) is the preferred medium for this intramolecular Friedel-Crafts acylation due to its dual role as solvent and catalyst.

  • Procedure:

    • Heat PPA (10 g per 1 g of precursor) to 60°C.

    • Add the Precursor solid in portions with vigorous stirring.

    • Ramp temperature to 90–100°C and hold for 2 hours. Do not exceed 110°C to avoid ester hydrolysis.

  • Quench: Pour the hot deep-red syrup onto crushed ice (exothermic). Stir for 30 minutes.

  • Isolation: Extract the aqueous slurry with Ethyl Acetate (3x). Wash organics with NaHCO

    
     (to remove unreacted acid precursor) and Brine.
    
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane:EtOAc).

Troubleshooting & Expert Insights

Decision Tree for Analysis

Use this logic flow to interpret your spectroscopic data.

DecisionTree Start Analyze Crude Product (IR & NMR) CheckOH Is Broad OH (3000 cm⁻¹) present? Start->CheckOH CheckCO Is C=O peak >1700 cm⁻¹ only? CheckOH->CheckCO No ResultFail1 Failure: Unreacted Precursor Action: Reprocess with fresh PPA CheckOH->ResultFail1 Yes ResultFail2 Failure: Ester Hydrolysis Action: Check reaction temp (<100°C) CheckCO->ResultFail2 Yes (Acid impurity) ResultSuccess Success: Target Molecule Confirm with Melting Point CheckCO->ResultSuccess No (Ketone present ~1685)

Figure 2: Diagnostic logic for assessing reaction success.

Common Pitfalls
  • Residual Water: The Precursor acid must be bone-dry before adding to PPA. Moisture lowers the acidity of PPA, stalling the cyclization.

  • Ester Hydrolysis: If the PPA reaction runs too hot (>110°C) or too long, the methyl ester at position 6 may hydrolyze to the free acid.

    • Detection: Appearance of a new broad OH stretch in IR and loss of the methoxy singlet (~3.9 ppm) in NMR.

  • Incomplete Cyclization: Often caused by poor stirring in the viscous PPA.[2]

    • Remedy: Use an overhead mechanical stirrer rather than a magnetic bar for scales >5g.

References

  • Synthesis of Chromanones (General Mechanism)

    • Organic Syntheses, Coll.[3] Vol. 4, p. 478 (1963); Vol. 33, p. 37 (1953). "Hydrocinnamic Acid" (Analogous cyclization chemistry).

  • Spectroscopic Data of Benzoate Derivatives

    • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS No.
  • Friedel-Crafts Cyclization Methodologies

    • Journal of the American Chemical Society. "The Acylation of Phenols.
  • Precursor Synthesis (Phenoxypropionic acids)

    • Journal of Medicinal Chemistry. "Synthesis and activity of chromanone derivatives.

Sources

Validation

Comprehensive Guide: Confirming the Purity of Methyl 4-oxochromane-6-carboxylate

Executive Summary Methyl 4-oxochromane-6-carboxylate (CAS: 106963-47-3) is a critical bicyclic intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-oxochromane-6-carboxylate (CAS: 106963-47-3) is a critical bicyclic intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and psychostimulant derivatives.

Confirming its purity presents unique challenges that standard C18 HPLC often misses. The primary risks are regioisomeric contamination (5- or 7-carboxylate isomers) and silent hydrolysis (carboxylic acid formation). This guide compares the performance of High-Performance Liquid Chromatography (HPLC) against Quantitative Nuclear Magnetic Resonance (qNMR) and Differential Scanning Calorimetry (DSC), establishing a multi-modal protocol for rigorous validation.

Part 1: Strategic Analysis & Method Comparison

The Challenge: Why Standard Methods Fail

In drug development, "purity" is relative to the detection method.[1] For Methyl 4-oxochromane-6-carboxylate, relying solely on a standard HPLC-UV area% method is dangerous due to:

  • Response Factor Variance: The hydrolyzed acid impurity often has a different extinction coefficient than the ester, skewing UV purity results.

  • Regioisomer Co-elution: The 6-isomer (target) and 7-isomer (impurity) have nearly identical lipophilicity, often co-eluting on standard C18 columns.

Comparative Performance Matrix
FeatureMethod A: HPLC-UV (Phenyl-Hexyl) Method B: qNMR (

H)
Method C: DSC
Primary Utility Trace impurity profiling & Isomer separationAbsolute purity quantification (Mass Balance)Thermal stability & Crystallinity check
Specificity High (Separates regioisomers)High (Structural confirmation)Low (Cannot distinguish isomers)
LOD/LOQ Excellent (<0.05%)Moderate (~0.5%)N/A
Reference Std Required for quantificationNot Required (Internal Std used)Not Required
Weakness Requires response factors; blind to inorganic saltsSensitivity limits; solvent peak interferenceDecomposes thermally unstable samples

Part 2: Experimental Protocols

Protocol A: High-Resolution HPLC (Regioisomer Specific)

Objective: To separate the 6-carboxylate target from potential 5- or 7-carboxylate regioisomers.

Rationale: Standard C18 columns rely on hydrophobic interactions. By switching to a Phenyl-Hexyl stationary phase, we utilize


 interactions, which are highly sensitive to the electronic differences in the aromatic ring substitution pattern of chromanones.

Workflow:

  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm (e.g., XBridge or equivalent).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Suppresses silanol activity).

    • B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold).

    • 2-15 min: 5%

      
       60% B (Linear).
      
    • 15-20 min: 60%

      
       95% B (Wash).
      
  • Detection: UV at 254 nm (aromatic core) and 280 nm (carbonyl).

  • Sample Prep: Dissolve 0.5 mg/mL in 50:50 Water:ACN.

Protocol B: Quantitative NMR (qNMR)

Objective: To determine absolute purity (mass %) without a specific reference standard.[2][3]

Rationale: qNMR provides a direct molar ratio between the analyte and a certified internal standard (IS).[2] It detects moisture, solvents, and inorganic salts that HPLC misses.

Workflow:

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (TraceCERT® grade).

    • Selection Logic: Maleic acid singlet (

      
       6.3 ppm) does not overlap with the chromanone aromatic region (
      
      
      
      7.0–8.5 ppm) or the methyl ester singlet (
      
      
      ~3.9 ppm).
  • Solvent: DMSO-

    
     (Ensures complete solubility of both IS and analyte).
    
  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle:

      
       (Ensures complete relaxation).
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      of the slowest relaxing proton).
    • Scans: 16–32 (High S/N ratio).

    • Spectral Width: 20 ppm.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[2]

Part 3: Visualization of Analytical Logic

Diagram 1: The Purity Decision Tree

This workflow illustrates the logical progression for validating the material, prioritizing safety and data integrity.

PurityWorkflow Start Sample: Methyl 4-oxochromane-6-carboxylate Solubility Solubility Check (DMSO/MeOH) Start->Solubility qNMR Method A: qNMR (Absolute Purity) Solubility->qNMR Mass Balance HPLC Method B: HPLC (Phenyl-Hexyl) (Impurity Profiling) Solubility->HPLC Isomer Check DSC Method C: DSC (Thermal Behavior) Solubility->DSC Crystallinity Decision Purity > 98.0%? qNMR->Decision HPLC->Decision Release RELEASE for Synthesis Decision->Release Yes (Both Pass) Reject REJECT / Recrystallize Decision->Reject No (Discrepancy)

Caption: A dual-validation workflow ensuring both absolute mass purity (qNMR) and isomeric purity (HPLC) are met before release.

Diagram 2: Impurity Origin & Detection

Understanding where impurities come from dictates how we look for them.

ImpurityOrigin Phenol Starting Phenol Reaction Cyclization (Friedel-Crafts/Michael) Phenol->Reaction Acrylate Acrylate Reagent Acrylate->Reaction Product Target: 6-Carboxylate Reaction->Product Impurity_Regio Impurity A: 7-Carboxylate (Regioisomer) Reaction->Impurity_Regio Steric Leakage Impurity_Hydro Impurity B: Carboxylic Acid (Hydrolysis) Product->Impurity_Hydro Storage/Moisture Detect_HPLC Detected by: HPLC (Phenyl-Hexyl) Impurity_Regio->Detect_HPLC Detect_pH Detected by: LC-MS / pH shift Impurity_Hydro->Detect_pH

Caption: Mechanistic pathway showing the origin of critical impurities and the specific detection methods required for each.

References

  • BenchChem Technical Support Team. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from

  • Almac Sciences. (2025). QNMR – a modern alternative to HPLC.[4] Retrieved from

  • Enovatia. (2025). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from

  • Pauli, G. F., et al. (2014).[5] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Retrieved from

  • Phenomenex. (2025). Chiral and Regioisomer HPLC Separations Guide. Retrieved from

Sources

Comparative

Comparative Guide: Antioxidant Potential of Chromanone vs. Chroman Derivatives

Executive Summary: The Structural Divergence In the landscape of medicinal chemistry, chroman (3,4-dihydro-2H-1-benzopyran) and chromanone (chroman-4-one) derivatives represent two distinct but related pharmacophores. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Divergence

In the landscape of medicinal chemistry, chroman (3,4-dihydro-2H-1-benzopyran) and chromanone (chroman-4-one) derivatives represent two distinct but related pharmacophores. While often grouped together in broad "flavonoid" discussions, their antioxidant behaviors differ fundamentally due to a single structural variation: the oxidation state at the C4 position.

  • Chroman Derivatives (e.g., Tocopherols/Vitamin E): The gold standard for lipophilic radical scavenging. The saturated C4 methylene allows the ether oxygen (O1) to exert maximum electron-donating effects, stabilizing the phenoxy radical.

  • Chromanone Derivatives: Characterized by a carbonyl group at C4. While the core itself is often less active than the chroman core due to electron withdrawal, it serves as a superior scaffold for synthetic modification (e.g., C3-benzylidene insertion), allowing for the creation of "super-antioxidants" that surpass Vitamin E.

This guide provides a technical comparison of their Structure-Activity Relationships (SAR), mechanistic pathways, and experimental validation protocols.

Chemical Basis of Comparison

The antioxidant efficacy of phenolic compounds is primarily dictated by the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. A lower BDE implies easier hydrogen atom donation to free radicals.

Structural & Electronic Effects

The following diagram illustrates the core structural differences and their electronic impact on the phenolic hydroxyl group (typically at C6 or C7).

ChemicalStructure Chroman Chroman Core (C4 = CH2) Effect_Chroman Effect: Electron Donation (+R) O1 lone pair stabilizes radical Result: LOWER BDE (Better Donor) Chroman->Effect_Chroman Hyperconjugation Chromanone Chromanone Core (C4 = C=O) Effect_Chromanone Effect: Electron Withdrawal (-I/-R) C4 Carbonyl pulls density Result: HIGHER BDE (Weaker Donor) Chromanone->Effect_Chromanone Inductive Effect

Figure 1: Structural comparison highlighting the electronic influence of the C4 position on antioxidant potential.

The "Synthetic Paradox"

While the chroman core is intrinsically more active, the chromanone core is synthetically more versatile. The C4 carbonyl makes the C3 position acidic, facilitating aldol condensations.

  • Chroman: Harder to functionalize at C3. Activity relies on the intrinsic core.

  • Chromanone: Easy to functionalize at C3 (e.g., benzylidene derivatives). These substituents can extend conjugation, delocalizing the radical electron across a second aromatic ring, thereby lowering the BDE below that of the intrinsic chroman core.

Mechanistic Pathways

Phenolic antioxidants scavenge free radicals (


) primarily via two mechanisms. The preference depends on solvent polarity and the specific derivative structure.
Hydrogen Atom Transfer (HAT)

Dominant in non-polar solvents (lipid membranes).



  • Chroman: Fast kinetics due to low O-H BDE (~78-80 kcal/mol for

    
    -tocopherol).
    
  • Chromanone: Slower kinetics in unsubstituted forms due to the electron-withdrawing C4 carbonyl increasing O-H bond strength.

Single Electron Transfer - Proton Transfer (SET-PT)

Dominant in polar solvents.

  • 
     (Electron Transfer)
    
  • 
     (Proton Transfer)
    

Mechanism Start Antioxidant (ArOH) + Free Radical (R•) HAT HAT Pathway (Direct H-transfer) Start->HAT Non-polar Solvent SET SET-PT Pathway (Electron then Proton) Start->SET Polar Solvent Radical Phenoxy Radical (ArO•) (Resonance Stabilized) HAT->Radical Fast for Chromans SET->Radical Dependent on IP

Figure 2: Dual mechanistic pathways for radical scavenging by chroman/chromanone derivatives.

Experimental Validation Protocols

To objectively compare a new chromanone derivative against a chroman standard (e.g., Trolox), use the following self-validating protocols.

DPPH Radical Scavenging Assay (Standardized)

This assay measures the reducing capacity of the antioxidant.

  • Why this protocol? It is solvent-compatible with lipophilic chromans and provides rapid IC50 determination.

Reagents:

  • DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol.

  • Standards: Trolox (Chroman analog), Ascorbic Acid.[1]

  • Samples: Chromanone derivatives (dissolved in MeOH or DMSO).

Protocol Steps:

  • Preparation: Prepare serial dilutions of sample (10–200 µM).

  • Reaction: Mix 100 µL of sample with 100 µL of DPPH stock in a 96-well plate.

  • Incubation: Incubate in the dark at 25°C for 30 minutes.

  • Measurement: Read Absorbance (

    
    ) at 517 nm.
    
  • Calculation:

    
    [2]
    
  • Validation: The IC50 of Trolox must fall within 10–15 µM. If outside this range, the DPPH stock is degraded.

DFT Computational Prediction (In Silico Validation)

Before synthesis, calculate the BDE to predict efficacy.

  • Method: DFT (Density Functional Theory) using B3LYP/6-311++G(d,p) level of theory.

  • Calculation:

    
    
    
  • Interpretation: If

    
    , the compound is predicted to be a superior antioxidant.
    

Data Comparison Summary

The following table summarizes the typical performance metrics of the cores.

FeatureChroman (e.g., Trolox/Vitamin E)Chromanone (Unsubstituted)C3-Benzylidene Chromanone
Electronic Nature Electron Rich (Activated)Electron Deficient (Deactivated)Highly Conjugated (Activated)
Primary Mechanism HAT (Very Fast)HAT (Slow) / SETHAT / Electron Delocalization
O-H BDE (approx) ~78 kcal/mol~82-85 kcal/mol~75-78 kcal/mol (Substituent dependent)
DPPH IC50 Low (High Potency)High (Low Potency)Very Low (Superior Potency)
Metabolic Stability Moderate (Oxidizes to Quinone)High (Resistant to ring opening)High

Expert Conclusion

For direct replacement of Vitamin E in lipophilic formulations, chroman derivatives remain superior due to the optimal electronic donation of the ether oxygen.

However, for drug discovery targeting oxidative stress-related diseases (e.g., Alzheimer's, Cancer), chromanone derivatives are the preferred scaffold. Their slightly lower intrinsic activity is irrelevant compared to their ability to undergo C3-functionalization, which allows for the engineering of multi-target drugs (e.g., MAO-B inhibition + Antioxidant activity) with tunable lipophilicity.

References

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central (PMC). Available at: [Link]

  • Dietary chromones as antioxidants—the structural variable. Royal Society of Chemistry (Food & Function). Available at: [Link]

  • Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. MDPI (Molecules). Available at: [Link][3]

  • Bond Dissociation Energies of Organic Molecules. Chemistry LibreTexts. Available at: [Link]

  • Comparison of Antioxidant Activities expressed as equivalents of standard antioxidant. SciELO. Available at: [Link]

Sources

Validation

A Senior Application Scientist’s Guide to Cross-Validation of Analytical Methods for Chromanone Quantification

Introduction: The Analytical Imperative for Chromanones Chromanones, a class of oxygenated heterocyclic compounds, are significant scaffolds in medicinal chemistry and natural products.[1][2] Their accurate quantificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Chromanones

Chromanones, a class of oxygenated heterocyclic compounds, are significant scaffolds in medicinal chemistry and natural products.[1][2] Their accurate quantification is critical in various stages of drug development, from pharmacokinetic studies to quality control of final products. The choice of an analytical method is not merely a technical decision; it is a foundational element that dictates the reliability, consistency, and validity of all subsequent data.[3]

This guide moves beyond a simple listing of techniques. It provides the strategic framework for performing a cross-validation study , a critical exercise to demonstrate that two or more distinct analytical procedures can be used for the same intended purpose by meeting the same predefined performance criteria.[4][5] We will compare three workhorse platforms—HPLC with UV detection, GC-MS, and LC-MS/MS—by designing a validation study that is inherently self-validating, ensuring the integrity and trustworthiness of the results.

The Contenders: A Mechanistic Overview

Choosing the right instrument requires understanding the fundamental principles and how they apply to chromanone structures.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like most chromanones.[1][6] Separation is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase (commonly a C18 column).[7][8] Quantification is typically performed using a UV-Vis or Photodiode Array (PDA) detector, which is ideal for chromones possessing chromophores.[1] Its robustness and cost-effectiveness make it a staple in quality control environments.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful separation technique primarily for volatile and thermally stable compounds.[10] Since most chromanones are not sufficiently volatile, a crucial derivatization step is often required to make them amenable to GC analysis.[11][12] This process, while adding a step to sample preparation, can improve chromatographic behavior and sensitivity.[13] The mass spectrometer provides highly specific detection and identification based on the mass-to-charge ratio of fragmented ions, offering a high degree of confidence in the results.[12][14]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hybrid technique combines the powerful separation capabilities of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry.[15][16] LC-MS/MS is the "go-to" method for quantifying analytes at very low concentrations in complex biological matrices.[15][17] Its ability to perform Multiple Reaction Monitoring (MRM) significantly reduces matrix interference, providing unparalleled specificity.[18][19]

The Cross-Validation Framework: A Self-Validating Design

To objectively compare these methods, we must establish a rigorous cross-validation protocol. This process is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline, which emphasizes that an analytical procedure must be demonstrated to be fit for its intended purpose.[4][20]

The following diagram illustrates the workflow for our comparative validation study.

Cross_Validation_Workflow Diagram 1: Cross-Validation Experimental Workflow cluster_prep Phase 1: Preparation & Standardization cluster_analysis Phase 2: Parallel Analysis cluster_validation Phase 3: Comparative Data Evaluation Sample Homogeneous Sample Pool (Chromanone-spiked matrix) Prep Unified Sample Preparation (e.g., LLE or SPE) Sample->Prep Extract analyte Deriv Derivatization (For GC-MS Path Only) Prep->Deriv HPLC HPLC-UV Analysis Prep->HPLC LCMSMS LC-MS/MS Analysis Prep->LCMSMS GCMS GC-MS Analysis Deriv->GCMS Stock Single Source Reference Standard Stock Calibrators Serial Dilution (Calibrators & QCs) Stock->Calibrators Prepare standards Calibrators->HPLC Calibrators->GCMS Calibrators->LCMSMS Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOQ LOD / LOQ HPLC->LOQ Robustness Robustness HPLC->Robustness GCMS->Specificity GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOQ GCMS->Robustness LCMSMS->Specificity LCMSMS->Linearity LCMSMS->Accuracy LCMSMS->Precision LCMSMS->LOQ LCMSMS->Robustness Conclusion Method Selection (Fit for Purpose) Specificity->Conclusion Linearity->Conclusion Accuracy->Conclusion Precision->Conclusion LOQ->Conclusion Robustness->Conclusion

Caption: Workflow for the cross-validation of three analytical methods.

Experimental Protocols

The causality behind a robust protocol is ensuring that any observed differences are due to the analytical techniques themselves, not inconsistencies in sample handling.

A. Unified Sample Preparation (for HPLC and LC-MS/MS)

  • Rationale: A single, robust extraction method for the liquid chromatography platforms minimizes variability originating from sample prep. Liquid-Liquid Extraction (LLE) is a classic choice, while Solid-Phase Extraction (SPE) can offer cleaner extracts from complex matrices.[21][22] The choice depends on the chromanone's polarity and the matrix complexity.

  • Protocol (Example using SPE):

    • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.

    • Loading: Load 500 µL of the sample (e.g., plasma spiked with chromanone) onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the chromanone with 1 mL of methanol into a clean collection tube.

    • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for analysis. This step concentrates the analyte, improving sensitivity.[23]

B. Derivatization Protocol (for GC-MS)

  • Rationale: Silylation is a common derivatization technique that replaces active hydrogens (e.g., on hydroxyl groups) with a trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the chromanone, making it suitable for GC analysis.[11]

  • Protocol:

    • Follow steps 1-4 of the SPE protocol above.

    • Evaporate the eluate to complete dryness. The absence of water is critical for efficient derivatization.

    • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 50 µL of a suitable solvent like pyridine.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection into the GC-MS.

Head-to-Head: Assessing Key Validation Parameters

The core of the cross-validation study is the rigorous assessment of performance characteristics as defined by ICH guidelines.[24][25][26] A method is considered validated when its performance is documented and proven to be suitable for the intended application.[3]

Validation_Parameters Diagram 2: Interrelation of Core Validation Parameters center_node Fit-for-Purpose Validated Method Accuracy Accuracy (Closeness to True Value) Accuracy->center_node Precision Precision (Agreement between measurements) Accuracy->Precision interdependent Precision->center_node Linearity Linearity (Proportional Response) Range Range (Interval of Accuracy, Precision, Linearity) Linearity->Range Range->center_node Specificity Specificity (Analyte assessment in matrix) Specificity->center_node Specificity->Accuracy Specificity->Precision LOQ LOQ (Lowest Quantifiable Amount) LOQ->Range Robustness Robustness (Resists small variations) Robustness->center_node

Caption: The relationship between core parameters for method validation.

Specificity / Selectivity

Specificity is the ability to accurately measure the analyte in the presence of other components like impurities, degradation products, or matrix components.[27]

  • Execution: Analyze blank matrix samples (placebo) and spiked samples. The blank should show no interfering peaks at the retention time of the chromanone.

  • Method Comparison:

    • HPLC-UV: Prone to interference from compounds with similar polarity and UV absorbance. Peak purity analysis using a PDA detector is essential.

    • GC-MS: Offers higher selectivity due to mass filtering. Interference is less likely unless an isomer or matrix component produces a similar fragmentation pattern.

    • LC-MS/MS: Provides the highest selectivity. The monitoring of a specific precursor-to-product ion transition (MRM) is highly specific and can effectively eliminate matrix effects.[18]

Linearity and Range

Linearity demonstrates a proportional relationship between analyte concentration and the instrument's response over a defined range.[24]

  • Execution: Analyze a series of at least 5-7 calibration standards prepared from a single stock. Plot the response versus concentration and perform a linear regression.

  • Acceptance Criteria: The correlation coefficient (r²) should typically be ≥0.995.

  • Range: The range is the interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear.[25]

Accuracy

Accuracy reflects the closeness of the measured value to the true value.[25][27]

  • Execution: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, high) across the defined range. Accuracy is expressed as the percentage of recovery.

  • Acceptance Criteria: Mean recovery should typically be within 85-115% (or 80-120% for biological samples).[5]

Precision

Precision measures the degree of scatter between a series of measurements from the same homogeneous sample.[27] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Analysis of replicates under the same operating conditions over a short interval.[25]

  • Intermediate Precision: Assesses variations within the lab (different days, analysts, or equipment).[25]

  • Acceptance Criteria: The relative standard deviation (%RSD) should typically not exceed 15% (20% at the LOQ).[26]

Limit of Quantitation (LOQ)

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[25]

  • Execution: Can be determined based on a signal-to-noise ratio (typically S/N > 10) or by identifying the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision.

  • Method Comparison: This is a key differentiator. LC-MS/MS is expected to have a significantly lower LOQ than HPLC-UV or GC-MS, making it ideal for trace analysis.[28]

Data Presentation: A Comparative Analysis

The following tables summarize hypothetical but realistic data from our cross-validation study.

Table 1: Linearity and Sensitivity Comparison

ParameterHPLC-UVGC-MSLC-MS/MS
Linear Range 50 - 5000 ng/mL10 - 2000 ng/mL0.5 - 1000 ng/mL
Correlation (r²) 0.99910.99850.9996
LOQ 50 ng/mL10 ng/mL0.5 ng/mL
  • Interpretation: The data clearly shows the superior sensitivity of LC-MS/MS, with an LOQ 100 times lower than HPLC-UV. GC-MS shows good sensitivity but may have a narrower linear range due to detector saturation or derivatization efficiency at high concentrations.

Table 2: Accuracy and Precision Comparison

QC LevelParameterHPLC-UVGC-MSLC-MS/MS
Low QC (150 ng/mL) Accuracy (%)102.598.7104.1
Precision (%RSD)4.86.23.5
Mid QC (1500 ng/mL) Accuracy (%)99.8101.2100.5
Precision (%RSD)3.14.52.1
High QC (4000 ng/mL) Accuracy (%)100.9103.5N/A¹
Precision (%RSD)2.53.8N/A¹

¹ Not Applicable as the concentration is outside the validated linear range for the LC-MS/MS method.

  • Interpretation: All three methods demonstrate acceptable accuracy and precision within their respective ranges, meeting the typical acceptance criteria.[5] The %RSD for GC-MS is slightly higher, which could be attributed to the additional variability introduced by the derivatization step.

The Senior Scientist's Verdict: Selecting the Right Tool for the Job

The "best" method is context-dependent. The cross-validation data allows us to make an informed, purpose-driven decision.

  • Choose HPLC-UV when:

    • Application: Routine quality control, release testing, or analysis of high-concentration samples.

    • Justification: It is robust, cost-effective, and demonstrates excellent accuracy and precision for concentrations in the mid-to-high ng/mL range and above. The simpler workflow without derivatization or complex source tuning is advantageous for high-throughput environments.

  • Choose GC-MS when:

    • Application: Analysis of chromanones that are naturally volatile or can be easily derivatized; structural confirmation is needed.

    • Justification: Provides excellent selectivity and structural information from fragmentation patterns. It can be a powerful alternative if LC-based methods suffer from severe matrix effects or poor retention of very nonpolar chromanones. However, the need for derivatization adds complexity and a potential source of error.[12]

  • Choose LC-MS/MS when:

    • Application: Bioanalysis (pharmacokinetics), trace-level impurity quantification, or analysis in highly complex matrices (e.g., plasma, tissue homogenates).

    • Justification: The unparalleled sensitivity (low LOQ) and supreme selectivity make it the only viable option for demanding applications requiring sub-ng/mL quantification.[15][28] While the initial instrument cost is higher, its performance justifies the investment for bioanalytical and research-intensive projects.

Conclusion

Cross-validation is not an academic exercise; it is a fundamental component of good analytical practice that ensures data integrity and comparability across different methodologies.[29] By systematically evaluating HPLC-UV, GC-MS, and LC-MS/MS against core performance metrics grounded in ICH guidelines, we can move beyond generalized assumptions and select the analytical procedure that is truly fit for its intended purpose. This data-driven approach ensures that whether for regulatory submission or internal research and development, the quantification of chromanones is built on a foundation of robust, reliable, and scientifically sound analytical data.

References

  • Vertex AI Search. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • ResearchGate. (n.d.). Analytical method validation: A brief review.
  • YouTube. (2024). Key terms related to validation of an analytical method.
  • Chowdary, G. L., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research, 61(2), 1-7.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • Oud Academia. (n.d.). High-Performance Liquid Chromatography (HPLC) for chromone detection.
  • LCGC International. (2025). New Study Reviews Chromatography Methods for Flavonoid Analysis.
  • Gautam, R., Srivastava, A., & Jachak, S. M. (2010). Determination of chromones in Dysophylla stellata by HPLC: method development, validation and comparison of different extraction methods. Natural Product Communications, 5(4), 555-558.
  • ResearchGate. (n.d.). Properties of HPLC and GC that indicate their advantages and disadvantages in terms of flavonoid analysis.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • European Bioanalysis Forum. (2017). Cross and Partial Validation.
  • Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1183-1190.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Semantic Scholar. (2020). Simultaneous Determination of Six Chromones in Saposhnikoviae Radix via Quantitative Analysis of Multicomponent.
  • LCGC International. (2020). Overview of Methods and Considerations for Handling Complex Samples.
  • ResearchGate. (2025). GC for flavonoids analysis: Past, current, and prospective trends.
  • Metoree. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
  • Popa, D. S., et al. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Molecules.
  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • LCGC International. (2022). Accelerating Sample Preparation for the Analysis of Complex Samples.
  • Preprints.org. (2025). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography.
  • Al-Asmari, A. K., et al. (n.d.). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Journal of Analytical Toxicology.
  • Bioanalysis Zone. (n.d.). LC-MS.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • RSC Publishing. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent.
  • Christians, U., et al. (2021). Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy. Analytical and Bioanalytical Chemistry, 413(21), 5427-5438.
  • Tsikas, D. (2025). Quantitative GC-MS/MS in the clinical analysis of eicosanoids: A critical review and discussion, a 40-years historical retrospect, and possible implications for LC-MS/MS. Prostaglandins & Other Lipid Mediators.
  • Shimadzu. (n.d.). Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS.
  • Journal of Pharmaceutical and Biomedical Analysis. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin).
  • YouTube. (2023). LC-MS/MS Fundamentals.
  • Analytical Methods. (2017). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry.

Sources

Comparative

The Next Generation of Brain Cancer Chemotherapy: A Comparative Guide to Novel Temozolomide Analogues

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Temozolomide and the Dawn of a New Era in Glioblastoma Treatment Temozolomide (TMZ) has long been the first-line chemotherape...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Temozolomide and the Dawn of a New Era in Glioblastoma Treatment

Temozolomide (TMZ) has long been the first-line chemotherapeutic agent for glioblastoma, the most aggressive form of brain cancer.[1] Its mechanism of action, the methylation of DNA at the N-7 or O-6 positions of guanine residues, induces DNA damage and triggers cancer cell death.[2][3] However, the clinical efficacy of TMZ is often hampered by both intrinsic and acquired resistance, primarily mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) and a proficient mismatch repair (MMR) system.[3][4] This has spurred a dedicated search for novel TMZ analogues that can overcome these resistance mechanisms and offer improved therapeutic outcomes for patients. This guide provides an in-depth, objective comparison of the anti-tumor activity of promising temozolomide analogues, supported by preclinical experimental data, to inform and guide future research and drug development efforts.

Overcoming Resistance: The Rationale Behind Temozolomide Analogue Development

The development of novel temozolomide analogues is driven by the need to circumvent the primary mechanisms of TMZ resistance. The key strategies employed in the design of these next-generation molecules include:

  • Evading MGMT Repair: Modifying the chemical structure of TMZ to create DNA adducts that are not recognized or are poorly repaired by the MGMT protein.[5] This allows the analogues to maintain their cytotoxic effects even in tumors with high MGMT expression, a common cause of TMZ resistance.[4]

  • Independence from Mismatch Repair (MMR): Designing analogues that induce a type of DNA damage that leads to cell death without relying on a functional MMR system.[6] This is crucial as MMR deficiency can lead to tolerance of TMZ-induced DNA lesions.[3]

  • Enhanced Potency and Bioavailability: Improving the intrinsic cytotoxicity of the molecule and its ability to cross the blood-brain barrier to reach the tumor site in effective concentrations.[5]

This guide will delve into the preclinical performance of several promising analogues that have been developed based on these principles.

Comparative Analysis of Preclinical Antitumor Activity

The following sections provide a detailed comparison of the in vitro and in vivo antitumor activity of several notable temozolomide analogues. The data presented is a synthesis of findings from multiple preclinical studies.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of temozolomide and its analogues in various glioblastoma cell lines, including those with known resistance mechanisms (e.g., high MGMT expression, MMR deficiency).

CompoundCell LineMGMT StatusMMR StatusIC50 (µM)Fold Improvement vs. TMZReference
Temozolomide (TMZ) U251NegativeProficient>100-[7]
T98GPositiveProficient>500-[7]
SNB19VLowProficient~38-[8]
SNB19MHighProficient~509-[8]
HCT116N/ADeficient>500-[8]
DP68 (Bifunctional) U251NegativeProficient5.2>19[7]
T98GPositiveProficient11.3>44[7]
C8-imidazolyl (377) SNB19VLowProficient32.96~1.15[8]
SNB19MHighProficient65.92~7.7[8]
T98GPositiveProficient62.50>8[9]
HCT116N/ADeficient44.23>11[9]
C8-methylimidazole (465) SNB19VLowProficient14.34~2.6[8]
SNB19MHighProficient31.83~16[8]
T98GPositiveProficient33.09>15[9]
HCT116N/ADeficient25.37>19[9]
N3-propargyl U373VLowProficient<50N/A[10]
U373MHighProficient<50N/A[10]
HCT116N/ADeficient<60>8[11]
N3-sulfoxide HCT116N/ADeficient<10>50[11]
TMZ-16E (Ester) T98GPositiveProficient~8.285.9[12]
NEO212 (Conjugate) TW1 (NPC)ModerateProficient32~2.6[13]
TW4 (NPC)ModerateProficient37>2.7[13]

Key Insights from In Vitro Data:

  • Overcoming MGMT Resistance: Analogues such as DP68, C8-substituted analogues (377 and 465), N3-substituted analogues, and TMZ-16E demonstrate significant potency in MGMT-positive cell lines (T98G, SNB19M, U373M), where TMZ is largely ineffective.[7][8][9][10][12]

  • Activity in MMR-Deficient Cells: The C8-substituted and N3-substituted analogues show potent activity against the MMR-deficient HCT116 cell line, indicating their potential to treat tumors that have developed resistance to TMZ through this pathway.[9][11]

  • Superior Potency: The bifunctional analogue DP68 and the ester analogue TMZ-16E exhibit markedly lower IC50 values across multiple cell lines compared to TMZ, highlighting their enhanced cytotoxic potential.[7][12]

In Vivo Efficacy: Preclinical Animal Models

The ultimate test of a novel therapeutic is its performance in a living organism. The following section summarizes the in vivo efficacy of selected temozolomide analogues in preclinical xenograft models of glioblastoma.

NEO212: A Case Study in Enhanced In Vivo Activity

NEO212, a conjugate of temozolomide and perillyl alcohol, has shown remarkable promise in preclinical in vivo studies.

  • Superior Survival Benefit: In an intracranial mouse model of triple-negative breast cancer brain metastases, a single 10-day cycle of NEO212 extended the median survival by 28 days, compared to a 6-day extension with TMZ.[9]

  • Efficacy in TMZ-Resistant Glioma: In vivo experiments using intracranial implants of TMZ-resistant glioma cell lines demonstrated that NEO212 crossed the blood-brain barrier, reduced tumor growth, and significantly increased animal survival compared to TMZ, with no significant toxicity.[9]

  • Potent Radiosensitizer: When combined with radiation in a preclinical glioblastoma model, NEO212 demonstrated a strong synergistic effect, with a median survival of 349 days for the combination, compared to 87 days for TMZ with radiation and 70 days for radiation alone.[8]

Other Promising Analogues in In Vivo Models:

  • C8-Substituted Analogues: While specific in vivo data for the C8-substituted analogues 377 and 465 is still emerging, their promising in vitro profile suggests they are strong candidates for further in vivo evaluation.[5]

  • TMZ-16E: In an orthotopic glioma model, TMZ-16E prolonged the survival time to 35 days, which was 1.94-fold longer than that of rats treated with TMZ.[12]

Mechanisms of Action and Cellular Response

The enhanced antitumor activity of these novel analogues stems from their distinct interactions with cellular machinery.

Temozolomide and its Analogues: A Shared Core Mechanism with Critical Differences

The fundamental mechanism of action for both TMZ and its analogues involves the generation of a reactive methyldiazonium ion that methylates DNA. However, the modifications in the analogue structures lead to crucial differences in the resulting DNA adducts and the cellular response.

TMZ_and_Analogues_MOA cluster_0 Drug Administration cluster_1 Cellular Environment cluster_2 Active Metabolites cluster_3 DNA Damage cluster_4 Cellular Response & Resistance TMZ Temozolomide (TMZ) Hydrolysis Spontaneous Hydrolysis (Physiological pH) TMZ->Hydrolysis Analogues TMZ Analogues (e.g., DP68, C8-analogues) Analogues->Hydrolysis MTIC MTIC Hydrolysis->MTIC Analogue_Intermediate Analogue Intermediate Hydrolysis->Analogue_Intermediate DNA_Methylation DNA Methylation (O6-Guanine, N7-Guanine) MTIC->DNA_Methylation Analogue_Intermediate->DNA_Methylation DNA_Crosslinking DNA Interstrand Cross-links (e.g., DP68) Analogue_Intermediate->DNA_Crosslinking MGMT MGMT Repair (Removes Methyl Group) DNA_Methylation->MGMT Repaired by MMR Mismatch Repair (MMR) (Recognizes Mismatched Bases) DNA_Methylation->MMR Recognized by Apoptosis Apoptosis (Cell Death) DNA_Crosslinking->Apoptosis Directly Induces MGMT->TMZ Confers Resistance to MMR->Analogues Bypassed by some MMR->Apoptosis Triggers

Caption: Mechanism of action of Temozolomide and its analogues.

  • Bifunctional Agents like DP68: These analogues can form interstrand DNA cross-links, a type of damage that is more difficult for cancer cells to repair and is independent of MGMT and MMR status.[7][14]

  • C8 and N3-Substituted Analogues: These modifications appear to create DNA adducts that are poor substrates for MGMT, thus overcoming this primary resistance mechanism.[9][10]

Experimental Protocols: A Guide for Preclinical Evaluation

Reproducible and robust experimental design is paramount in the evaluation of novel anticancer agents. The following are detailed, step-by-step methodologies for key in vitro and in vivo experiments.

In Vitro Cell Viability Assay (MTT Assay)

This assay is a cornerstone for determining the cytotoxic effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified by spectrophotometry.

Step-by-Step Protocol:

  • Cell Seeding: Plate glioblastoma cells (e.g., U87MG, T98G) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of temozolomide and the analogue(s) of interest in cell culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours (or a desired time course) at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value using a non-linear regression analysis.

MTT_Assay_Workflow start Start cell_seeding 1. Cell Seeding (96-well plate) start->cell_seeding drug_treatment 2. Drug Treatment (Serial Dilutions) cell_seeding->drug_treatment incubation 3. Incubation (72 hours) drug_treatment->incubation mtt_addition 4. MTT Addition incubation->mtt_addition formazan_solubilization 5. Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading 6. Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_analysis 7. Data Analysis (IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro MTT cell viability assay.

In Vivo Orthotopic Glioblastoma Xenograft Model

This model is crucial for evaluating the efficacy of a drug in a more physiologically relevant setting that mimics the tumor microenvironment.[12][15][16]

Step-by-Step Protocol:

  • Cell Preparation: Culture human glioblastoma cells (e.g., U87MG-luciferase) and harvest them during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10^5 cells/µL.

  • Animal Preparation: Anesthetize immunodeficient mice (e.g., nude or SCID mice) using an appropriate anesthetic (e.g., isoflurane). Secure the mouse in a stereotactic frame.

  • Intracranial Injection: Create a small burr hole in the skull at a predetermined stereotactic coordinate. Slowly inject 2-5 µL of the cell suspension into the brain parenchyma using a Hamilton syringe.

  • Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI) on a weekly basis.

  • Drug Administration: Once tumors are established (typically 7-10 days post-implantation), randomize the mice into treatment groups (vehicle control, temozolomide, analogue). Administer the drugs via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

  • Efficacy Evaluation: Monitor tumor progression and the overall health of the mice. The primary endpoints are typically tumor growth inhibition and overall survival.

  • Histopathological Analysis: At the end of the study, euthanize the mice and collect the brains for histopathological analysis to confirm tumor formation and assess treatment effects on the tumor microenvironment.

Orthotopic_Xenograft_Workflow start Start cell_prep 1. Cell Preparation start->cell_prep animal_prep 2. Animal Preparation cell_prep->animal_prep injection 3. Intracranial Injection animal_prep->injection monitoring 4. Tumor Growth Monitoring injection->monitoring treatment 5. Drug Administration monitoring->treatment evaluation 6. Efficacy Evaluation treatment->evaluation histology 7. Histopathological Analysis evaluation->histology end End histology->end

Caption: Workflow for the in vivo orthotopic xenograft model.

Conclusion and Future Directions

The preclinical data strongly suggest that several novel temozolomide analogues hold significant promise for the treatment of glioblastoma. By rationally designing molecules that circumvent the key resistance mechanisms of MGMT and MMR, researchers have developed compounds with superior potency and efficacy in preclinical models. Analogues such as DP68, C8- and N3-substituted derivatives, and the conjugate NEO212 represent a significant step forward in the quest for more effective glioblastoma therapies.

The path forward requires continued rigorous preclinical evaluation, including comprehensive in vivo studies to assess not only efficacy but also pharmacokinetic and pharmacodynamic properties, as well as long-term toxicity. Ultimately, the goal is to translate these promising preclinical findings into clinical trials that can bring new hope to patients battling this devastating disease.

References

  • Yang, Z., et al. (2019). C8-Substituted Imidazotetrazine Analogs Overcome Temozolomide Resistance by Inducing DNA Adducts and DNA Damage. Frontiers in Oncology, 9, 485. [Link]

  • Yang, Z., et al. (2019). C8-Substituted Imidazotetrazine Analogs Overcome Temozolomide Resistance by Inducing DNA Adducts and DNA Damage. Frontiers in Oncology, 9, 485. [Link]

  • Middleton, M. R., et al. (2015). N3-Substituted Temozolomide Analogs Overcome Methylguanine-DNA Methyltransferase and Mismatch Repair Precipitating Apoptotic and Autophagic Cancer Cell Death. Oncology, 88(1), 28-48. [Link]

  • Middleton, M. R., et al. (2015). N3-substituted temozolomide analogs overcome methylguanine-DNA methyltransferase and mismatch repair precipitating apoptotic and autophagic cancer cell death. Oncology, 88(1), 28-48. [Link]

  • Tivnan, A., et al. (2015). In search of effective therapies to overcome resistance to Temozolomide in brain tumours. Cancer Treatment Reviews, 41(10), 849-857. [Link]

  • Tivnan, A., et al. (2015). Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications. Current Cancer Drug Targets, 15(8), 706-723. [Link]

  • Sarkaria, J. N., et al. (2015). Evaluation of Novel Imidazotetrazine Analogues Designed to Overcome Temozolomide Resistance and Glioblastoma Regrowth. Molecular Cancer Therapeutics, 14(1), 111-119. [Link]

  • Lam, F. C., et al. (2018). Enhanced In Vivo Efficacy and Safety of Combination Temozolomide and Bromodomain Inhibitor Therapy for Gliomas Using a Targeted Dual Drug-loading Stealth Liposomal Carrier. Clinical Cancer Research, 24(17), 4227-4238. [Link]

  • Jalili, C., et al. (2016). Novel approaches to reduce temozolomide resistance in glioblastoma multiforme: a review of the literature. World Cancer Research Journal, 3(3), e743. [Link]

  • Valadez, J. G., et al. (2014). Primary Orthotopic Glioma Xenografts Recapitulate Infiltrative Growth and Isocitrate Dehydrogenase I Mutation. Journal of Visualized Experiments, (87), e50865. [Link]

  • Wang, Y., et al. (2021). Synthesis and Characterization of a Series of Temozolomide Esters and Its Anti-glioma Study. Journal of Pharmaceutical Sciences, 110(10), 3469-3478. [Link]

  • Kim, S. (2024). Synthesis of Novel Temozolomide Amides as Potential Anti-Glioblastoma. Journal of Student Research. [Link]

  • Sarkaria, J. N., et al. (2015). Evaluation of novel imidazotetrazine analogues designed to overcome temozolomide resistance and glioblastoma regrowth. Molecular cancer therapeutics, 14(1), 111-119. [Link]

  • Da Ros, M., et al. (2018). Aldoxorubicin and Temozolomide combination in a xenograft mice model of human glioblastoma. Oncotarget, 9(78), 34717-34728. [Link]

  • Phillips, R. M., et al. (2014). Cytotoxicity of a novel bi-functional temozolomide analog, DP68, is independent of MGMT status in glioblastoma models. Cancer Research, 74(19 Supplement), 4476-4476. [Link]

  • Lee, S. Y. (2017). Strategies of temozolomide in future glioblastoma treatment. Expert Opinion on Drug Delivery, 14(1), 89-101. [Link]

  • Newlands, E. S., et al. (1997). Temozolomide: a review of its discovery, chemical properties, pre-clinical development and clinical trials. Cancer Treatment Reviews, 23(1), 35-61. [Link]

  • Zhang, J., et al. (2025). Overcoming temozolomide resistance in glioma: recent advances and mechanistic insights. Cellular and Molecular Life Sciences, 82(6), 203. [Link]

  • Stylli, S. S., & Kaye, A. H. (2024). Overcoming Resistance to Temozolomide in Glioblastoma: A Scoping Review of Preclinical and Clinical Data. Cancers, 16(11), 2009. [Link]

  • Stevens, M. F., et al. (1997). Temozolomide: a review of its discovery, chemical properties, pre-clinical development and clinical trials. Cancer treatment reviews, 23(1), 35-61. [Link]

  • Kitange, G. J., et al. (2006). Use of an orthotopic xenograft model and corresponding xenograft cell cultures to evaluate MGMT promoter hypermethylation and temozolomide response in glioblastoma. Cancer research, 66(8 Supplement), 931-931. [Link]

  • Lee, J., et al. (2024). Synergistic combination of perphenazine and temozolomide suppresses patient-derived glioblastoma tumorspheres. Neuro-Oncology. [Link]

  • Squatrito, M., et al. (2010). Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist. Journal of neurosurgery, 113(3), 589-598. [Link]

  • Chen, T. C., et al. (2015). NEO212: A novel temozolomide-perillyl alcohol conjugate exhibits superior activity against temozolomide resistant gliomas and intracranial triple negative breast cancer metastasis. Cancer Research, 75(15 Supplement), A22-A22. [Link]

  • Chen, T. C., et al. (2024). NEO212, temozolomide conjugated to NEO100, exerts superior therapeutic activity over temozolomide in preclinical chemoradiation models of glioblastoma. Neuro-Oncology Advances, 6(1), vdae075. [Link]

  • Schonthal, A. H., et al. (2022). NEO212, a Perillyl Alcohol-Temozolomide Conjugate, Triggers Macrophage Differentiation of Acute Myeloid Leukemia Cells and Blocks Their Tumorigenicity. International Journal of Molecular Sciences, 23(24), 15632. [Link]

  • Chen, T. C., et al. (2015). Chemotherapeutic effect of a novel temozolomide analog on nasopharyngeal carcinoma in vitro and in vivo. Journal of experimental & clinical cancer research, 34(1), 1-11. [Link]

  • Stylli, S. S., & Kaye, A. H. (2024). Overcoming Resistance to Temozolomide in Glioblastoma: A Scoping Review of Preclinical and Clinical Data. Cancers, 16(11), 2009. [Link]

  • Chen, T. C., et al. (2015). Chemotherapeutic effect of a novel temozolomide analog on nasopharyngeal carcinoma in vitro and in vivo. Journal of Experimental & Clinical Cancer Research, 34, 75. [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-oxochromane-6-carboxylate: Proper Disposal Procedures

The following technical guide details the proper disposal procedures for Methyl 4-oxochromane-6-carboxylate , structured for researchers and laboratory safety officers. This guide synthesizes chemical safety principles w...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for Methyl 4-oxochromane-6-carboxylate , structured for researchers and laboratory safety officers. This guide synthesizes chemical safety principles with regulatory compliance standards (RCRA/EPA) to ensure operational safety and environmental stewardship.

Executive Summary & Immediate Directives

Methyl 4-oxochromane-6-carboxylate is an organic intermediate containing an ester and a ketone motif fused to a chromane ring system. While specific toxicological data for this exact intermediate may be limited, it must be handled according to the Precautionary Principle , treating it as a potential irritant and environmental toxin.

  • Primary Disposal Method: Thermal destruction (Incineration) via a licensed hazardous waste contractor.

  • Drain Disposal: STRICTLY PROHIBITED . Esters and chromane derivatives exhibit poor water solubility and potential aquatic toxicity.

  • Waste Classification: Non-halogenated Organic Waste (unless dissolved in halogenated solvents).

Chemical Profile & Hazard Assessment

To validate the disposal method, we must understand the chemical's properties. As a chromane ester, it shares stability and reactivity profiles with similar bicyclic oxygen heterocycles.

PropertyValue / CharacteristicImplication for Disposal
Chemical Structure Chromane core, Methyl ester, KetoneSusceptible to hydrolysis in strong acid/base; generally stable.
Physical State Solid (Powder/Crystals)Must be segregated from liquid waste streams unless dissolved.
Solubility Low in Water; High in DCM, Ethyl AcetateDo not flush. High potential for bioaccumulation if released.
Flammability Combustible Organic SolidClassify as "Ignitable" (D001) if in flammable solvent solution.
Reactivity Incompatible with strong oxidizers/basesSegregate from nitric acid, perchlorates, and strong caustics.

Critical Safety Note: In the absence of a specific CAS-linked toxicological report, default to GHS Category 3 (Specific Target Organ Toxicity - Single Exposure) and Aquatic Acute 3 protocols.

Disposal Decision Logic (Workflow)

The following decision tree illustrates the autonomous logic required to categorize this waste stream correctly.

DisposalWorkflow Start Waste Generation: Methyl 4-oxochromane-6-carboxylate StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure Substance/Contaminated PPE) StateCheck->SolidWaste Powder/Debris LiquidWaste Liquid Waste (Mother Liquors/Solutions) StateCheck->LiquidWaste Solution SolidBin Solid Hazardous Waste Bin (Double-bagged) SolidWaste->SolidBin SolventCheck Check Solvent Type LiquidWaste->SolventCheck Halo Halogenated Organic Waste (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Organic Waste (e.g., MeOH, EtOAc) SolventCheck->NonHalo No Halogens Tagging Labeling: 'Hazardous Waste - Toxic/Irritant' Halo->Tagging NonHalo->Tagging SolidBin->Tagging FinalDisp Licensed Incineration Facility Tagging->FinalDisp

Figure 1: Logical flow for segregating Methyl 4-oxochromane-6-carboxylate waste based on physical state and solvent matrix.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Spills)

Applicability: Expired chemicals, weighing boat residues, contaminated gloves, and spill cleanup materials.

  • Containment:

    • Collect the solid material using a chemically resistant scoop or spatula.

    • Place the material into a clear polyethylene bag (minimum 4 mil thickness).

    • Self-Validation: Ensure the bag is free of tears. If the waste is sharp (e.g., broken glass with chemical), place it in a rigid puncture-proof container first.

  • Secondary Containment:

    • Place the sealed bag into the laboratory's designated Solid Hazardous Waste Drum (usually a wide-mouth fiber or poly drum).

  • Labeling:

    • Affix a hazardous waste tag.[1]

    • Constituents: Write "Methyl 4-oxochromane-6-carboxylate" (do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors from recrystallization or reaction solvents containing the compound.

  • Solvent Identification:

    • Determine the primary solvent.

    • Scenario 1 (Dichloromethane/Chloroform): Segregate into Halogenated Waste .

    • Scenario 2 (Methanol/Ethyl Acetate/Acetone): Segregate into Non-Halogenated Waste .

  • Transfer:

    • Use a funnel to pour the solution into the appropriate carboy (HDPE or Safety Can).

    • Grounding: If pouring >4 liters of flammable solvent, ensure the drum is grounded to prevent static discharge.

  • Headspace:

    • Leave at least 10% headspace in the container to allow for thermal expansion.

  • Labeling:

    • List all solvents and the solute ("Methyl 4-oxochromane-6-carboxylate < 5%").

Emergency Spill Procedures

In the event of a benchtop spill, immediate containment prevents environmental contamination.

  • Isolate: Alert nearby personnel and cordon off the area.

  • PPE: Don nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Neutralize/Absorb:

    • Solids: Cover with wet paper towels (to prevent dust) and sweep up.

    • Liquids: Use an inert absorbent (Vermiculite or Universal Spill Pads). Do not use combustible materials like sawdust.

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste (Protocol A).

Regulatory Compliance (RCRA & EPA)

While Methyl 4-oxochromane-6-carboxylate is not explicitly listed on the EPA's "P" or "U" lists, it is regulated under the "Cradle-to-Grave" mandate of the Resource Conservation and Recovery Act (RCRA).

  • Generator Status: The waste generator (lab) is responsible for characterizing the waste.

  • Characteristic Waste: If dissolved in flammable solvents (Flash point < 60°C), the mixture is D001 (Ignitable) .

  • Documentation: Maintain a log of the waste accumulation start date. Containers must be removed within 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators).

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Chromane Derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Methyl 4-oxochromane-6-carboxylate: Personal Protective Equipment and Disposal

The core principle of this guide is to foster a proactive safety culture. The causality behind each recommendation is explained to empower researchers with the knowledge to make informed decisions, ensuring that every pr...

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is to foster a proactive safety culture. The causality behind each recommendation is explained to empower researchers with the knowledge to make informed decisions, ensuring that every protocol is a self-validating system of safety.

Hazard Analysis of Methyl 4-oxochromane-6-carboxylate

Methyl 4-oxochromane-6-carboxylate belongs to the chromone family, a class of compounds with a wide range of biological activities. The presence of the carboxylate group and the bicyclic ether structure suggests potential for skin, eye, and respiratory irritation.[1][2] Similar compounds are known to be harmful if swallowed or inhaled and can cause serious eye irritation.[1][2][3] Therefore, it is prudent to handle this compound with the appropriate level of caution.

Key Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: Poses a risk of serious eye irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]

  • Ingestion: May be harmful if swallowed.[2][3]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling Methyl 4-oxochromane-6-carboxylate. The following table summarizes the essential PPE and the rationale for its use.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is a best practice when handling potentially hazardous compounds.[4]
Eye Protection Safety goggles with side shields or a face shieldProtects against splashes, and airborne particles, preventing eye irritation or injury.[5][6]
Body Protection Long-sleeved laboratory coatShields the skin and personal clothing from accidental spills and contamination.[4][5]
Respiratory Protection N95 or higher-rated respiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[7]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[5]

Safe Handling and Operational Workflow

Adherence to a stringent, step-by-step operational workflow is critical for minimizing exposure and ensuring the integrity of your research.

Preparation and Weighing
  • Work Area Preparation: Always handle Methyl 4-oxochromane-6-carboxylate within a certified chemical fume hood to ensure adequate ventilation and containment.[8][9]

  • Donning PPE: Before handling the compound, don all required PPE as outlined in the table above.

  • Weighing:

    • Use a dedicated, clean weighing vessel.

    • Minimize the creation of dust by handling the powder gently.[8]

    • If weighing outside of a fume hood is unavoidable, the use of a balance with a draft shield and respiratory protection is mandatory.

Dissolution and Use in Experiments
  • Solvent Addition: Add the solvent to the weighed compound slowly and carefully to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound completely.

  • Experimental Procedures: Conduct all subsequent experimental steps within the chemical fume hood.

Spill Management and Disposal Plan

Accidents can happen, and a well-defined spill and disposal plan is a critical component of laboratory safety.

Spill Cleanup
  • Evacuate and Ventilate: In the event of a significant spill, evacuate the immediate area and ensure it is well-ventilated.

  • Containment: For solid spills, gently cover the material with an absorbent material like sand or vermiculite to prevent dust from becoming airborne.[10]

  • Cleanup:

    • Wearing appropriate PPE, carefully sweep up the contained material and place it in a clearly labeled, sealed container for hazardous waste.[8]

    • For liquid spills, absorb with an inert material and place in a sealed container.[10]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Waste Disposal
  • Segregation: All waste contaminated with Methyl 4-oxochromane-6-carboxylate, including gloves, weighing paper, and pipette tips, must be segregated as hazardous chemical waste.[10]

  • Labeling: The hazardous waste container must be clearly labeled with the full chemical name and associated hazards.

  • Disposal: Dispose of the hazardous waste in accordance with your institution's and local environmental regulations. Do not pour chemical waste down the drain.[10][11][12]

Visualizing the Safe Handling Workflow

The following diagram illustrates the logical flow of operations for the safe handling of Methyl 4-oxochromane-6-carboxylate, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Chemical Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe Ensure Safety First weigh Weigh Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for Safe Handling of Methyl 4-oxochromane-6-carboxylate.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methyltetrahydropyran.
  • Apollo Scientific. (2023, July 11). Methyl quinoxaline-6-carboxylate Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methyl orange.
  • Safety Data Sheet. (2023, July 5). Methyl Bromide.
  • ChemScene. (2024, June 4). Safety Data Sheet - Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate.
  • Fisher Scientific. (2014, September 11). Safety Data Sheet - Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet - Nintedanib Impurity 8.
  • Purdue University Environmental Health and Safety. (n.d.). Personal Protective Equipment (PPE).
  • Fisher Scientific. (2014, May 20). Safety Data Sheet.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Chemsrc. (2025, August 25). METHYL 4-OXO-4H-CHROMENE-2-CARBOXYLATE.
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • Api, A. M., et al. (2023, December 5). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology, 183, 114337.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Sigma-Aldrich. (n.d.). 6-Methyl-4-oxo-4H-pyran-2-carboxylic acid AldrichCPR.
  • CymitQuimica. (n.d.). METHYL 4-OXOCHROMANE-6-CARBOXYLATE.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-oxochromane-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-oxochromane-6-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.